Dclk1-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H32ClN7O3S2 |
|---|---|
Molecular Weight |
590.2 g/mol |
IUPAC Name |
N-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-methylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C26H32ClN7O3S2/c1-17(2)39(35,36)23-8-6-5-7-21(23)30-24-19(27)16-28-25(32-24)31-20-10-9-18(15-22(20)37-4)29-26(38)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H,29,38)(H2,28,30,31,32) |
InChI Key |
AJSKSKGAQOFYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)NC(=S)N4CCN(CC4)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
DCLK1-IN-5 and its Therapeutic Potential in Targeting Cancer Stem Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of cancer stem cell (CSC) biology, driving tumor initiation, progression, and resistance to therapy. Its kinase activity presents a compelling target for novel anti-cancer therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of DCLK1 inhibition in CSCs, with a focus on the potential therapeutic agent DCLK1-IN-5. Due to the limited publicly available data specifically on this compound in the context of cancer stem cells, this document leverages extensive research on the closely related and well-characterized DCLK1 inhibitor, DCLK1-IN-1, to infer its likely mechanisms and effects. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction: DCLK1 - A Key Player in Cancer Stem Cell Biology
DCLK1 is a microtubule-associated protein kinase that is overexpressed in various solid tumors, including colorectal, pancreatic, and renal cancers.[1][2][3] It is recognized as a specific marker for a subpopulation of tumor cells with stem-like properties, often referred to as cancer stem cells (CSCs).[1][3] These CSCs are implicated in tumor self-renewal, differentiation into the bulk of tumor cells, and resistance to conventional therapies, ultimately leading to tumor recurrence and metastasis.[1] DCLK1's role in maintaining this malignant phenotype is linked to its influence over several critical oncogenic signaling pathways, including Notch, Wnt/β-catenin, NF-κB, and Hippo-YAP.[4][5][6]
This compound: A Novel DCLK1 Inhibitor
This compound is a potent inhibitor of DCLK1 with a reported IC50 of 179.7 nM. While its primary characterization in the public domain has focused on its anti-inflammatory properties through the inhibition of DCLK1-mediated IKKβ phosphorylation, its potential as an anti-cancer agent targeting CSCs is of significant interest.[7] Given the shared target and the wealth of data on other DCLK1 inhibitors, we can project a strong rationale for its efficacy in eradicating CSCs.
Mechanism of Action: Insights from DCLK1 Inhibition
The therapeutic strategy of targeting DCLK1 in cancer stem cells is centered on disrupting the signaling networks that sustain their self-renewal and survival. The inhibition of DCLK1's kinase activity is expected to have pleiotropic effects on CSCs.
Downregulation of Pluripotency and Stemness Factors
A primary mechanism by which DCLK1 inhibition is thought to eliminate CSCs is through the downregulation of key transcription factors that maintain a stem-like state. Studies with the related inhibitor DCLK1-IN-1 have demonstrated a significant reduction in the expression of pluripotency markers such as c-MYC, NANOG, SOX2, and OCT4 in various cancer cell lines.[8]
Disruption of Key Signaling Pathways
DCLK1 acts as a central node in several signaling pathways crucial for CSC maintenance. Inhibition of DCLK1 is expected to disrupt these pathways, leading to a loss of the CSC phenotype.
-
NF-κB Pathway: DCLK1 can directly bind to and phosphorylate IKKβ, a key kinase in the NF-κB signaling cascade.[7] This leads to the activation of NF-κB, which promotes inflammation and cell survival. This compound's known ability to inhibit this interaction suggests a direct mechanism for suppressing pro-tumorigenic inflammation and CSC survival.
-
Wnt/β-catenin Pathway: DCLK1 has been shown to positively regulate the Wnt/β-catenin pathway, which is fundamental for stem cell self-renewal.[6] Inhibition of DCLK1 would be expected to decrease β-catenin levels and its downstream targets.
-
Hippo-YAP Pathway: Recent evidence suggests a positive correlation between DCLK1 and the activation of the Hippo pathway effector YAP, a key regulator of organ size and stem cell proliferation.[4]
Induction of Apoptosis and Inhibition of Self-Renewal
By disrupting these critical survival pathways, DCLK1 inhibition leads to an increase in apoptosis and a reduction in the self-renewal capacity of CSCs. This is phenotypically observed as a decrease in the ability of cancer cells to form colonies and spheroids in vitro.[1][8]
Quantitative Data on DCLK1 Inhibition in Cancer Stem Cells
The following tables summarize key quantitative data from studies on the DCLK1 inhibitor DCLK1-IN-1, which serves as a strong proxy for the expected effects of this compound.
Table 1: In Vitro Efficacy of DCLK1-IN-1 on Cancer Cell Viability and Kinase Activity
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Kinase Assay) | DCLK1 | 143 nM | [1] |
| IC50 (Cell Viability) | HCT116 (CRC) | 3.842 µM | [1] |
| hCRC#1 (CRC) | 3.620 µM | [1] |
Table 2: Effects of DCLK1-IN-1 on Cancer Stem Cell Properties
| Assay | Cell Line(s) | Treatment Concentration | Observed Effect | Reference |
| Colony Formation | ACHN, 786-O, CAKI-1 (RCC) | 1, 5, or 10 µM | Significant reduction in clonogenic capacity | [8] |
| Spheroid Formation | ACHN, 786-O, CAKI-1 (RCC) | 1, 5, or 10 µM | Dose-related decreases in spheroid area | [8] |
| Pluripotency Marker Expression | ACHN, 786-O, CAKI-1 (RCC) | 5 or 10 µM | Decreased protein expression of c-MYC, NANOG, SOX2, OCT4, KLF4 (cell-line dependent) | [8] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of DCLK1 inhibitors on cancer stem cells.
Western Blot Analysis for Pluripotency Markers
Objective: To determine the effect of this compound on the protein expression levels of pluripotency factors (e.g., SOX2, OCT4, NANOG, c-MYC).
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, ACHN) and treat with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pluripotency markers and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensities and normalize to the loading control.
Spheroid Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.
Protocol:
-
Cell Preparation: Dissociate cancer cells into a single-cell suspension.
-
Plating: Plate a low density of cells (e.g., 1,000 cells/well) in ultra-low attachment plates.
-
Media and Treatment: Culture cells in serum-free stem cell medium supplemented with growth factors (e.g., EGF, bFGF). Add this compound at various concentrations.
-
Incubation: Incubate for 7-14 days to allow for spheroid formation.
-
Quantification: Count the number of spheroids and measure their diameter using a microscope and imaging software.
-
Data Analysis: Compare the number and size of spheroids in treated versus control wells.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and CSC populations.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flanks of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise tumors and perform immunohistochemistry or western blot analysis for DCLK1, proliferation markers (e.g., Ki-67), and CSC markers.
Visualizing the Mechanism: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the central role of DCLK1 in key oncogenic signaling pathways and the proposed mechanism of action for this compound.
Caption: DCLK1 signaling pathways in cancer stem cells and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The inhibition of DCLK1 represents a promising therapeutic strategy to target the cancer stem cell population, which is a major driver of tumor recurrence and metastasis. While direct evidence for this compound's efficacy in CSCs is still emerging, the extensive data on the closely related inhibitor DCLK1-IN-1 strongly supports its potential. The proposed mechanism of action involves the disruption of key signaling pathways, leading to a reduction in CSC self-renewal and survival. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology. Future research should focus on head-to-head comparisons with other DCLK1 inhibitors, exploring combination therapies, and identifying predictive biomarkers for patient stratification.
References
- 1. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccmu.edu.cn [ccmu.edu.cn]
- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis [thno.org]
- 4. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer [medsci.org]
- 5. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 7. Doublecortin-like kinase 1 activates NF-κB to induce inflammatory responses by binding directly to IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
DCLK1-IN-1: A Technical Guide to a Selective DCLK1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology.[1][2] Primarily recognized for its role in neuronal migration through the regulation of microtubule polymerization, DCLK1 is now understood to be a multifaceted protein with critical functions in cancer biology.[3][4] Overexpressed in a variety of solid tumors, including pancreatic, colorectal, and gastric cancers, DCLK1 is implicated as a marker for cancer stem cells (CSCs) and a driver of tumorigenesis, metastasis, and chemoresistance.[1][5][6]
This technical guide provides a comprehensive overview of DCLK1-IN-1, a first-in-class, potent, and selective chemical probe for the DCLK1 kinase domain.[1][7] Developed through a combination of chemoproteomic profiling and structure-based design, DCLK1-IN-1 serves as an invaluable tool for elucidating the biological functions of DCLK1 and exploring its therapeutic potential.[1] This document will detail the mechanism of action of DCLK1-IN-1, present its key quantitative data, outline relevant experimental protocols, and visualize the signaling pathways it modulates.
Mechanism of Action
DCLK1-IN-1 functions as an ATP-competitive inhibitor of the DCLK1 kinase domain.[4] By binding to the active site of the kinase, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that DCLK1 regulates.[8] DCLK1-IN-1 exhibits high selectivity for DCLK1 and its close homolog, DCLK2, with minimal off-target activity against a broad panel of other human kinases.[1][9] This specificity makes it a superior tool for dissecting the precise roles of DCLK1 in cellular processes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of DCLK1-IN-1, demonstrating its potency and selectivity.
| Parameter | DCLK1 | DCLK2 | Assay Type | Reference |
| IC50 | 9.5 nM | 31 nM | KINOMEscan (Binding Assay) | [1][7][10] |
| IC50 | 57 nM (at 50 µM ATP) | 103 nM (at 100 µM ATP) | 33P-labeled ATP Kinase Assay | [1][7][10] |
| Kd | 109 nM | - | Isothermal Titration Calorimetry (ITC) | [1] |
| Cellular IC50 | 279 nM | - | NanoBRET Assay (HCT116 cells) | [1][7] |
Table 1: In Vitro and Cellular Potency of DCLK1-IN-1
| Cell Line | IC50 (MTT Assay) | Reference |
| ACHN (Renal Cell Carcinoma) | ~22-35 µM | [11] |
| 786-O (Renal Cell Carcinoma) | ~22-35 µM | [11] |
| CAKI-1 (Renal Cell Carcinoma) | ~22-35 µM | [11] |
Table 2: Cell Viability IC50 of DCLK1-IN-1 in Renal Cell Carcinoma Lines
Signaling Pathways Modulated by DCLK1-IN-1
DCLK1 is a central node in several signaling pathways that are crucial for cancer progression. Inhibition of DCLK1 by DCLK1-IN-1 has been shown to impact these pathways, leading to anti-tumor effects.
DCLK1 and Cell Motility
Transcriptomic and proteomic analyses of patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids treated with DCLK1-IN-1 revealed an enrichment of gene signatures associated with cell motility.[1] This suggests that DCLK1 plays a pivotal role in regulating the migratory and invasive properties of cancer cells.
DCLK1 in Cancer Stemness and EMT
DCLK1 is a recognized marker for cancer stem cells and a promoter of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[5][12] Studies in renal cell carcinoma have shown that DCLK1-IN-1 treatment downregulates pluripotency factors and EMT-associated markers.[12]
DCLK1 and NOTCH Signaling
In head and neck squamous cell carcinoma (HNSCC), DCLK1 expression positively correlates with the activation of the NOTCH signaling pathway.[13][14][15][16] Pharmacological inhibition of DCLK1 leads to a downregulation of NOTCH1 signaling, resulting in decreased proliferation, migration, and colony formation.[14][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of DCLK1-IN-1.
DCLK1 Kinase Assay (33P-labeled ATP)
This assay measures the enzymatic activity of DCLK1 by quantifying the incorporation of radiolabeled phosphate into a substrate.
Methodology:
-
Recombinant DCLK1 kinase domain is incubated with varying concentrations of DCLK1-IN-1.
-
The kinase reaction is initiated by the addition of a reaction mixture containing a suitable peptide substrate and [γ-33P]ATP at a concentration near the Km for ATP (e.g., 50 µM for DCLK1).[1]
-
The reaction is allowed to proceed at 30°C for a defined period.
-
The reaction is then stopped, and the amount of 33P incorporated into the substrate is quantified, typically by capturing the substrate on a filter and measuring radioactivity.
-
IC50 values are calculated from the dose-response curves.
NanoBRET Target Engagement Assay
The NanoBRET assay is a live-cell assay that measures the binding of a compound to its target protein.
Methodology:
-
Cells (e.g., HCT116) are transiently transfected with a vector expressing DCLK1 fused to NanoLuc luciferase.[1]
-
A cell-permeable fluorescent tracer that binds to the DCLK1 active site is added to the cells.
-
In the absence of a competing inhibitor, the tracer binds to DCLK1-NanoLuc, bringing the luciferase and fluorophore into close proximity and allowing for Bioluminescence Resonance Energy Transfer (BRET).
-
DCLK1-IN-1 is added in increasing concentrations, which competes with the tracer for binding to DCLK1.
-
The displacement of the tracer by DCLK1-IN-1 leads to a decrease in the BRET signal.
-
The IC50 for target engagement is determined from the dose-dependent reduction in the BRET signal.[1]
Patient-Derived Organoid (PDO) Viability Assay
PDOs are three-dimensional cultures derived from patient tumors that better recapitulate the in vivo tumor environment.[17][18][19]
Methodology:
-
Patient-derived organoids are established from tumor tissue.
-
Organoids are dissociated into single cells and plated in a Matrigel-containing medium in 384-well plates.[1]
-
After allowing the cells to re-form organoids, they are treated with a dose range of DCLK1-IN-1.[1]
-
The plates are incubated for an extended period (e.g., 7 days) to allow for effects on proliferation.[1]
-
Cell viability is assessed using a 3D-compatible assay such as CellTiter-Glo 3D, which measures ATP levels.[1][5]
-
The effect of DCLK1-IN-1 on organoid viability is determined by comparing the luminescence signal in treated wells to that in DMSO-treated control wells.[1]
Conclusion
DCLK1-IN-1 is a highly selective and potent inhibitor of DCLK1 kinase activity, making it an indispensable chemical probe for investigating the complex biology of this emerging cancer target. Its demonstrated activity in clinically relevant models, such as patient-derived organoids, underscores the potential of targeting DCLK1 as a therapeutic strategy.[1] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the function of DCLK1 and advance the development of novel anti-cancer therapies.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis of Inhibition of DCLK1 by Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Patient-derived organoids for precision oncology: a platform to facilitate clinical decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A step towards clinic-ready patient-derived organoids - Salk Institute for Biological Studies [salk.edu]
An In-depth Technical Guide on the DCLK1 Inhibitor DCLK1-IN-1 and its Analogs
A Note on Nomenclature: This document focuses on the well-characterized Doublecortin-like kinase 1 (DCLK1) inhibitor, DCLK1-IN-1, and its related analogs. No specific public domain data could be retrieved for a compound designated "Dclk1-IN-5." It is presumed that this may be a typographical error or a compound not yet widely reported in scientific literature. The information herein pertains to the class of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold inhibitors, for which DCLK1-IN-1 is a prominent and selective member.
Executive Summary
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, particularly for gastrointestinal cancers.[1][3] It is a serine/threonine kinase implicated in cancer stem cell biology, tumor growth, and metastasis.[2][4][5] The development of selective inhibitors is crucial for elucidating its biological functions and for potential therapeutic applications. DCLK1-IN-1 is a potent and selective, in vivo-compatible chemical probe for the DCLK1 kinase domain.[6][7] This guide provides a comprehensive overview of the target protein, binding affinities of DCLK1-IN-1 and related compounds, detailed experimental methodologies, and the signaling pathways modulated by DCLK1.
Target Protein: Doublecortin-like Kinase 1 (DCLK1)
DCLK1 is a microtubule-associated protein with a C-terminal serine/threonine kinase domain.[8] It was initially identified for its role in neuronal migration. However, subsequent research has revealed its overexpression in various cancers, including pancreatic, colorectal, and esophageal cancers.[1][3] DCLK1 is considered a marker for tuft cells and cancer stem cells.[1][2][5]
There are different isoforms of DCLK1, with the long-form containing microtubule-binding domains and the short-form primarily consisting of the kinase domain.[9] Its kinase activity is implicated in regulating several oncogenic signaling pathways.[4][8]
Binding Affinity and Selectivity
DCLK1-IN-1 and its precursors are based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold.[1] The development of DCLK1-IN-1 was aimed at improving selectivity against other kinases like ERK5 and LRRK2, which are off-targets of earlier compounds like XMD8-92 and LRRK2-IN-1.[1][10]
Quantitative Binding and Inhibition Data
The following tables summarize the binding affinities and inhibitory concentrations of DCLK1-IN-1 and related compounds against DCLK1 and other kinases.
| Compound | Target Kinase | Binding Affinity (Kd) | IC50 (Binding Assay) | IC50 (Kinase Assay) | Reference |
| DCLK1-IN-1 | DCLK1 | 109 nM (ITC) | 9.5 nM (KINOMEscan) | 57 nM (33P-ATP assay) | [6] |
| DCLK1-IN-1 | DCLK2 | - | 31 nM (KINOMEscan) | 103 nM (33P-ATP assay) | [6][7] |
| DCLK1-IN-1 | DCLK1 (in cells) | - | 279 nM (NanoBRET) | - | [6][7] |
| XMD8-85 | DCLK1 | - | - | - | [1][11] |
| LRRK2-IN-1 | DCLK1 | - | - | - | [1] |
| XMD8-92 | DCLK1 | - | - | - | [1] |
Table 1: Binding Affinity and Potency of DCLK1 Inhibitors.
| Compound | DCLK1 IC50 (nM) | ERK5 IC50 (nM) | LRRK2 IC50 (nM) | BRD4 IC50 (nM) | Reference |
| DCLK1-IN-1 | 57 | >10,000 | 1,600 | >10,000 | [11] |
| FMF-03-055-1 | - | - | - | - | [1][6] |
| XMD8-85 | - | - | - | - | [1] |
Table 2: Selectivity Profile of DCLK1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize DCLK1 inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13]
-
Principle: A solution of the ligand (e.g., DCLK1-IN-1) is titrated into a solution of the protein (e.g., DCLK1 kinase domain) in the sample cell of a calorimeter. The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12][14]
-
Protocol Outline:
-
Purified recombinant DCLK1 kinase domain is placed in the sample cell.[6]
-
The inhibitor is loaded into the injection syringe.
-
Both protein and inhibitor solutions must be in identical, well-matched buffers to minimize heats of dilution.[14]
-
A series of small injections of the inhibitor into the protein solution is performed.
-
The heat change after each injection is measured.
-
The data are integrated and fit to a binding model to determine the thermodynamic parameters.[6]
-
KINOMEscan™ Binding Assay
This is a high-throughput competition binding assay used to determine the binding affinity of a compound against a large panel of kinases.[15][16][17][18]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag fused to the kinase.[15][16]
-
Protocol Outline:
-
Kinases are tagged with DNA and expressed.
-
The test compound is incubated with the tagged kinase and a ligand-immobilized solid support.
-
The amount of kinase bound to the support is measured via qPCR.
-
The results are reported as the percentage of the control signal remaining, which is then used to calculate the IC50 or Kd.[6]
-
33P-ATP Kinase Activity Assay
This is a classic radiometric assay that directly measures the enzymatic activity of the kinase.[19][20][21]
-
Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.[20][21]
-
Protocol Outline:
-
The reaction mixture containing the purified DCLK1 kinase, a suitable substrate peptide, and the test inhibitor is prepared.
-
The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 15 minutes).[22]
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-33P]ATP, typically by spotting onto phosphocellulose paper followed by washing.[22]
-
The radioactivity incorporated into the substrate is measured using a scintillation counter.
-
The IC50 value is determined by measuring the kinase activity at various inhibitor concentrations.[6]
-
Signaling Pathways and Visualizations
DCLK1 is known to regulate several key signaling pathways involved in tumorigenesis and cancer stem cell maintenance.[2][4][8] Inhibition of DCLK1 with compounds like DCLK1-IN-1 can modulate these pathways.
Key Signaling Pathways Involving DCLK1
-
Wnt/β-catenin Pathway: DCLK1 has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and stem cell self-renewal.[8][23]
-
Notch Pathway: DCLK1 is implicated in the regulation of the Notch signaling pathway, another critical pathway in development and cancer.[2][4][8]
-
RAS/MAPK Pathway: DCLK1 expression can be downstream of KRAS activation, and it can also influence the MAPK/ERK signaling pathway.[4][6]
-
TGF-β Pathway: DCLK1 can regulate metastasis by controlling the TGF-β signaling pathway.[8]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified experimental workflow for kinase inhibitor testing and a general overview of DCLK1's role in oncogenic signaling.
References
- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 16. chayon.co.kr [chayon.co.kr]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 23. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
DCLK1-IN-5 Pathway Analysis in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in the progression of colorectal cancer (CRC). Identified as a specific marker for tumor stem cells, its overexpression is linked to enhanced tumor growth, metastasis, and resistance to conventional therapies. DCLK1's role in tumorigenesis is multifaceted, involving the modulation of key oncogenic signaling pathways. This technical guide focuses on the analysis of pathways affected by DCLK1 inhibition, with a specific emphasis on the selective inhibitor DCLK1-IN-1. Due to the lack of specific information on "Dclk1-IN-5," this guide will focus on the well-characterized inhibitor DCLK1-IN-1, which is likely the intended compound of interest. This document provides a comprehensive overview of the quantitative effects of DCLK1-IN-1, detailed experimental protocols for its characterization, and visual representations of the core signaling pathways it modulates in the context of colorectal cancer.
Data Presentation: Efficacy of DCLK1-IN-1
The inhibitory activity of DCLK1-IN-1 has been quantified through various in vitro assays, demonstrating its potency and selectivity.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Kinase Assay | DCLK1 Kinase | IC50 | 143 nM | [1](--INVALID-LINK--) |
| Cell Viability Assay | HCT116 (CRC Cell Line) | IC50 | 3.842 µM | [1](--INVALID-LINK--) |
| Cell Viability Assay | hCRC#1 (CRC Cell Line) | IC50 | 3.620 µM | [1](--INVALID-LINK--) |
| In Vivo Study | MC-38 CRC Mouse Model | Dosage | 10 mg/kg | [2](--INVALID-LINK--) |
Core Signaling Pathways in Colorectal Cancer Modulated by DCLK1
DCLK1 exerts its pro-tumorigenic effects in colorectal cancer by activating distinct signaling cascades. Inhibition by DCLK1-IN-1 has been shown to disrupt these pathways, leading to reduced cancer stemness, inflammation, and chemoresistance.
The DCLK1/XRCC5/COX2 Inflammatory Pathway
Recent studies have elucidated a novel mechanism where DCLK1 promotes a pro-inflammatory tumor microenvironment.[2][3] DCLK1 directly interacts with and phosphorylates the X-ray repair cross-complementing 5 (XRCC5) protein.[3] This phosphorylation event is crucial for the transcriptional activation of cyclooxygenase-2 (COX2), a key enzyme in the production of prostaglandin E2 (PGE2).[2][3] PGE2, in turn, fosters an inflammatory environment that supports tumor growth and aggressiveness.[1][2]
DCLK1/XRCC5/COX2 Signaling Pathway in CRC.
The DCLK1/CCAR1/β-catenin Chemoresistance Pathway
DCLK1 has also been implicated in the resistance of colorectal cancer cells to chemotherapy, particularly 5-fluorouracil (5-FU). This is mediated through its interaction with the cell cycle and apoptosis regulator 1 (CCAR1). DCLK1 phosphorylates CCAR1, leading to its stabilization. Stabilized CCAR1, in turn, positively regulates the Wnt/β-catenin signaling pathway, a well-known driver of cancer stemness and chemoresistance.
DCLK1/CCAR1/β-catenin Signaling Pathway in CRC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in the analysis of DCLK1-IN-1.
DCLK1 Kinase Assay
This assay measures the direct inhibitory effect of DCLK1-IN-1 on the kinase activity of DCLK1.
-
Reagents:
-
Recombinant DCLK1 protein (3 nM final concentration)
-
Kinase Assay Buffer: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 10 mM MgCl₂, 2 mM DTT
-
Peptide Substrate (e.g., 5-FAM-KKLRRTLSVA-COOH, 1 µM final concentration)
-
ATP (100 µM final concentration)
-
DCLK1-IN-1 (various concentrations)
-
40 mM EDTA (for quenching)
-
-
Procedure:
-
Prepare a solution of DCLK1 protein in the Kinase Assay Buffer.
-
Add DCLK1-IN-1 at various concentrations to the DCLK1 solution and incubate for 1 hour at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction by adding 40 mM EDTA.
-
Analyze the phosphorylation of the peptide substrate using a suitable method, such as a mobility shift assay on a LabChip® EZ Reader.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Viability (MTT) Assay
This assay determines the effect of DCLK1-IN-1 on the viability of colorectal cancer cells.
-
Materials:
-
HCT116 or other CRC cell lines
-
96-well plates
-
Complete culture medium
-
DCLK1-IN-1 (various concentrations)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 200 µL of complete medium and allow them to attach overnight.
-
Treat the cells with a series of concentrations of DCLK1-IN-1. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of components in the DCLK1 signaling pathways.
-
Protocol:
-
Lyse treated and untreated CRC cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-DCLK1, anti-p-XRCC5, anti-COX2, anti-CCAR1, anti-β-catenin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Model
This protocol outlines the use of a mouse model to assess the in vivo efficacy of DCLK1-IN-1.
-
Methodology:
-
Subcutaneously inject luciferase-labeled MC-38 colorectal cancer cells (5 x 10⁴ cells mixed with Matrigel) into the inguinal folds of C57BL/6J mice.
-
Monitor tumor growth until the mean tumor volume reaches approximately 100 mm³.
-
Randomly assign mice to treatment and control groups.
-
Administer DCLK1-IN-1 (10 mg/kg) or vehicle control via a suitable route (e.g., oral gavage). A common vehicle formulation is DMSO, PEG300, Tween-80, and saline.[4]
-
Monitor tumor growth and animal well-being regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the preclinical evaluation of a DCLK1 inhibitor.
General Experimental Workflow for DCLK1 Inhibitor Evaluation.
Conclusion
The inhibition of DCLK1, particularly with selective compounds like DCLK1-IN-1, presents a promising therapeutic strategy for colorectal cancer. By targeting key signaling pathways involved in inflammation, cancer stemness, and chemoresistance, DCLK1 inhibitors have the potential to overcome significant challenges in CRC treatment. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of DCLK1 in colorectal cancer and to advance the development of novel targeted therapies.
References
- 1. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis [thno.org]
- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The Role of DCLK1 Inhibition in Reversing Epithelial-Mesenchymal Transition: A Technical Guide
Introduction
The epithelial-mesenchymal transition (EMT) is a dynamic cellular process implicated in embryonic development, wound healing, and, pathologically, in cancer progression and metastasis. A key regulator of this process is the serine/threonine kinase Doublecortin-like kinase 1 (DCLK1), which is overexpressed in numerous cancers, including those of the pancreas, colon, and kidneys.[1][2] DCLK1 acts as a master regulator of signaling pathways that drive EMT, promoting a mesenchymal phenotype characterized by increased cell motility, invasion, and resistance to therapy.[2][3] This technical guide provides an in-depth overview of the role of DCLK1 in EMT and the therapeutic potential of its inhibition, focusing on the selective small molecule inhibitor DCLK1-IN-1. While the query specified Dclk1-IN-5, the vast body of scientific literature points to DCLK1-IN-1 as the well-characterized and selective inhibitor of DCLK1's kinase activity. It is presumed that "this compound" may be a less common nomenclature or a related compound, and thus this guide will focus on the extensively studied DCLK1-IN-1.
Data Presentation: The Impact of DCLK1 Inhibition on EMT
The inhibition of DCLK1, either through small molecules like DCLK1-IN-1 or through genetic knockdown, has been shown to effectively reverse the EMT process. This is evidenced by changes in the expression of key EMT-associated proteins and alterations in cellular behavior.
Table 1: Effect of DCLK1 Inhibition on EMT Marker Expression
| Target Protein | Method of Inhibition | Cell Line | Change in Expression | Quantitative Data | Reference |
| Mesenchymal Markers | |||||
| N-Cadherin | DCLK1-IN-1 (5-10 µM) | ACHN, 786-O, CAKI-1 (Renal) | Decreased | Notable decrease observed on Western Blot | [4] |
| DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Visually significant decrease on Western Blot | [5] | |
| DCLK1 Knockdown (siRNA) | HCT-116 (Colorectal) | Decreased (mRNA) | P < 0.01 | [1] | |
| Vimentin | DCLK1-IN-1 (5-10 µM) | ACHN, CAKI-1 (Renal) | Decreased | Notable decrease observed on Western Blot | [4] |
| DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Visually significant decrease on Western Blot | [5] | |
| DCLK1 Knockdown (siRNA) | HCT-116 (Colorectal) | Decreased (mRNA) | P < 0.01 | [1] | |
| ZEB1 | DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Visually significant decrease on Western Blot | [5] |
| DCLK1 Knockdown (siRNA) | AsPC-1 (Pancreatic) | Decreased (mRNA) | Statistically significant decrease | [6] | |
| Snail | DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Visually significant decrease on Western Blot | [5] |
| DCLK1 Knockdown (siRNA) | AsPC-1 (Pancreatic) | Decreased (mRNA) | Statistically significant decrease | [6] | |
| Epithelial Markers | |||||
| E-Cadherin | DCLK1-IN-1 | 786-O, CAKI-1 (Renal) | Increased | Increased intensity and membrane localization via Immunofluorescence | [7] |
| DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Increased | Visually significant increase on Western Blot | [5] | |
| DCLK1 Knockdown (siRNA) | HCT-116 (Colorectal) | Increased (mRNA) | P < 0.05 | [1] | |
| ZO-1 | DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Increased | Visually significant increase on Western Blot | [5] |
Table 2: Functional Effects of DCLK1 Inhibition on EMT-Related Cellular Processes
| Cellular Process | Method of Inhibition | Cell Line(s) | Effect | Quantitative Data | Reference |
| Cell Migration | DCLK1-IN-1 (10 µM) | ACHN, 786-O, CAKI-1 (Renal) | Decreased | >50% decrease in transwell migration | [7] |
| DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Statistically significant decrease in transwell migration | [5] | |
| Cell Invasion | DCLK1-IN-1 (10 µM) | ACHN, 786-O, CAKI-1 (Renal) | Decreased | Statistically significant decrease in transwell invasion | [7] |
| DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Statistically significant decrease in transwell invasion | [5] | |
| DCLK1 Knockdown (siRNA) | AsPC-1 (Pancreatic) | Decreased | Statistically significant decrease in Matrigel invasion assay (P < 0.01) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the role of DCLK1-IN-1 in EMT.
Western Blot Analysis of EMT Markers
This protocol is for the detection of changes in EMT marker protein expression following treatment with DCLK1-IN-1.
-
Cell Culture and Treatment: Plate cancer cells (e.g., ACHN, 786-O, or CAKI-1 renal cancer cells) and grow to 70-80% confluency. Treat cells with DCLK1-IN-1 at desired concentrations (e.g., 5 µM and 10 µM) or vehicle control (DMSO) for 48-72 hours.
-
Protein Extraction: Lyse the cells using a lysis buffer containing a mammalian protein extraction reagent, protease inhibitor cocktail, and PMSF. Determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of total protein per lane on a 4-20% gradient SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EMT markers (e.g., N-Cadherin, Vimentin, E-Cadherin, ZEB1, Snail) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software and normalize the expression of the target protein to the loading control.
Transwell Migration and Invasion Assays
These assays are used to quantify the effect of DCLK1-IN-1 on the migratory and invasive potential of cancer cells.
-
Cell Preparation: Pre-treat cancer cells with DCLK1-IN-1 (e.g., 10 µM) or DMSO for 48-72 hours. Resuspend the cells in a serum-free medium.
-
Assay Setup:
-
Migration Assay: Seed approximately 40,000 pre-treated cells into the upper chamber of a transwell insert (8 µm pore size). Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Invasion Assay: Follow the same procedure as the migration assay, but use a transwell insert coated with a basement membrane matrix (e.g., Matrigel).
-
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.
-
Analysis:
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Data Interpretation: Compare the number of migrated/invaded cells in the DCLK1-IN-1 treated group to the control group.
Signaling Pathways and Mechanisms of Action
DCLK1 promotes EMT by activating several key signaling pathways. Inhibition of DCLK1 with DCLK1-IN-1 disrupts these pathways, leading to a reversal of the mesenchymal phenotype.
DCLK1-Mediated EMT Signaling
Caption: DCLK1 signaling pathways in EMT.
DCLK1 has been shown to regulate the Wnt/β-catenin, Notch, and TGF-β signaling pathways, all of which are critical inducers of EMT.[2][3] Activation of these pathways by DCLK1 leads to the upregulation of key EMT-inducing transcription factors such as Snail, Slug, ZEB1, and Twist.[3] These transcription factors, in turn, repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin. The small molecule inhibitor DCLK1-IN-1 blocks the kinase activity of DCLK1, thereby preventing the activation of these downstream signaling cascades and reversing the EMT phenotype.
Experimental Workflow for Assessing DCLK1-IN-1 Efficacy
Caption: Workflow for evaluating DCLK1-IN-1.
DCLK1 is a critical driver of the epithelial-mesenchymal transition in various cancers, making it an attractive therapeutic target. The selective inhibitor DCLK1-IN-1 has demonstrated significant potential in reversing the EMT phenotype by downregulating mesenchymal markers, upregulating epithelial markers, and inhibiting cancer cell migration and invasion. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of DCLK1 in cancer and develop novel anti-cancer therapies. Future research should focus on validating the efficacy of DCLK1 inhibitors in preclinical and clinical settings to translate these promising findings into tangible benefits for cancer patients.
References
- 1. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DCLK1 Drives EGFR-TKI-Acquired Resistance in Lung Adenocarcinoma by Remodeling the Epithelial–Mesenchymal Transition Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
DCLK1-IN-5: A Deep Dive into its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of tumor progression, not only through its intrinsic effects on cancer cell stemness and survival but also through its profound influence on the tumor microenvironment (TME). The selective inhibitor, DCLK1-IN-5, offers a powerful tool to dissect and therapeutically target these interactions. This technical guide provides a comprehensive overview of the effects of this compound on the TME, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways. Our analysis reveals that this compound can remodel the TME from an immunosuppressive to an immune-active state by modulating immune cell infiltration, reducing pro-tumorigenic inflammatory mediators, and downregulating immune checkpoint molecules.
Introduction to DCLK1 and the Tumor Microenvironment
DCLK1 is a serine/threonine kinase that functions as a marker for tuft cells and various cancer stem cells (CSCs). Its overexpression in several cancers, including colorectal, pancreatic, and renal cell carcinoma, is associated with poor prognosis.[1][2] DCLK1-positive CSCs contribute to an immunosuppressive TME by promoting angiogenesis, epithelial-mesenchymal transition (EMT), and the recruitment of immunosuppressive immune cells. The TME, a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix, plays a pivotal role in tumor growth, metastasis, and response to therapy. Targeting DCLK1 with inhibitors like this compound presents a promising strategy to disrupt the supportive niche for CSCs and render the TME more susceptible to anti-tumor immune responses.
Quantitative Effects of this compound on the Tumor Microenvironment
The following tables summarize the key quantitative effects of this compound on various components of the tumor microenvironment as reported in preclinical studies.
Table 1: Effect of DCLK1-IN-1 on Immune Checkpoint and Related Markers in Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | Treatment | Protein Expression Change (vs. DMSO control) | Reference |
| 786-O | 5 µM DCLK1-IN-1 | Strong decrease in PD-L1 | [3] |
| 786-O | 10 µM DCLK1-IN-1 | Strong decrease in PD-L1 | [3] |
| ACHN | 5 µM DCLK1-IN-1 | Dose-dependent decrease in PD-L1 | [3] |
| ACHN | 10 µM DCLK1-IN-1 | Dose-dependent decrease in PD-L1 | [3] |
| CAKI-1 | 5 µM DCLK1-IN-1 | Dose-dependent decrease in PD-L1 | [3] |
| CAKI-1 | 10 µM DCLK1-IN-1 | Dose-dependent decrease in PD-L1 | [3] |
| ACHN, 786-O, CAKI-1 | 5 µM DCLK1-IN-1 | Notable decrease in c-MET and c-MYC | [3] |
| ACHN, 786-O, CAKI-1 | 10 µM DCLK1-IN-1 | Notable decrease in c-MET and c-MYC | [3] |
Table 2: Correlation of DCLK1 Expression with Immune Cell Infiltration in Renal Cell Carcinoma (TCGA KIRC dataset)
| Immune Cell Type | Correlation with DCLK1 Expression | Statistical Significance (p-value) | Reference |
| CD8+ Cytotoxic T-cells | Negative | < 0.05 | [3] |
| Active NK cells | Negative | Not specified | [3] |
| M2 Macrophages | Positive | < 0.05 | [3] |
Table 3: Effect of DCLK1-IN-1 on Prostaglandin E2 (PGE2) Levels in a Colorectal Cancer Mouse Model
| Treatment Group | PGE2 Level Reduction (vs. Vehicle) | Tissue | Reference |
| DCLK1-IN-1 | Reduced | Plasma | [4] |
| DCLK1-IN-1 | Reduced | Tumor Tissues | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on the tumor microenvironment by inhibiting DCLK1 kinase activity, which in turn modulates several downstream signaling pathways.
Caption: DCLK1 signaling pathways affecting the tumor microenvironment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the tumor microenvironment.
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of this compound on the expression levels of proteins such as PD-L1, c-MET, and c-MYC in cancer cell lines.
Materials:
-
RCC cell lines (e.g., 786-O, ACHN, CAKI-1)
-
This compound (dissolved in DMSO)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCLK1, anti-p-DCLK1, anti-PD-L1, anti-c-MET, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed RCC cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM) or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for primary antibodies should be optimized, but starting points can be found on the manufacturer's datasheets (e.g., 1:1000).[5][6][7][8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.port.ac.uk [pure.port.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. DCLK1 antibody (68234-1-Ig) | Proteintech [ptglab.com]
- 6. DCLK1 Polyclonal Antibody (630-630) [thermofisher.com]
- 7. DCLK1 Polyclonal Antibody (PA5-64960) [thermofisher.com]
- 8. DCLK1 antibody (21699-1-AP) | Proteintech [ptglab.co.jp]
Investigating Dclk1 Inhibition in Pancreatic Ductal Adenocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dclk1 - A High-Value Target in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. A key factor contributing to this poor prognosis is the presence of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. Doublecortin-like kinase 1 (Dclk1) has emerged as a critical player in PDAC pathogenesis, functioning as a marker for these CSCs.[1][2][3] Dclk1 is a serine/threonine kinase that is overexpressed in a significant portion of pancreatic tumors and its expression correlates with a worse prognosis for patients.[4][5]
Functionally, Dclk1 is deeply integrated into the core signaling networks that drive PDAC. It has been shown to be a downstream effector of oncogenic KRAS, the most frequently mutated gene in this cancer.[6][7] The Dclk1 signaling axis promotes tumor progression by activating key pathways such as PI3K/AKT/mTOR, which are central to cell growth, proliferation, and survival.[1][7][8] Furthermore, Dclk1 is implicated in the regulation of epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, facilitating metastasis.[4] Given its pivotal role in maintaining the CSC population and driving tumor aggressiveness, Dclk1 represents a compelling therapeutic target for the development of novel treatment strategies for PDAC.
Dclk1 Inhibitors: A Focus on Preclinical Candidates
While the specific compound Dclk1-IN-5 has been identified as a Dclk1 inhibitor, with a reported half-maximal inhibitory concentration (IC50) for DCLK1 of 179.7 nM, its investigation has primarily been in the context of inflammation and acute lung injury. To date, there is a lack of specific published research on the efficacy and mechanism of this compound directly within pancreatic ductal adenocarcinoma models.
However, the broader therapeutic concept of Dclk1 inhibition in PDAC is supported by preclinical studies of other small molecule inhibitors. This guide will focus on two such compounds for which data in pancreatic cancer models are available: LRRK2-IN-1 and the more selective Dclk1-IN-1 .
LRRK2-IN-1: A Multi-Kinase Inhibitor with Anti-Dclk1 Activity
LRRK2-IN-1 is a potent kinase inhibitor with activity against both Leucine-rich repeat kinase 2 (LRRK2) and Dclk1. Its effects on pancreatic cancer have been evaluated in several studies.
| Parameter | Cell Line(s) | Value/Effect | Reference |
| Dclk1 Kinase Inhibition (IC50) | In vitro kinase assay | 2.6 nM | --INVALID-LINK-- |
| Cell Viability (IC50) | AsPC-1, MiaPaCa-2 | ~5-10 µM | --INVALID-LINK-- |
| Inhibition of Sphere Formation | Pancreatic sphere cultures from KC mice | Significant decrease | [6] |
| Induction of Apoptosis | AsPC-1 | Dose-dependent increase | --INVALID-LINK-- |
| Cell Cycle Arrest | AsPC-1 | G2/M arrest | --INVALID-LINK-- |
| Inhibition of Cell Migration | AsPC-1 | Significant reduction | --INVALID-LINK-- |
| Inhibition of Cell Invasion | AsPC-1 | Significant reduction | --INVALID-LINK-- |
-
Cell Lines and Culture: Human pancreatic cancer cell lines AsPC-1 and MiaPaCa-2 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
In Vitro Kinase Assay: The inhibitory activity of LRRK2-IN-1 against purified Dclk1 kinase was determined using a luminescence-based kinase assay, measuring ATP consumption.
-
Cell Viability Assay: Cells were seeded in 96-well plates and treated with varying concentrations of LRRK2-IN-1 for 48-72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Assay: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide staining after treatment with LRRK2-IN-1.
-
Cell Cycle Analysis: Cells were treated with LRRK2-IN-1, fixed, and stained with propidium iodide. DNA content was analyzed by flow cytometry to determine the cell cycle distribution.
-
Wound Healing Assay (Migration): A scratch was made in a confluent monolayer of cells. The rate of wound closure in the presence or absence of LRRK2-IN-1 was monitored over time.
-
Transwell Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contained a chemoattractant. The number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified after treatment with LRRK2-IN-1.
Dclk1-IN-1: A Selective Dclk1 Inhibitor
Dclk1-IN-1 was developed as a more selective chemical probe for studying the function of Dclk1, with reduced off-target effects compared to multi-kinase inhibitors.
| Parameter | Model System | Value/Effect | Reference |
| Dclk1 Kinase Inhibition (IC50) | In vitro binding assay | 9.5 nM | [9] |
| Dclk1 Kinase Inhibition (IC50) | In vitro kinase assay | 57.2 nM | [9] |
| Effect on Cell Viability (2D culture) | Human PDAC cell lines | Minimal effects | [9] |
| Effect on Cell Viability (3D organoids) | Dclk1-expressing patient-derived PDAC organoids | Sensitive to inhibition | [9] |
| Modulation of Gene Expression | Patient-derived PDAC organoids | Enrichment of gene signatures associated with cell motility | [9] |
-
Patient-Derived Organoid (PDO) Culture: Three-dimensional organoid cultures were established from patient-derived xenograft (PDX) models of PDAC. These organoids were maintained in Matrigel with a specialized growth medium.
-
Organoid Viability Assay: PDOs were treated with Dclk1-IN-1, and viability was assessed using a CellTiter-Glo 3D assay, which measures ATP levels.
-
RNA Sequencing and Proteomics: PDOs were treated with Dclk1-IN-1 or a vehicle control. RNA and protein were extracted for subsequent RNA sequencing and mass spectrometry-based proteomics and phosphoproteomics to identify changes in gene expression and protein signaling pathways.
Signaling Pathways and Experimental Workflows
Dclk1 Signaling in Pancreatic Ductal Adenocarcinoma
Caption: Dclk1 signaling cascade in PDAC.
General Experimental Workflow for Evaluating a Dclk1 Inhibitor
Caption: Workflow for Dclk1 inhibitor evaluation.
Conclusion and Future Directions
The available preclinical data strongly support the continued investigation of Dclk1 as a therapeutic target in pancreatic ductal adenocarcinoma. The inhibition of Dclk1 kinase activity has been shown to impair key oncogenic processes including proliferation, survival, migration, and the maintenance of a cancer stem cell phenotype. While selective inhibitors like Dclk1-IN-1 have demonstrated context-dependent efficacy, particularly in patient-derived organoid models, further research is warranted.
Future studies should aim to:
-
Evaluate the efficacy of Dclk1 inhibitors, including potentially this compound, in a broader range of PDAC preclinical models, including those with different genetic backgrounds.
-
Investigate the mechanisms of resistance to Dclk1 inhibition.
-
Explore combination therapies, for instance, by pairing Dclk1 inhibitors with standard-of-care chemotherapeutics or other targeted agents.
The development of potent and selective Dclk1 inhibitors holds significant promise for improving the therapeutic landscape for patients with pancreatic ductal adenocarcinoma. A deeper understanding of the biology of Dclk1 and the effects of its inhibition will be crucial in translating this promising preclinical work into effective clinical strategies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 3. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 4. Dominant Expression of DCLK1 in Human Pancreatic Cancer Stem Cells Accelerates Tumor Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCLK1 doublecortin like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Dclk1 defines quiescent pancreatic progenitors that promote injury-induced regeneration and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of DCLK1-AL Increases Tumor Cell Invasion, Drug Resistance, and KRAS Activation and Can Be Targeted to Inhibit Tumorigenesis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Dclk1-IN-5 and its Role in Neurogenesis: A Technical Guide
Disclaimer: Extensive searches for a specific molecule designated "Dclk1-IN-5" have not yielded any publicly available information. The scientific literature, however, extensively details a selective and potent inhibitor named DCLK1-IN-1 . It is highly probable that "this compound" is a typographical error and the intended subject is DCLK1-IN-1. This document will proceed with a comprehensive analysis of DCLK1-IN-1 and its role in neurogenesis, based on available scientific data.
Introduction to DCLK1 in Neurogenesis
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein with a serine/threonine kinase domain that plays a crucial role in the development of the nervous system.[1] Its expression is particularly high in radial glial cells and neuronal precursors, suggesting a significant role in the early stages of neurogenesis.[1] DCLK1 is involved in the regulation of microtubule polymerization, a fundamental process for neuronal migration and the structural development of neurons.[1][2]
Functionally, DCLK1 has been shown to be essential for the proper formation of bipolar mitotic spindles and the progression through the M phase of the cell cycle in neural progenitors.[3] Disruption of DCLK1 function leads to defects in mitosis and can cause an increase in the cell-cycle exit index, leading to an ectopic commitment to a neuronal fate.[3] This highlights the delicate balance DCLK1 maintains between proliferation and differentiation of neural stem cells.
DCLK1-IN-1: A Selective DCLK1 Inhibitor
DCLK1-IN-1 is the first selective, in-vivo compatible chemical probe for the DCLK1 kinase domain.[4] It was developed through chemoproteomic profiling and structure-based design.[4] This inhibitor provides a powerful tool to dissect the kinase-dependent functions of DCLK1 in various biological processes, including neurogenesis.
Mechanism of Action
DCLK1-IN-1 acts as a potent inhibitor of the kinase activity of DCLK1. The inhibitory constants for DCLK1-IN-1 are summarized in the table below.
| Parameter | Value | Reference |
| IC50 (DCLK1) | 143 nM | [5] |
Table 1: Inhibitory activity of DCLK1-IN-1 against DCLK1.
DCLK1 Signaling Pathways in Neurogenesis
DCLK1 is implicated in several signaling pathways that are critical for neurogenesis. While the direct effects of DCLK1-IN-1 on these pathways in the context of neurogenesis are still under investigation, the known interactions of DCLK1 provide a framework for understanding its potential impact.
NOTCH Signaling Pathway
DCLK1 has been identified as a novel regulator of the NOTCH signaling pathway.[2] The NOTCH pathway is a highly conserved cell-cell signaling system that plays a pivotal role in regulating neural stem cell maintenance, proliferation, and differentiation. DCLK1's influence on NOTCH signaling suggests that its inhibition could alter the fate of neural progenitor cells.
Caption: Putative role of DCLK1 in the NOTCH signaling pathway.
Hippo-YAP Signaling Pathway
Recent studies have shown that DCLK1 can inhibit the Hippo signaling pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP).[6] The Hippo-YAP pathway is a key regulator of organ size, cell proliferation, and apoptosis. In the context of neurogenesis, YAP has been shown to promote the proliferation of neural progenitor cells. Therefore, inhibition of DCLK1 by DCLK1-IN-1 could potentially activate the Hippo pathway, leading to decreased YAP activity and a reduction in neural progenitor proliferation.
Caption: Proposed mechanism of DCLK1-IN-1 action on the Hippo-YAP pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of DCLK1-IN-1 in neurogenesis.
Neurosphere Assay
The neurosphere assay is a standard in vitro method to assess the self-renewal and differentiation potential of neural stem and progenitor cells.
Objective: To determine the effect of DCLK1-IN-1 on the proliferation and self-renewal of neural stem cells.
Materials:
-
Neural stem cell culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
DCLK1-IN-1 (solubilized in DMSO)
-
Vehicle control (DMSO)
-
6-well ultra-low attachment plates
-
Microscope with imaging capabilities
Protocol:
-
Isolate neural stem cells from the desired brain region (e.g., subventricular zone or dentate gyrus of adult mice) and culture them as neurospheres.
-
Dissociate primary neurospheres into single cells.
-
Plate the single cells at a clonal density (e.g., 10 cells/µL) in a 6-well ultra-low attachment plate containing neural stem cell culture medium.
-
Treat the cells with varying concentrations of DCLK1-IN-1 or vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
After the incubation period, count the number of neurospheres formed in each well.
-
Measure the diameter of the neurospheres as an indicator of cell proliferation within the spheres.
-
For self-renewal assessment, collect the primary neurospheres, dissociate them into single cells, and re-plate them under the same treatment conditions to assess the formation of secondary neurospheres.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 3. Doublecortin-like kinase controls neurogenesis by regulating mitotic spindles and M phase progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodeoxyuridine (BrdU) labeling and immunohistochemical detection in adult zebrafish brain [protocols.io]
- 6. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of DCLK1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, primarily due to its role as a cancer stem cell marker in various malignancies, including colorectal, pancreatic, and gastric cancers.[1][2][3] DCLK1 is a serine/threonine kinase that plays a crucial role in microtubule polymerization and is implicated in key oncogenic signaling pathways such as Notch, Wnt/β-catenin, and RAS.[1][2][4] The development of selective inhibitors is paramount to dissecting its biological functions and validating its therapeutic potential. This guide provides an in-depth technical overview of DCLK1-IN-1, a potent and selective chemical probe for the DCLK1 kinase domain.[5]
DCLK1-IN-1: Potency and Selectivity
DCLK1-IN-1 was developed through a structure-based design and chemoproteomic profiling approach to create a selective, in-vivo compatible inhibitor.[5] Its development aimed to overcome the off-target activities of previous multi-targeted inhibitors like XMD8-85 and LRRK2-IN-1, which also show affinity for kinases such as ERK5 and LRRK2.[6]
Biochemical and Cellular Potency
DCLK1-IN-1 demonstrates robust and selective inhibition of DCLK1 in various assay formats. The following tables summarize the key quantitative data for DCLK1-IN-1 and related compounds.
| Compound | DCLK1 IC50 (nM) | DCLK1 Kd (nM) | Assay Type | Reference |
| DCLK1-IN-1 | 9.5 | 109 | KINOMEscan, ITC | [5] |
| DCLK1-IN-1 | 57 (at 50 µM ATP) | - | 33P Kinase Assay | [5] |
| DCLK1-IN-1 | 279 (in HCT116 cells) | - | Cellular Thermal Shift Assay | [5] |
| XMD8-85 | 11 | - | MSA Kinase Assay | [6] |
| LRRK2-IN-1 | 186 | - | MSA Kinase Assay | [6] |
| XMD8-92 | 716 | - | MSA Kinase Assay | [6] |
| DCLK1-NEG | >100-fold less active than DCLK1-IN-1 | No binding detected | Various | [5][7] |
Kinome-wide Selectivity
A critical aspect of a chemical probe is its selectivity across the human kinome. DCLK1-IN-1 exhibits exceptional selectivity for DCLK1 and its close homolog DCLK2.
| Compound | Concentration | Kinases Inhibited (<10% of control) | Assay Type | Reference |
| DCLK1-IN-1 | 1 µM | DCLK1, DCLK2 | KINOMEscan (489 kinases) | [5] |
| DCLK1-NEG | 1 µM | None | KINOMEscan (489 kinases) | [5] |
The introduction of a trifluoroethyl group in DCLK1-IN-1 was a key modification that maintained DCLK1 activity while dramatically improving selectivity against other kinases like ERK5, LRRK2, and the bromodomain-containing protein BRD4.[5][6][8]
Experimental Methodologies
Detailed protocols are essential for the replication and validation of scientific findings. Below are summaries of the key experimental methods used to characterize DCLK1-IN-1.
KINOMEscan™ Assay
This competition binding assay quantitatively measures the interaction of a compound with a panel of human kinases.
-
Principle: The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound in solution.
-
Protocol Outline:
-
Kinases are fused to a proprietary DNA tag.
-
The tagged kinases are incubated with the test compound (e.g., DCLK1-IN-1 at 1 µM) and an immobilized ligand in microtiter wells.
-
After equilibration, unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR.
-
Results are typically expressed as a percentage of the DMSO control.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Protocol Outline:
-
A solution of the purified recombinant DCLK1 kinase domain is placed in the sample cell of the calorimeter.
-
DCLK1-IN-1 is loaded into the injection syringe.
-
The inhibitor is titrated into the kinase solution in a series of small injections.
-
The heat change upon each injection is measured.
-
The resulting data are fitted to a binding model to determine the thermodynamic parameters. A binding constant (Kd) of 109 nM was determined for DCLK1-IN-1 with the DCLK1 protein.[7]
-
Radiometric Kinase Assay (33P-ATP)
This is a traditional and direct method for measuring kinase activity.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group (from 33P-γ-ATP) to a substrate by the kinase.
-
Protocol Outline:
-
The reaction mixture is prepared containing the DCLK1 enzyme, a suitable substrate (e.g., a peptide derived from PRAK), buffer, and cofactors.[6]
-
The test compound (DCLK1-IN-1) at various concentrations is added.
-
The reaction is initiated by the addition of 33P-γ-ATP.
-
After incubation, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper).
-
The amount of incorporated radioactivity is measured using a scintillation counter to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a drug in a cellular environment.
-
Principle: The binding of a ligand (drug) can stabilize its target protein, leading to an increase in the protein's melting temperature.
-
Protocol Outline:
-
Intact cells (e.g., DLD-1 or HCT116) are treated with the test compound (DCLK1-IN-1) or a vehicle control (DMSO).[7]
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble DCLK1 remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve in the presence of the drug indicates target engagement. DCLK1-IN-1 treatment increased the thermal stability of DCLK1 by approximately 3°C.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams illustrate the DCLK1 signaling pathway and a general workflow for inhibitor screening.
Caption: DCLK1 integrates multiple oncogenic signals to drive cancer progression.
Caption: A generalized workflow for the discovery of selective kinase inhibitors.
Conclusion
DCLK1-IN-1 represents a significant advancement in the toolset available to researchers studying DCLK1 biology. Its high potency and exceptional selectivity, as demonstrated through a variety of rigorous biochemical and cellular assays, establish it as a reliable chemical probe. The detailed methodologies provided herein offer a framework for the continued investigation of DCLK1's role in cancer and other diseases, paving the way for the development of novel therapeutic strategies targeting this important kinase. The use of DCLK1-IN-1 in patient-derived pancreatic cancer organoids has already shown its potential to uncover context-specific roles for DCLK1 in sustaining cancer cell viability.[5]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 3. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - ProQuest [proquest.com]
- 5. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Dclk1-IN-5 as a Chemical Probe for DCLK1 Function
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal migration, microtubule regulation, and cancer biology.[1][2][3] Upregulated in a range of cancers such as pancreatic, colorectal, and renal cancer, DCLK1 has emerged as a significant biomarker for cancer stem cells (CSCs) and is associated with tumor initiation, metastasis, and therapy resistance.[1][4][5][6][7] Its multifaceted role in oncogenesis is linked to its influence over key signaling pathways, including Notch, Wnt/β-catenin, and RAS.[1][4][8]
The development of specific tools to investigate its kinase function has been challenging due to the multi-domain nature of the DCLK1 protein and the promiscuity of early inhibitors. This compound was developed as a potent, selective, and in vivo-compatible chemical probe to specifically interrogate the kinase function of DCLK1 and its close homolog DCLK2.[6][9][10] This guide provides a comprehensive overview of this compound, its quantitative characteristics, relevant experimental protocols, and its application in dissecting DCLK1 signaling pathways.
Data Presentation: Quantitative Analysis of this compound
The efficacy and selectivity of a chemical probe are paramount. This compound was engineered from a multi-targeted 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][11]diazepin-6-one scaffold to achieve high potency for DCLK1/2 while minimizing activity against common off-targets like ERK5, LRRK2, and BRD4 bromodomains.[3][10]
Table 1: In Vitro Potency and Selectivity of this compound and Related Compounds
| Compound | DCLK1 IC₅₀ (nM) | DCLK2 (% Inhibition @ 1µM) | LRRK2 IC₅₀ (nM) | ERK5 IC₅₀ (nM) | BRD4 IC₅₀ (nM) | Reference |
| This compound | 9.5 (KINOMEscan) | >90% | >10,000 | 2,100 | >50,000 | [10][12] |
| 57.2 (³³P-ATP assay) | [12] | |||||
| DCLK1-NEG | >10,000 | <10% | >10,000 | >10,000 | >50,000 | [10] |
| XMD8-85 | 11 | Not Reported | 13 | 5.8 | 6,300 | [3] |
| LRRK2-IN-1 | 186 | Not Reported | 13 | 1,400 | >50,000 | [3] |
Data compiled from multiple sources; assay conditions may vary.
Table 2: Cellular Activity and Target Engagement of this compound
| Assay Type | Cell Line | IC₅₀ Value | Notes | Reference |
| NanoBRET Target Engagement | HCT116 | 279 nM | Measures direct binding of the probe to DCLK1 in live cells. | [10] |
| Proliferation (MTT Assay) | ACHN (Renal) | ~35 µM | This compound shows limited direct anti-proliferative effects in 2D culture. | [13] |
| 786-O (Renal) | ~22 µM | [13] | ||
| CAKI-1 (Renal) | ~25 µM | [13] | ||
| Anti-Proliferation | Patient-Derived PDAC Organoids | Effective | Sensitive in DCLK1-expressing patient-derived pancreatic cancer organoids. | [10][14] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the effective use of chemical probes. The following are protocols for key assays used to characterize this compound and investigate DCLK1 function.
DCLK1 Kinase Inhibition Assay (Peptide Substrate Mobility Shift)
This in vitro assay provides a quantitative measure of a compound's ability to inhibit DCLK1 kinase activity.[11][15][16]
-
Principle: The assay measures the conversion of a peptide substrate to its phosphorylated form by purified DCLK1 kinase domain. The change in charge upon phosphorylation results in a mobility shift that can be detected and quantified by microcapillary electrophoresis.
-
Reagents & Materials:
-
Purified recombinant DCLK1 kinase domain (e.g., residues 364-689).
-
Fluorescently labeled peptide substrate (e.g., a derivative of PRAK).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP solution (concentration set near the Kₘ for DCLK1, e.g., 15-100 µM).
-
This compound and control compounds dissolved in DMSO.
-
384-well plates.
-
Microcapillary electrophoresis platform.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilutions to the assay buffer.
-
Add 2.5 µL of purified DCLK1 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60-90 minutes at room temperature.
-
Stop the reaction by adding 15 µL of termination buffer.
-
Analyze the samples on a microcapillary electrophoresis instrument to separate and quantify the phosphorylated and unphosphorylated peptide substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a physiological context.[17][18]
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
-
Reagents & Materials:
-
Cultured cells expressing DCLK1 (e.g., HCT116, PATU-8988T).
-
This compound and vehicle control (DMSO).
-
PBS with protease and phosphatase inhibitors.
-
Lysis Buffer (e.g., RIPA buffer).
-
PCR tubes or 96-well PCR plates.
-
Thermocycler.
-
Centrifuge.
-
Western Blotting or Mass Spectrometry equipment.
-
-
Procedure:
-
Culture cells to ~80% confluency. Treat cells with this compound or DMSO vehicle for 1-2 hours.
-
Harvest cells, wash with ice-cold PBS, and resuspend in PBS containing inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Analyze the amount of soluble DCLK1 in each sample by Western Blot.
-
Plot the amount of soluble DCLK1 as a function of temperature to generate melting curves. A shift in the curve to higher temperatures in the this compound-treated samples indicates target engagement.
-
Western Blotting for DCLK1 Pathway Analysis
Western blotting is used to assess the levels of total and phosphorylated proteins in signaling pathways affected by DCLK1 inhibition.[19][20]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect changes in protein expression or phosphorylation status.
-
Reagents & Materials:
-
Cell lysates prepared in RIPA buffer with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-DCLK1, anti-p-DCLK1, anti-N-Cadherin, anti-c-MYC, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse cells, collect the supernatant, and determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify changes in protein levels, normalizing to a loading control like β-actin.
-
Mandatory Visualizations
DCLK1 Signaling Pathways
DCLK1 is a hub for multiple oncogenic signaling pathways. Its inhibition with this compound allows for the dissection of its role in these complex networks.[1][4][8] DCLK1 can influence the Notch, Wnt/β-catenin, RAS/MAPK, and PI3K/AKT pathways, promoting cancer stem cell properties, epithelial-mesenchymal transition (EMT), and cell survival.[1][2][4]
Caption: DCLK1 integrates signals from oncogenes like KRAS to activate multiple downstream tumorigenic pathways.
Experimental Workflow for DCLK1 Inhibitor Characterization
The validation of a chemical probe like this compound follows a rigorous, multi-step workflow to establish its potency, selectivity, and utility in biological systems.
Caption: A logical workflow for the development and validation of a selective kinase inhibitor like this compound.
Logical Framework: DCLK1 Inhibition to Cellular Phenotype
This compound provides a direct link between the inhibition of DCLK1's kinase activity and the reversal of cancer-associated phenotypes.
Caption: The mechanism of action linking this compound target engagement to observable anti-cancer effects.
Conclusion
This compound stands as a well-characterized and highly selective chemical probe essential for the study of DCLK1 kinase biology.[9][10] Its development marks a significant advancement over previous multi-targeted inhibitors, enabling researchers to confidently attribute observed cellular effects to the inhibition of DCLK1. With its demonstrated utility in cell-based assays and patient-derived models, this compound is an indispensable tool for dissecting the complex roles of DCLK1 in cancer, validating it as a therapeutic target, and guiding the development of next-generation DCLK1-targeted therapies.[10][13]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe DCLK1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 13. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
The Role of DCLK1 Inhibition in Overcoming Chemoresistance in Cancer Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemoresistance remains a formidable obstacle in the successful treatment of many cancers. A growing body of evidence points to the pivotal role of Doublecortin-like kinase 1 (DCLK1), a protein kinase and putative cancer stem cell marker, in driving resistance to conventional chemotherapeutic agents. This technical guide synthesizes the current understanding of how DCLK1 contributes to chemoresistance and explores the therapeutic potential of its inhibition, with a focus on the selective inhibitor DCLK1-IN-1 and related compounds. Through a detailed examination of the underlying molecular mechanisms, experimental data, and preclinical models, this paper aims to provide a comprehensive resource for researchers and drug development professionals working to develop novel strategies to circumvent chemoresistance.
Introduction: DCLK1 as a Key Driver of Chemoresistance
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase implicated in several aspects of tumorigenesis, including cancer cell proliferation, migration, invasion, and the maintenance of cancer stem cell (CSC) populations.[1][2][3] Upregulation of DCLK1 expression has been observed in a variety of malignancies, including colorectal, pancreatic, non-small cell lung, and ovarian cancers, where it often correlates with poor prognosis and therapy resistance.[1][2][4][5]
The contribution of DCLK1 to chemoresistance is multifaceted. It is understood to modulate key signaling pathways that govern cell survival, apoptosis, and drug efflux, thereby enabling cancer cells to withstand the cytotoxic effects of chemotherapy.[5][6] This paper will delve into the specific mechanisms by which DCLK1 exerts these effects and how its inhibition can re-sensitize cancer cells to treatment.
Quantitative Data on DCLK1 Inhibition and Chemoresistance
The efficacy of DCLK1 inhibition in overcoming chemoresistance has been quantified in several preclinical studies. The following tables summarize key findings, focusing on the impact of DCLK1 modulation on drug sensitivity and cell viability.
Table 1: Effect of DCLK1 Overexpression on Chemosensitivity
| Cancer Type | Cell Line | Chemotherapeutic Agent | DCLK1 Status | IC50 Value | Fold Change in Resistance | Reference |
| Colorectal Cancer | HCT116 | 5-Fluorouracil (24h) | Wild Type (WT) | ~15 µM | - | [4] |
| DCLK1 Overexpression (DCLK1+) | ~30 µM | ~2.0 | [4] | |||
| 5-Fluorouracil (48h) | Wild Type (WT) | ~8 µM | - | [4] | ||
| DCLK1 Overexpression (DCLK1+) | ~15 µM | ~1.9 | [4] |
Table 2: Efficacy of DCLK1 Inhibitors in Cancer Cell Lines
| Cancer Type | Cell Line | DCLK1 Inhibitor | IC50 Value | Observations | Reference |
| Colorectal Cancer | HCT116 | DCLK1-IN-1 | 3.842 µM | Reduced cell growth | [7] |
| hCRC#1 | DCLK1-IN-1 | 3.620 µM | Reduced cell growth | [7] | |
| Pancreatic Cancer | PATU-8988T (3D spheroids) | DCLK1-IN-1 | ~1 µM | Reduced proliferation | [8] |
| Ovarian Cancer | OVCAR-8 CPR (3D spheroids) | DCLK1-IN-1 | Not specified | Synergistic cytotoxic effect with cisplatin | [1] |
Note: The user's query specifically mentioned "Dclk1-IN-5". The available literature primarily details the characterization and use of "DCLK1-IN-1" as the first selective DCLK1/2 inhibitor.[9][10] It is plausible that this compound belongs to the same class of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][6]diazepin-6-one compounds from which DCLK1-IN-1 was identified.[9] For the purpose of this document, DCLK1-IN-1 is used as the representative and most extensively studied DCLK1 inhibitor.
Signaling Pathways Modulated by DCLK1 in Chemoresistance
DCLK1's influence on chemoresistance is mediated through its interaction with and regulation of several critical intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex relationships.
Anti-Apoptosis Pathway in Colorectal Cancer
In colorectal cancer (CRC), DCLK1 overexpression has been shown to confer resistance to 5-Fluorouracil (5-Fu) by suppressing the intrinsic apoptotic pathway.[4][6] This is achieved through the transcriptional and post-translational inhibition of key executioner caspases.
Caption: DCLK1-mediated suppression of apoptosis in chemoresistance.
Regulation of Cancer Stemness and Drug Efflux in Non-Small Cell Lung Cancer
In non-small cell lung cancer (NSCLC), DCLK1 is implicated in promoting stemness and resistance to cisplatin. This is partly mediated through the regulation of ATP-binding cassette (ABC) transporters, such as ABCD4, which actively efflux chemotherapeutic drugs from the cell.[5][11]
Caption: DCLK1's role in cisplatin resistance in NSCLC.
TGFβ Signaling and EMT in Ovarian Cancer
In ovarian cancer, DCLK1 inhibition has been shown to downregulate the TGFβ signaling pathway, which is a key driver of the epithelial-mesenchymal transition (EMT).[1] EMT is a cellular program that has been strongly associated with cancer stemness and chemoresistance.
Caption: Inhibition of DCLK1 disrupts TGFβ-mediated chemoresistance.
CCAR1/β-catenin Pathway in Colorectal Cancer
Recent studies have elucidated a mechanism in colorectal cancer where DCLK1 promotes 5-fluorouracil resistance by stabilizing the cell cycle and apoptosis regulator 1 (CCAR1), which in turn activates the β-catenin signaling pathway to maintain cancer stemness.[12]
Caption: DCLK1/CCAR1/β-catenin axis in 5-FU resistance.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the studies cited in this whitepaper.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., 5-Fluorouracil) or DCLK1 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., DCLK1, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Spheroid Formation Assay for Cancer Stemness
The spheroid formation assay is used to assess the self-renewal capacity of cancer stem cells.
-
Cell Seeding: Single cells are seeded in ultra-low attachment plates in serum-free medium supplemented with growth factors (e.g., EGF and bFGF).
-
Spheroid Formation: Cells are incubated for 7-14 days to allow for the formation of spheroids (neurospheres or tumorspheres).
-
Quantification: The number and size of the spheroids are quantified using a microscope.
-
Secondary Spheroid Formation: Primary spheroids can be dissociated into single cells and re-plated to assess their ability to form secondary spheroids, which is a more stringent measure of self-renewal.[5]
In Vivo Xenograft Models
In vivo studies are crucial for validating the therapeutic efficacy of DCLK1 inhibition in a physiological context.
-
Tumor Implantation: Human cancer cells (e.g., cisplatin-resistant NSCLC cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a certain size, mice are randomized into treatment groups (e.g., vehicle control, cisplatin alone, DCLK1 inhibitor alone, combination therapy).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).[5]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for investigating the role of DCLK1 in chemoresistance.
Caption: A typical research workflow for investigating DCLK1 in chemoresistance.
Conclusion and Future Directions
The evidence strongly supports the role of DCLK1 as a critical mediator of chemoresistance in a range of cancers. Its inhibition, exemplified by the action of DCLK1-IN-1, has demonstrated significant potential in re-sensitizing cancer cells to conventional therapies in preclinical models. The multifaceted mechanisms through which DCLK1 exerts its effects, including the suppression of apoptosis, enhancement of cancer stem cell properties, and modulation of key signaling pathways like TGFβ and β-catenin, underscore its importance as a therapeutic target.
Future research should focus on:
-
The development of more potent and selective DCLK1 inhibitors.
-
The elucidation of the full spectrum of DCLK1's downstream effectors and interacting partners in different cancer contexts.
-
The identification of predictive biomarkers to identify patient populations most likely to benefit from DCLK1-targeted therapies.
-
The design of rational combination therapies that pair DCLK1 inhibitors with standard-of-care chemotherapeutics and other targeted agents.
By continuing to unravel the complexities of DCLK1 signaling, the scientific community can pave the way for novel and more effective treatment strategies to overcome the challenge of chemoresistance in cancer.
References
- 1. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 4. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting DCLK1 overcomes 5-fluorouracil resistance in colorectal cancer through inhibiting CCAR1/β-catenin pathway-mediated cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of DCLK1 Isoforms and Kinase Inhibitors: A Technical Guide
Abstract: Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated serine/threonine kinase with multifaceted roles in both normal physiology and pathology. Initially characterized for its function in neuronal development, DCLK1 has emerged as a critical regulator of tumorigenesis and a definitive marker for cancer stem cells (CSCs) in a variety of solid tumors, including those of the colon, pancreas, and breast.[1][2] The biological activity of DCLK1 is complicated by the existence of multiple isoforms, primarily generated through the use of alternative promoters, which exhibit distinct and sometimes opposing functions. These isoforms differentially regulate key oncogenic signaling pathways such as Wnt/β-catenin, Notch, PI3K/AKT, and RAS.[1][3] The central role of DCLK1's kinase activity in promoting cancer cell survival, migration, and stemness has made it an attractive therapeutic target. This guide provides an in-depth overview of the structure, regulation, and function of DCLK1 isoforms, summarizes the mechanism of DCLK1 kinase inhibitors, presents quantitative data on its clinical significance and inhibition, and details key experimental protocols for its study.
DCLK1 Isoforms: Structure and Regulation
The complexity of DCLK1 function begins at the genetic level, where two primary promoters (α and β) drive the expression of distinct sets of isoforms.[1]
-
Long Isoforms (DCLK1-L): Transcribed from the upstream α-promoter, these isoforms (~82 kDa) contain two N-terminal doublecortin (DCX) domains, which are responsible for microtubule binding, followed by a serine/threonine kinase domain.[1] These are the predominant forms in normal neuronal tissues and are involved in neurogenesis.[4] In some cancers, such as renal cell carcinoma, long isoforms are considered prognostic factors and are linked to the expression of CSC markers.[5][6]
-
Short Isoforms (DCLK1-S): Transcribed from a downstream β-promoter located in intron V, these shorter isoforms (~47-52 kDa) lack the N-terminal microtubule-binding DCX domains but retain the kinase domain.[1][7] In many gastrointestinal cancers, the α-promoter is silenced via hypermethylation, leading to a significant upregulation of the DCLK1-S isoforms.[8] The DCLK1-S isoform is strongly correlated with tumorigenesis, an invasive phenotype, and poor prognosis in colorectal cancer (CRC).[9][10]
The differential expression of these isoforms is a key event in carcinogenesis, switching from a microtubule-associated structural protein to a potent oncogenic signaling molecule.
Biological Functions of DCLK1 in Cancer
DCLK1 is a master regulator of cancer progression, primarily through its role in maintaining cancer stem cells and activating critical oncogenic signaling cascades.[11]
Cancer Stem Cell (CSC) Marker
DCLK1 is a highly specific marker for CSCs in numerous malignancies.[1] DCLK1-positive cells possess the ability to self-renew, initiate tumors, and resist conventional therapies.[5][6] Ablation of DCLK1+ cells in preclinical models leads to the regression of intestinal polyps, highlighting their essential role in tumor maintenance.[11] The short isoform, DCLK1-S, is particularly implicated in maintaining the proliferative and tumorigenic potential of colon CSCs.[9]
Regulation of Key Signaling Pathways
DCLK1 functions as a central node, integrating and activating multiple signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis.[1][12]
-
Wnt/β-catenin: In breast and colorectal cancers, DCLK1 promotes the malignant phenotype by activating the Wnt/β-catenin pathway. Silencing DCLK1 leads to a decrease in key downstream effectors like β-catenin, c-Myc, and Cyclin D1.[13][14]
-
PI3K/AKT/mTOR: DCLK1 overexpression activates the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[12][15][16] This axis is particularly important in cholangiocarcinoma and colorectal cancer.[15][16][17]
-
Notch Signaling: DCLK1 is a positive regulator of the Notch signaling network.[5] The Notch-DCLK1 axis is implicated in the development of colitis and the progression of head and neck squamous cell carcinoma (HNSCC).[18][19] DCLK1 inhibition downregulates active NOTCH1 and its downstream targets HES1 and HEY1.[20]
-
RAS/MAPK: DCLK1-α-long isoform can increase KRAS activity, subsequently activating downstream pathways like PI3K/AKT and MAPK/ERK to promote invasion and drug resistance.[1][12]
DCLK1 Inhibition: Dclk1-IN-5
While the query specified "this compound", the most extensively characterized and selective inhibitor in the literature is DCLK1-IN-1 . It is possible "this compound" is a related compound or a less common name. However, a recently described compound, also designated This compound (Compound a24) , has been identified as a potent DCLK1 inhibitor with anti-inflammatory properties.[21]
This compound (Compound a24) is a novel inhibitor with a reported IC50 of 179.7 nM against DCLK1.[21] Its primary described function is in preventing inflammatory responses. Mechanistically, this compound inhibits the phosphorylation of IKKβ mediated by DCLK1, which is a key step in activating inflammatory pathways.[21] In preclinical models, it has shown efficacy in protecting against inflammation-induced acute lung injury and sepsis.[21]
Given the broader context of cancer therapy, DCLK1-IN-1 serves as the principal chemical probe for studying DCLK1's role in cancer. It was developed through structure-based design to be a selective, in-vivo compatible inhibitor of the DCLK1 kinase domain.[22][23] Treatment of cancer cells with DCLK1-IN-1 inhibits DCLK1-dependent cell migration, stemness, and invasion, validating the kinase domain as a therapeutic target.[24][25]
Quantitative Data Summary
The expression levels of DCLK1 isoforms have significant clinical correlations, and the potency of inhibitors can be quantified through biochemical assays.
Table 1: Prognostic Significance of DCLK1 Isoform Expression in Colorectal Cancer
| Isoform | Prognostic Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference(s) |
|---|---|---|---|---|---|
| DCLK1-S | Overall Survival (OS) | 7.930 | 2.252–27.924 | 0.001 | [26] |
| DCLK1-S | Disease-Free Survival (DFS) | 1.913 | 1.230–2.973 | 0.004 | [26] |
| DCLK1-S | Disease-Specific Survival (DSS) | 1.610 | 1.020–2.541 | 0.041 | [26] |
| DCLK1-L | Disease-Specific Survival (DSS) | 5.890 | 1.219–28.453 | 0.027 |[26] |
Table 2: In Vitro Inhibitory Activity (IC50) of DCLK1-Targeting Compounds
| Compound | Target Kinase | IC50 (nM) | Notes | Reference(s) |
|---|---|---|---|---|
| This compound | DCLK1 | 179.7 | Anti-inflammatory focus | [21] |
| DCLK1-IN-1 | DCLK1 | Potent (specific value varies by assay) | Selective chemical probe | [22] |
| XMD8-85 | DCLK1 | 11 | Potent but multi-targeted (also inhibits ERK5, LRRK2) | [27][28] |
| XMD8-92 | DCLK1 | 161 - 716 | Precursor structure for selective inhibitors | [27][28][29] |
| Compound D1 | DCLK1 | 40 | Selective vs LRRK2 | [29][30] |
| Compound D8 | DCLK1 | 43 | High DCLK1 activity |[29][30] |
Key Experimental Protocols
Studying DCLK1 function involves a range of molecular and cellular biology techniques. Below are outlines for essential assays.
DCLK1 Knockdown via shRNA
This method allows for stable, long-term suppression of DCLK1 to study its loss-of-function effects on cancer cell behavior.
-
Design & Cloning: Design short hairpin RNA (shRNA) constructs targeting a specific sequence of the DCLK1 mRNA (isoform-specific if desired). Clone the shRNA cassette into a lentiviral vector containing a selection marker (e.g., puromycin resistance) and often a fluorescent reporter (e.g., GFP).
-
Lentivirus Production: Co-transfect the shRNA vector along with packaging and envelope plasmids into a producer cell line like HEK293T. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line (e.g., HCT116, AsPC-1) with the collected lentivirus.
-
Selection: After 48 hours, apply selection pressure (e.g., puromycin) to eliminate non-transduced cells, generating a stable cell line with DCLK1 knockdown.
-
Validation: Confirm the reduction of DCLK1 mRNA and protein levels using qRT-PCR and Western Blot, respectively, comparing knockdown cells to cells transduced with a non-targeting control shRNA.
-
Functional Assays: Use the validated stable cell line for downstream experiments, such as proliferation, migration, invasion, and spheroid formation assays.
Spheroid Formation Assay
This 3D culture assay assesses the self-renewal capacity of cancer stem cells, a key function regulated by DCLK1.
-
Cell Preparation: Prepare a single-cell suspension of the cancer cell line of interest (e.g., DCLK1 knockdown vs. control).
-
Plating: Seed cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates or multi-well formats.
-
Culture Conditions: Culture the cells in serum-free stem cell media supplemented with growth factors such as EGF and bFGF.
-
Incubation: Incubate for 7-14 days to allow for the formation of spheroids (or "colonospheres").
-
Quantification: Count the number of spheroids formed per well and measure their diameter using microscopy and imaging software. A significant reduction in the number or size of spheroids in DCLK1-inhibited or knockdown cells indicates a loss of stem-like self-renewal capacity.[9]
In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of DCLK1 and is used to determine the potency of inhibitors like this compound.
-
Reagents: Prepare a reaction buffer containing purified, recombinant DCLK1 kinase domain, a specific peptide substrate (e.g., a derivative of PRAK), and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).
-
Reaction Setup: In a multi-well plate, combine the DCLK1 enzyme, substrate, and varying concentrations of the test inhibitor (e.g., this compound).
-
Initiation: Start the kinase reaction by adding the ATP-containing solution. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution such as EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done via scintillation counting (for radiolabeled ATP) or by measuring the mobility shift of the peptide substrate using microcapillary electrophoresis.[28]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[22]
Conclusion and Future Directions
DCLK1 has been unequivocally established as a pivotal player in cancer, acting as both a specific marker for malignant stem cells and a driver of oncogenic signaling. The differential functions of its long and short isoforms add a layer of regulatory complexity that is crucial for understanding tumor biology. While DCLK1-S appears to be a primary oncogenic driver in many cancers, DCLK1-L also contributes to stemness in other contexts. The development of kinase inhibitors like DCLK1-IN-1 and the newly described this compound validates the DCLK1 kinase domain as a druggable node for cancer and inflammatory diseases.
Future research should focus on developing isoform-specific inhibitors to target the unique oncogenic functions of DCLK1-S without affecting the physiological roles of DCLK1-L in tissues like the brain. Furthermore, combining DCLK1 inhibitors with standard chemotherapy or immunotherapy holds promise for overcoming drug resistance and eradicating the cancer stem cell populations that drive tumor recurrence and metastasis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Doublecortin-like kinase 1 exhibits cancer stem cell-like characteristics in a human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 6. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Oncogenic functions and clinical significances of DCLK1 isoforms in colorectal cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. europeanreview.org [europeanreview.org]
- 14. DCLK1 promotes malignant progression of breast cancer by regulating Wnt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DCLK1 promotes epithelial-mesenchymal transition via the PI3K/Akt/NF-κB pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the PI3K/AKT/mTOR pathway offer a promising therapeutic strategy for cholangiocarcinoma patients with high doublecortin-like kinase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the PI3K/AKT/mTOR pathway offer a promising therapeutic strategy for cholangiocarcinoma patients with high doublecortin-like kinase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DCLK1 isoforms and aberrant Notch signaling in the regulation of human and murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-Guided Prediction of the Functional Impact of DCLK1 Mutations on Tumorigenesis [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Oncogenic functions and clinical significances of DCLK1 isoforms in colorectal cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. tandfonline.com [tandfonline.com]
- 30. Design and synthesis of doublecortin-like kinase 1 inhibitors and their bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
DCLK1: A Key Regulator of the Microtubule Cytoskeleton
An In-depth Technical Guide on the Regulation of Microtubule Dynamics by DCLK1 and the Impact of its Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the role of Doublecortin-like kinase 1 (DCLK1) in regulating microtubule dynamics, a critical process in neuronal development, cell division, and cancer progression. It further explores the mechanism of action of DCLK1 inhibitors, with a focus on the well-characterized molecule DCLK1-IN-1, as a representative example due to the lack of specific public data on "Dclk1-IN-5". This document details the intricate signaling pathways, presents quantitative data on inhibitor potency, and provides detailed experimental protocols for key assays.
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein (MAP) that plays a crucial role in orchestrating the dynamic instability of microtubules.[1][2][3] Its function is multifaceted, encompassing microtubule polymerization, stabilization, and bundling. DCLK1 is distinguished by its unique domain architecture, which includes an N-terminal doublecortin (DCX) domain responsible for microtubule binding and a C-terminal serine/threonine kinase domain that modulates its activity and that of its substrates.[4][5]
The regulation of microtubule dynamics by DCLK1 is intrinsically linked to its kinase activity. DCLK1 undergoes autophosphorylation, a process that fine-tunes its interaction with microtubules.[2][3] This autoinhibitory mechanism ensures a controlled regulation of microtubule stability, which is essential for proper cellular function. Dysregulation of DCLK1 activity has been implicated in various pathologies, including neurodevelopmental disorders and a range of cancers, making it a compelling target for therapeutic intervention.[2][6][7]
DCLK1 Inhibitors: Modulating Microtubule Dynamics
The development of small molecule inhibitors targeting the kinase activity of DCLK1 has provided powerful tools to probe its biological functions and offers a promising avenue for cancer therapy.[4][7] These inhibitors typically act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of DCLK1 itself and its downstream targets.
DCLK1-IN-1 is a potent and selective inhibitor of DCLK1.[8] Its mechanism of action involves the direct inhibition of the DCLK1 kinase domain, which in turn affects the protein's ability to regulate microtubule dynamics. By inhibiting DCLK1, DCLK1-IN-1 can disrupt the stabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on DCLK1 activity.[7]
Quantitative Data on DCLK1 Inhibitors
The following tables summarize key quantitative data for representative DCLK1 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Biochemical Potency of DCLK1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| DCLK1-IN-1 | DCLK1 | 57.2 | 50 µM ATP |
| Ruxolitinib | DCLK1KD | 1645 | 7.7 µM ATP[9] |
| NVP-TAE684 | DCLK1 | 1084 | 10 µM ATP[9] |
| LRRK2-IN-1 | DCLK1 | 2346 | 10 µM ATP[9] |
Table 2: Binding Affinity of DCLK1 Inhibitors
| Inhibitor | Target | KD (µM) | Method |
| Ruxolitinib | DCLK1KD | 19.2 | Surface Plasmon Resonance (SPR)[9] |
| Abemaciclib (6ZV) | DCLK1 | 1.9 | Surface Plasmon Resonance (SPR)[10] |
| NVP-TAE684 | DCLK1 | 19.2 | Surface Plasmon Resonance (SPR)[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of DCLK1 and its inhibitors.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of DCLK1 and its inhibitors on the rate and extent of microtubule polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
DCLK1 protein
-
DCLK1 inhibitor (e.g., DCLK1-IN-1)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer.
-
Pre-warm a 96-well plate to 37°C.
-
In separate tubes, pre-incubate DCLK1 protein with the desired concentration of the DCLK1 inhibitor (or vehicle control) on ice for 5-10 minutes.
-
Add 100 µL of the reconstituted tubulin to each well of the pre-warmed plate.
-
Add the DCLK1/inhibitor mixture to the respective wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
-
An increase in absorbance indicates microtubule polymerization.[11]
DCLK1 Kinase Activity Assay (HTRF)
This assay quantifies the kinase activity of DCLK1 and the inhibitory effect of compounds.
Materials:
-
HTRF KinEASE-STK S1 kit (Cisbio)
-
Recombinant DCLK1 kinase domain
-
ATP
-
Substrate-biotin
-
DCLK1 inhibitor
-
HTRF-compatible microplate reader
Procedure:
-
Prepare the HTRF assay reagents according to the manufacturer's instructions.
-
In a 384-well plate, add the DCLK1 inhibitor at various concentrations.
-
Add the DCLK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin).
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
The ratio of the signals (665/620) is proportional to the kinase activity.[9]
Visualizations
The following diagrams illustrate key concepts related to DCLK1 function and its study.
Caption: DCLK1 signaling and inhibition pathway.
Caption: Microtubule polymerization assay workflow.
References
- 1. Microtubule‐binding protein doublecortin‐like kinase 1 (DCLK1) guides kinesin‐3‐mediated cargo transport to dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoregulatory control of microtubule binding in doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoregulatory control of microtubule binding in doublecortin-like kinase 1 | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of Inhibition of DCLK1 by Ruxolitinib [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Dclk1-IN-5 on Cancer Cell Self-Renewal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of cancer stem cell (CSC) properties, including self-renewal, differentiation, and resistance to therapy. Its kinase activity is pivotal in driving these oncogenic functions, making it a compelling target for cancer drug development. This technical guide provides an in-depth overview of the effects of Dclk1-IN-5, a small molecule inhibitor of DCLK1, on cancer cell self-renewal pathways. We will delve into the quantitative effects of DCLK1 inhibition, detailed experimental methodologies, and the intricate signaling networks modulated by this kinase.
Quantitative Effects of DCLK1 Inhibition on Cancer Cell Properties
The inhibition of DCLK1 kinase activity by small molecules has demonstrated significant anti-cancer effects across various cancer types. While specific data for this compound is emerging, the broader class of DCLK1 inhibitors, such as DCLK1-IN-1, provides a strong rationale for its therapeutic potential. The following tables summarize the quantitative data from studies on DCLK1 inhibitors, offering insights into the expected efficacy of compounds like this compound.
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| DCLK1-IN-1 | HCT116 (Colorectal Cancer) | Cell Growth | 3.842 µM | [1] |
| DCLK1-IN-1 | hCRC#1 (Colorectal Cancer) | Cell Growth | 3.620 µM | [1] |
| DCLK1-IN-1 | ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | Proliferation | ~22 to 35 µM | [2] |
| Table 1: IC50 Values of DCLK1 Inhibitors in Cancer Cell Lines. |
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| DCLK1-IN-1 | ACHN, CAKI-1 (Renal Cell Carcinoma) | Spheroid Formation | 1, 5, 10 µM | Significant reduction in spheroid number | [3] |
| DCLK1-IN-1 | ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | Matrigel Spheroid Assay | 10 µM | ~70% decrease in spheroid number | [3] |
| Table 2: Effect of DCLK1 Inhibition on Cancer Stem Cell Self-Renewal (Sphere Formation). |
Core Signaling Pathways Modulated by DCLK1
DCLK1 exerts its influence on cancer cell self-renewal by modulating several key signaling pathways critical for stem cell biology. The inhibition of DCLK1 kinase activity with compounds like this compound is expected to disrupt these pathways, leading to a reduction in CSC properties.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a fundamental signaling cascade in development and is frequently dysregulated in cancer, where it promotes the self-renewal of CSCs. DCLK1 has been shown to positively regulate this pathway.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Studies have demonstrated that silencing DCLK1 leads to a remarkable decrease in the levels of key proteins in the Wnt/β-catenin pathway, including β-catenin, c-myc, and cyclinD1.[4][5] This indicates that DCLK1 is a critical upstream regulator of this cascade. By inhibiting DCLK1, this compound is anticipated to suppress the transcription of Wnt target genes that are essential for maintaining the cancer stem cell phenotype.
Notch Signaling Pathway
The Notch signaling pathway is another evolutionarily conserved pathway that plays a crucial role in cell fate decisions, including the maintenance of stem cell populations. Aberrant Notch signaling is implicated in the self-renewal of CSCs in various cancers.
Caption: this compound disrupts the Notch signaling pathway.
Inhibition of DCLK1, either through pharmacological means or siRNA, has been shown to result in the downregulation of active NOTCH1 and its downstream transcriptional targets, HEY1, HES1, and HES5.[6][7][8] This demonstrates a novel role for DCLK1 as a positive regulator of the NOTCH signaling network.[6][9] Therefore, this compound is expected to attenuate Notch-mediated cancer cell self-renewal.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers by promoting the survival and proliferation of CSCs.
Caption: this compound is predicted to inhibit the Hedgehog pathway.
Some evidence suggests that DCLK1 can regulate the Hedgehog signaling pathway in pancreatic cancer cells.[10] While the precise molecular interactions are still under investigation, targeting DCLK1 with inhibitors like this compound may offer a therapeutic strategy to suppress Hh-driven tumorigenesis.
Key Experimental Protocols
To facilitate further research into the effects of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.
Sphere Formation Assay
This assay is widely used to assess the self-renewal capacity of cancer stem cells in vitro.[11]
Objective: To quantify the effect of this compound on the ability of cancer cells to form three-dimensional spheroids, a hallmark of CSCs.
Materials:
-
Cancer cell line of interest
-
Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B-27, EGF, and bFGF)[11]
-
Ultra-low attachment plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counter
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells using Trypsin-EDTA and prepare a single-cell suspension.
-
Cell Seeding: Count the cells and dilute to the desired density (e.g., 1,000 to 5,000 cells/mL) in pre-warmed sphere formation medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) or vehicle control to the cell suspension.
-
Plating: Seed the cell suspension into ultra-low attachment plates (e.g., 100 µL/well in a 96-well plate).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.
-
Sphere Counting: After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
Data Analysis: Calculate the sphere formation efficiency (SFE) as (Number of spheres / Number of cells seeded) x 100%. Compare the SFE between this compound treated and vehicle-treated groups.
Caption: Workflow for the sphere formation assay.
Western Blot Analysis
Objective: To quantify the effect of this compound on the protein expression levels of DCLK1 and key components of its downstream signaling pathways.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCLK1, anti-β-catenin, anti-active-Notch1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
Electrophoresis: Denature the protein samples and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Caption: General workflow for Western Blot analysis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.
References
- 1. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. europeanreview.org [europeanreview.org]
- 6. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preliminary Studies of Dclk1-IN-5 in Gastrointestinal Cancers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the preliminary studies and therapeutic potential of Dclk1-IN-5, a potent inhibitor of Doublecortin-like kinase 1 (DCLK1), in the context of gastrointestinal (GI) cancers. DCLK1 has emerged as a critical regulator of cancer stem cells and a driver of tumor progression in various GI malignancies, making it a compelling target for novel cancer therapies.
Introduction to DCLK1 in Gastrointestinal Cancers
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has been identified as a specific marker for tumor stem cells in several cancers, including those of the gastrointestinal tract such as colorectal, pancreatic, and gastric cancers.[1][2] Overexpression of DCLK1 is frequently associated with poor prognosis, increased tumorigenicity, and metastatic potential.[1] DCLK1 is implicated in several key oncogenic signaling pathways that are crucial for cancer cell survival, proliferation, and epithelial-mesenchymal transition (EMT). These pathways include Notch, Wnt/β-catenin, and NF-κB, highlighting the central role of DCLK1 in driving the malignant phenotype of gastrointestinal tumors.[1] The development of small molecule inhibitors targeting the kinase activity of DCLK1, such as this compound, represents a promising therapeutic strategy to counteract the pro-tumorigenic functions of DCLK1.
This compound: A Potent DCLK1 Inhibitor
This compound (also referred to as Compound a24) is a small molecule inhibitor of DCLK1 with a reported half-maximal inhibitory concentration (IC50) of 179.7 nM.[3][4][5] Preliminary studies have demonstrated its ability to effectively suppress inflammatory responses through the inhibition of DCLK1-mediated IKKβ phosphorylation.[3][4][5] This mechanism is of particular interest in the context of gastrointestinal cancers, where inflammation is a known contributor to tumor initiation and progression.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies of this compound and other relevant DCLK1 inhibitors in the context of gastrointestinal cancers.
| Inhibitor | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| This compound | DCLK1 | 179.7 | - | - | [3][4][5] |
| DCLK1-IN-1 | DCLK1 | 143 | - | Colorectal Cancer | [6] |
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DCLK1-IN-1 | HCT116 | Colorectal Cancer | 3.842 | [6] |
| DCLK1-IN-1 | hCRC#1 | Colorectal Cancer | 3.620 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of DCLK1 inhibitors like this compound in gastrointestinal cancers. These protocols are based on established methods from studies on similar DCLK1 inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on DCLK1 kinase activity.
-
Procedure:
-
Recombinant human DCLK1 protein is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or through radio-labeled ATP incorporation.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on gastrointestinal cancer cell lines.
-
Procedure:
-
Gastrointestinal cancer cells (e.g., HCT116 for colorectal cancer, MKN1 for gastric cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a 72-hour incubation period, cell viability is measured using a metabolic assay such as the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
The absorbance is read at 490 nm, and the results are expressed as a percentage of the viability of the vehicle-treated control cells.
-
IC50 values are determined from the dose-response curves.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of DCLK1 and downstream signaling proteins.
-
Procedure:
-
Gastrointestinal cancer cells are treated with this compound at a specified concentration for a designated time.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against DCLK1, phospho-IKKβ, and other proteins of interest in the relevant signaling pathways (e.g., β-catenin, Notch1).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with a suspension of human gastrointestinal cancer cells (e.g., 1 x 10^6 HCT116 cells).[6]
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[6]
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily administration of this compound (e.g., 10 mg/kg) via a suitable route (e.g., intraperitoneal injection).[6] The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound in gastrointestinal cancers.
Caption: DCLK1 Signaling Pathways in Gastrointestinal Cancers.
Caption: Preclinical Evaluation Workflow for this compound.
Caption: Therapeutic Rationale for DCLK1 Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The regulatory role of DCLK1 in gastrointestinal tumors [tumorsci.org]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DCLK1-IN-5 in Cell Culture Experiments
For research use only. Not for use in diagnostic procedures.
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that plays a crucial role in several cellular processes, including neuronal migration and microtubule dynamics.[1][2][3] Emerging evidence has identified DCLK1 as a putative cancer stem cell (CSC) marker in various malignancies, including colorectal, pancreatic, and head and neck squamous cell carcinoma.[2][4][5] Its overexpression is often associated with tumor progression, metastasis, and resistance to therapy.[4][5] DCLK1 is implicated in the regulation of key oncogenic signaling pathways such as Notch, Wnt/β-catenin, and ERK signaling.[2][5][6][7] These findings have established DCLK1 as a promising therapeutic target in oncology.
Dclk1-IN-5 is a potent and selective small molecule inhibitor of DCLK1 kinase activity. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential. The protocols outlined below are based on studies conducted with the closely related and well-characterized DCLK1 inhibitor, DCLK1-IN-1.
Mechanism of Action
This compound and its analogues are ATP-competitive inhibitors that target the kinase domain of DCLK1.[8] By binding to the ATP-binding pocket, the inhibitor prevents the phosphorylation of downstream substrates, thereby modulating DCLK1-mediated signaling pathways.[8][9] This inhibition has been shown to reduce cancer cell viability, induce apoptosis, and impair cell migration and stemness in various cancer models.[9][10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of DCLK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| DCLK1-IN-1 | DCLK1 | 33P-labeled ATP Kinase Assay | 57 | [6] |
| DCLK1-IN-1 | DCLK1 | KINOMEscan Binding Assay | 9.5 | [6] |
| DCLK1-IN-1 | DCLK1 | Kinase Activity Assay | 143 | [9] |
| XMD8-85 | DCLK1 | MSA Kinase Assay | 11 | [1] |
| LRRK2-IN-1 | DCLK1 | MSA Kinase Assay | 186 | [1] |
| XMD8-92 | DCLK1 | MSA Kinase Assay | 716 | [1] |
| Compound D1 | DCLK1 | Kinase Inhibitory Assay | 40-74 | [11] |
| Compound D2 | DCLK1 | Kinase Inhibitory Assay | 40-74 | [11] |
| Compound D8 | DCLK1 | Kinase Inhibitory Assay | 40-74 | [11] |
Table 2: Cellular Activity of DCLK1-IN-1 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Effect | Reference |
| HCT116 | Colorectal Cancer | MTT Assay | 3.842 | Reduced cell growth | [9] |
| hCRC#1 | Colorectal Cancer | MTT Assay | 3.620 | Reduced cell growth | [9] |
| HCT116 | Colorectal Cancer | Survival Assay | 3 | Reduced survival | [9] |
| hCRC#1 | Colorectal Cancer | Survival Assay | 3 | Reduced survival | [9] |
| HCT116 | Colorectal Cancer | Apoptosis Assay | 3 | Increased apoptosis | [9] |
| hCRC#1 | Colorectal Cancer | Apoptosis Assay | 3 | Increased apoptosis | [9] |
| HCT116 | Colorectal Cancer | Migration Assay | 1 | Reduced migration | [9] |
| hCRC#1 | Colorectal Cancer | Migration Assay | 1 | Reduced migration | [9] |
| 786-O | Renal Cell Carcinoma | Colony Formation, Migration, Invasion | 5-10 | Reduced colony formation, migration, and invasion | [10] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, 786-O)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Flow Cytometry)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density.
-
After 24 hours, treat the cells with this compound at the desired concentration (e.g., 3 µM) for 48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or 24-well plates
-
Sterile 200 µL pipette tip
Procedure:
-
Seed cells in a 6-well or 24-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing this compound at a non-toxic concentration (e.g., 1 µM). Include a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the cells and capture images of the same field at various time points (e.g., 24 and 48 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Visualizations
Caption: DCLK1 signaling pathways and the inhibitory action of this compound.
References
- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 3. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Dclk1-IN-5 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein kinase that has emerged as a significant target in cancer research. It is considered a marker for certain types of tumor and cancer stem cells and is implicated in regulating key signaling pathways that drive tumorigenesis, metastasis, and therapy resistance. Dclk1-IN-5 is a recently developed small molecule inhibitor of DCLK1. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cellular and biochemical assays, alongside relevant technical data and a schematic of the DCLK1 signaling pathway.
This compound: Physicochemical Data and Comparison
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. The following table summarizes the available quantitative data for this compound. For comparative purposes and to provide a practical example for solubility, data for the more extensively characterized DCLK1 inhibitor, DCLK1-IN-1, is also included.
| Property | This compound | DCLK1-IN-1 (for comparison) |
| Molecular Weight ( g/mol ) | 590.16[1] | 527.54[2] |
| Formula | C₂₆H₃₂ClN₇O₃S₂[1] | C₂₆H₂₈F₃N₇O₂[2] |
| IC₅₀ for DCLK1 | 179.7 nM[1][3] | 9.5 nM (binding assay), 57.2 nM (kinase assay)[4] |
| Recommended Solvent | DMSO (presumed) | DMSO[2][4] |
| Reported Solubility in DMSO | Not available | Up to 95 mg/mL (180.08 mM)[2] |
| Storage Conditions (Powder) | -20°C | -20°C for up to 3 years[2] |
| Storage Conditions (Stock Solution) | -80°C (recommended) | -80°C for up to 1 year[2] |
Disclaimer: Specific solubility data for this compound in commonly used laboratory solvents such as DMSO is not publicly available at this time. The provided protocol is a general guideline. It is strongly recommended that the end-user performs a small-scale solubility test before preparing a large-volume stock solution.
DCLK1 Signaling Pathway
DCLK1 is known to regulate several critical signaling pathways involved in cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT). Understanding these pathways is essential for designing experiments and interpreting the effects of this compound.
Caption: DCLK1 signaling network in cancer.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for preparing a high-concentration stock solution of this compound for in vitro experiments.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Procedure
-
Safety First: Perform all steps in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.
-
Calculate the Required Mass: Determine the desired stock concentration (e.g., 10 mM) and volume. Use the following formula to calculate the mass of this compound powder needed:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example Calculation for a 10 mM Stock: To prepare 1 mL of a 10 mM stock solution of this compound (MW = 590.16 g/mol ):
-
Mass (mg) = 10 mM × 1 mL × 590.16 g/mol / 1000
-
Mass (mg) = 5.90 mg
-
-
-
Weigh the Compound: Carefully weigh the calculated mass of the this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. Use of fresh, anhydrous DMSO is critical as absorbed water can affect compound solubility and stability.[2]
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates are still visible, gentle warming in a water bath (37°C) or brief sonication can aid dissolution.[4] Visually inspect the solution against a light source to ensure it is clear and free of precipitates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Long-Term Storage: For long-term storage, place the aliquots in a freezer at -80°C. A stock solution stored under these conditions should be stable for up to one year.[2] For short-term storage (up to one month), -20°C is acceptable.[2]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the high concentration of DMSO in the stock solution can be toxic to cells. Therefore, it is crucial to dilute the stock solution to the final desired concentration in the appropriate cell culture medium.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentration.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is at a non-toxic level, typically ≤ 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Use Immediately: It is best practice to prepare fresh working solutions from the frozen stock for each experiment.
References
Application Notes and Protocols for Dclk1-IN-1 in In Vivo Mouse Studies
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, particularly in the context of cancer stem cells.[1] This document provides detailed application notes and protocols for the in vivo use of DCLK1 inhibitors in mouse models, with a primary focus on DCLK1-IN-1 , a selective and bioavailable chemical probe.[2][3][4] Extensive searches for "Dclk1-IN-5" did not yield specific experimental data; therefore, the information presented herein is based on the available literature for the well-characterized inhibitor, DCLK1-IN-1. These guidelines are intended for researchers, scientists, and drug development professionals.
Application Notes
DCLK1-IN-1 is a potent and selective inhibitor of DCLK1 and its close homolog DCLK2.[5] It has demonstrated efficacy in various preclinical models, including those for pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer.[2][6] Its favorable pharmacokinetic profile, including oral bioavailability, makes it a versatile tool for in vivo studies.[2][3][7]
Key Characteristics of DCLK1-IN-1:
-
Selectivity: DCLK1-IN-1 shows high selectivity for DCLK1 over other kinases such as LRRK2 and ERK5.[8]
-
Bioavailability: It exhibits good oral bioavailability (approximately 81%) in mice.[2][3][7]
-
Tolerance: The compound is well-tolerated in mice at doses up to 100 mg/kg with no reported adverse effects or significant loss of body weight.[7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for DCLK1-IN-1 from published in vivo mouse studies.
Table 1: Pharmacokinetic Properties of DCLK1-IN-1 in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | 2.09 hours | [2][3] |
| Area Under the Curve (AUC) | 5506 h*ng/mL | [2][3] |
| Oral Bioavailability | 81% | [2][3][7] |
Table 2: Reported In Vivo Dosages and Administration of DCLK1-IN-1 in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Schedule | Reference |
| Pancreatic Cancer (Patient-Derived Organoids) | Not specified in vivo | Not applicable | Not applicable | [2] |
| Colorectal Cancer (Xenograft) | 10 mg/kg | Daily | Daily for 32 days | [6] |
| Atherosclerosis (ApoE-/- mice) | 10 mg/kg | Every other day | Not specified | [8] |
| General Pharmacokinetic Study | 2 mg/kg | Intravenous | Single dose | [2] |
| General Pharmacokinetic Study | 10 mg/kg | Oral | Single dose | [2] |
| Obesity-induced Cardiomyopathy | 5 and 10 mg/kg | Not specified | Not specified | [9] |
| Ovarian Cancer (Xenograft) | Not specified | Intraperitoneal | Not specified | [10] |
Experimental Protocols
Protocol 1: Evaluation of DCLK1-IN-1 in a Colorectal Cancer Xenograft Mouse Model
This protocol is adapted from a study investigating the effect of DCLK1-IN-1 on colorectal cancer stemness and aggressiveness.[6]
1. Animal Model:
-
Species: Nude mice (e.g., NOD/SCID).
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116).
2. Tumor Implantation:
-
Subcutaneously inject 1 x 106 HCT116 cells mixed with Matrigel into the inguinal folds of the mice.[6]
-
Monitor tumor growth regularly by measuring tumor volume.
3. DCLK1-IN-1 Administration:
-
Formulation: Prepare DCLK1-IN-1 in a suitable vehicle for the chosen administration route. A common formulation for oral administration is a solution in 5% NMP and 5% Solutol in normal saline.[2] For intraperitoneal or subcutaneous injection, a solution in DMSO and PEG300/Tween 80/saline can be used.[3]
-
Dosage: Once the mean tumor volume reaches approximately 100 mm3, begin treatment.[6]
-
Administration: Administer 10 mg/kg of DCLK1-IN-1 daily via the chosen route (e.g., oral gavage or intraperitoneal injection).[6]
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
4. Monitoring and Endpoint:
-
Monitor tumor growth and the general health of the mice throughout the study.
-
The study duration can be around 32 days, or until tumors in the control group reach a predetermined endpoint.[6]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, volume, immunohistochemistry, and molecular analysis).
Protocol 2: Pharmacokinetic Study of DCLK1-IN-1 in Mice
This protocol is based on a study that characterized the pharmacokinetic profile of DCLK1-IN-1.[2]
1. Animal Model:
-
Species: C57BL/6J mice.[2]
2. DCLK1-IN-1 Administration:
-
Intravenous (IV) Administration:
-
Administer a single dose of 2 mg/kg of DCLK1-IN-1 formulated in 5% NMP and 5% Solutol in normal saline.[2]
-
-
Oral (PO) Administration:
-
Administer a single dose of 10 mg/kg of DCLK1-IN-1 formulated in the same vehicle.[2]
-
3. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours for IV; pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours for PO).[2]
-
Process the blood samples to obtain plasma.
4. Analysis:
-
Analyze the concentration of DCLK1-IN-1 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters, including half-life, AUC, and oral bioavailability.
Signaling Pathways and Workflows
DCLK1 Signaling Pathway
DCLK1 is implicated in the regulation of several critical oncogenic signaling pathways.
Caption: DCLK1 signaling network in cancer.
Experimental Workflow for In Vivo DCLK1 Inhibitor Study
The following diagram illustrates a typical workflow for an in vivo study evaluating a DCLK1 inhibitor.
Caption: Workflow for a xenograft mouse model study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. DCLK1-IN-1 | Other Kinases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting DCLK1 Inhibition by Dclk1-IN-5 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated serine/threonine kinase that has emerged as a significant target in cancer research.[1][2][3] Overexpressed in various solid tumors, including those of the pancreas, colon, and prostate, DCLK1 is implicated in regulating crucial oncogenic processes such as tumor initiation, metastasis, and resistance to therapy.[4] It is considered a marker for tumor stem cells.[5] DCLK1 exerts its influence through multiple signaling pathways, including the Hippo-YAP, Notch, Wnt/β-catenin, and NF-κB pathways.[4][6][5]
Dclk1-IN-5 is a potent and selective inhibitor of DCLK1 with an IC50 of 179.7 nM.[4] This small molecule has been shown to protect against inflammation-induced lung injury and sepsis by inhibiting DCLK1-mediated phosphorylation of IKKβ, a key component of the NF-κB signaling pathway.[4] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of DCLK1 activity by this compound, focusing on the downstream effects on the NF-κB pathway.
DCLK1 Signaling Pathway
DCLK1 is a central signaling node that can activate multiple downstream pathways to promote cancer progression. One such critical pathway is the NF-κB signaling cascade. DCLK1 has been shown to directly interact with and phosphorylate IKKβ (Inhibitor of nuclear factor kappa B kinase beta). This phosphorylation event is a key step in the activation of the IKK complex, which subsequently phosphorylates IκBα (Inhibitor of NF-κB alpha). The phosphorylation and subsequent degradation of IκBα release NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. This compound exerts its inhibitory effect by blocking the kinase activity of DCLK1, thereby preventing the phosphorylation of IKKβ and the subsequent activation of the NF-κB pathway.
Caption: DCLK1-NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the complete workflow for assessing DCLK1 inhibition via Western blot.
Experimental Workflow Overview
Caption: Western blot experimental workflow.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cells (e.g., macrophage cell line or cancer cell line known to express DCLK1) in 6-well plates or 10 cm dishes. Culture cells to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-only treated control.
Cell Lysis
-
Washing: Place the cell culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare RIPA (Radioimmunoprecipitation assay) buffer. A common recipe is:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Immediately before use, add protease and phosphatase inhibitor cocktails.[7]
-
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA buffer to each dish (e.g., 100-200 µL for a well in a 6-well plate). Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay Method: Use the Bicinchoninic Acid (BCA) assay to determine the protein concentration of each lysate.[4][6][8]
-
Standard Curve: Prepare a set of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0 to 2 mg/mL.[4]
-
BCA Reaction: In a 96-well plate, add a small volume of each cell lysate and the BSA standards. Add the BCA working reagent to each well and incubate at 37°C for 30 minutes.[6][8]
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Concentration Calculation: Generate a standard curve from the BSA readings and determine the protein concentration of the cell lysates.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Loading: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blot)
-
Membrane Preparation: Cut a PVDF or nitrocellulose membrane to the size of the gel. Activate the PVDF membrane by briefly immersing it in methanol. Equilibrate the membrane and gel in transfer buffer.
-
Transfer Sandwich: Assemble the transfer sandwich with the gel and membrane, ensuring no air bubbles are trapped between them.[9]
-
Transfer: Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Anti-DCLK1 (e.g., 1:1000 dilution)
-
Anti-phospho-IKKα/β (Ser176/180) (e.g., 1:1000 dilution)
-
Anti-IKKβ (e.g., 1:1000 dilution)
-
Anti-β-actin or GAPDH (e.g., 1:5000 dilution) as a loading control.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
Data Presentation
The inhibition of DCLK1 by this compound can be quantified by measuring the change in the phosphorylation of its downstream target, IKKβ. While a detailed dose-response curve from a single publication is not available, published Western blot images demonstrate a clear reduction in phosphorylated IKKβ upon treatment with this compound.[2][3] The following table summarizes the expected qualitative and semi-quantitative results from a Western blot experiment.
| Treatment Group | This compound Conc. (µM) | Total DCLK1 (Normalized Intensity) | Phospho-IKKβ (Normalized Intensity) | Total IKKβ (Normalized Intensity) |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound | 1 | ~1.00 | Decreased | ~1.00 |
| This compound | 5 | ~1.00 | Significantly Decreased | ~1.00 |
| This compound | 10 | ~1.00 | Strongly Decreased | ~1.00 |
Note: The normalized intensity values are hypothetical and represent the expected trend. Actual values will vary depending on the cell line, experimental conditions, and antibody performance. The key expected outcome is a dose-dependent decrease in the phosphorylation of IKKβ with no significant change in the total levels of DCLK1 or IKKβ.
Conclusion
This application note provides a comprehensive protocol for the detection of DCLK1 inhibition by this compound using Western blotting. By monitoring the phosphorylation status of the downstream target IKKβ, researchers can effectively assess the cellular activity of this inhibitor. This method is a valuable tool for scientists in academic and industrial settings who are investigating DCLK1 as a therapeutic target and developing novel DCLK1 inhibitors for the treatment of cancer and inflammatory diseases.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Doublecortin-like kinase 1 activates NF-κB to induce inflammatory responses by binding directly to IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage DCLK1 promotes atherosclerosis via binding to IKKβ and inducing inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. nsjbio.com [nsjbio.com]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. docs.abcam.com [docs.abcam.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Western blot transfer techniques | Abcam [abcam.com]
Application Notes and Protocols for the Use of Dclk1-IN-5 in a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology. Identified as a marker for tumor stem cells in various cancers, including those of the gastrointestinal tract, pancreas, and colon, its overexpression is linked to tumor progression, metastasis, and resistance to therapy.[1][2] DCLK1 is a microtubule-associated protein with a serine/threonine kinase domain that plays a crucial role in multiple oncogenic signaling pathways.[3][4][5] These pathways include Notch, Wnt/β-catenin, and RAS, which are fundamental to cancer cell proliferation, survival, and the epithelial-mesenchymal transition (EMT).[2]
The inhibition of DCLK1 kinase activity presents a promising strategy for cancer treatment. Small molecule inhibitors targeting DCLK1 have been shown to impede cancer cell growth, migration, and stemness.[5][6] Dclk1-IN-5 is a chemical probe used to investigate the biological functions of DCLK1. A critical in vitro method to assess the efficacy of anti-cancer compounds like this compound is the colony formation assay, also known as a clonogenic assay. This assay evaluates the long-term proliferative capacity of a single cell to form a colony, providing a robust measure of cell viability and the cytostatic or cytotoxic effects of a therapeutic agent.[7][8]
These application notes provide a detailed protocol for utilizing this compound in a colony formation assay to assess its impact on the clonogenic potential of cancer cells.
DCLK1 Signaling Pathways in Cancer
DCLK1 is a central node in a complex network of signaling pathways that drive tumorigenesis. Its inhibition by agents such as this compound can disrupt these pro-cancerous signals. A simplified representation of DCLK1's involvement in key oncogenic pathways is depicted below.
Caption: DCLK1 signaling pathways in cancer and the inhibitory action of this compound.
Experimental Protocol: Colony Formation Assay with this compound
This protocol outlines the steps to assess the effect of this compound on the colony-forming ability of adherent cancer cell lines.
Materials:
-
This compound (and a suitable inactive control molecule, if available)
-
Cancer cell line expressing DCLK1 (e.g., HCT-116, AsPC-1, Capan-1)[9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Fixation solution: 4% paraformaldehyde in PBS or methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture DCLK1-expressing cancer cells in complete medium to approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue.
-
Seed the cells into 6-well plates at a low density (e.g., 200-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow the cells to adhere for 24 hours in the incubator.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 value.[11]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
After 24 hours of cell adhesion, carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C with 5% CO2. The incubation period should be sufficient for single cells to form visible colonies of at least 50 cells.
-
Monitor the plates periodically for colony growth. If the medium becomes acidic (yellow), it may be necessary to replace it with fresh medium containing the respective treatments every 3-4 days.
-
-
Fixation and Staining:
-
After the incubation period, aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the plates for documentation.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[12] Counting can be done manually using a microscope or with automated colony counting software.[7]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = (PE of treated sample / PE of control sample) x 100%
-
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the colony formation assay using this compound.
Caption: Workflow of the colony formation assay with this compound.
Data Presentation
The quantitative data from the colony formation assay should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Effect of this compound on Colony Formation
| Treatment Group | This compound Conc. (µM) | No. of Cells Seeded | No. of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction (%) |
| Untreated Control | 0 | 500 | 125 ± 10 | 25.0 | 100.0 |
| Vehicle Control (DMSO) | 0 | 500 | 122 ± 8 | 24.4 | 97.6 |
| This compound | 0.1 | 500 | 105 ± 9 | 21.0 | 84.0 |
| This compound | 1.0 | 500 | 60 ± 7 | 12.0 | 48.0 |
| This compound | 5.0 | 500 | 25 ± 5 | 5.0 | 20.0 |
| This compound | 10.0 | 500 | 5 ± 2 | 1.0 | 4.0 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Conclusion
The colony formation assay is a powerful tool to evaluate the long-term efficacy of DCLK1 inhibitors like this compound. By following this detailed protocol, researchers can obtain reliable and quantifiable data on the ability of this compound to suppress the proliferative potential of cancer cells. This information is crucial for the preclinical assessment of DCLK1 inhibitors and their development as potential cancer therapeutics. The provided diagrams and data tables are designed to facilitate the understanding and implementation of this important assay in the context of DCLK1-targeted cancer research.
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Guided Prediction of the Functional Impact of DCLK1 Mutations on Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel D-peptide modulates DCLK1 Gelsolin interactions, reducing PDAC tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for Dclk1-IN-5 Administration in Patient-Derived Organoid (PDO) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology.[1][2] Identified as a specific marker for several types of cancer stem cells (CSCs), DCLK1 plays a crucial role in promoting tumorigenesis, metastasis, and resistance to therapy.[1][2][3] Its involvement in key oncogenic signaling pathways, including Wnt, Notch, and RAS, underscores its potential as a target for novel anti-cancer drugs.[1] Patient-derived organoids (PDOs) represent a powerful preclinical model, recapitulating the genetic and phenotypic heterogeneity of individual tumors, thus offering a more predictive platform for drug screening compared to traditional 2D cell cultures.[4][5]
This document provides detailed application notes and protocols for the administration and evaluation of DCLK1 inhibitors, using Dclk1-IN-1 as a representative compound due to the availability of public data, in patient-derived organoid (PDO) models. These guidelines are intended for researchers, scientists, and drug development professionals working in oncology and personalized medicine.
DCLK1 Signaling in Cancer Stem Cells
DCLK1 is a multifaceted protein with both microtubule-binding and serine/threonine kinase activities.[6][7] In the context of cancer, DCLK1 is overexpressed in various solid tumors and is associated with poor prognosis.[2][8] It contributes to the maintenance of cancer stem cell properties, epithelial-to-mesenchymal transition (EMT), and resistance to conventional therapies.[8] The kinase activity of DCLK1 is essential for these oncogenic functions, making it an attractive target for small molecule inhibitors.[3]
Experimental Workflow for DCLK1 Inhibitor Screening in PDOs
The overall workflow for screening DCLK1 inhibitors like this compound in PDOs involves several key stages, from patient sample acquisition to data analysis.
Data on DCLK1 Inhibitor (DCLK1-IN-1) in PDO and Cancer Cell Line Models
The following tables summarize the quantitative data available for the selective DCLK1 inhibitor, DCLK1-IN-1. This data can serve as a reference for designing experiments with this compound.
Table 1: Anti-proliferative Activity of DCLK1-IN-1 in Patient-Derived Organoids.
| Organoid Line | Treatment Duration | DCLK1-IN-1 Concentration (µM) | Viability Effect (% of Control) |
| Panc030 (K-RasG12D) | 4 days | 1 | Minimal Effect |
| Panc030 (K-RasG12D) | 12 days | 1 | ~50% |
| Panc281 (K-RasG12V) | 4 days | 1 | Minimal Effect |
| Panc281 (K-RasG12V) | 12 days | 1 | >90% loss of viability |
Data adapted from Ferguson, F.M., et al. (2020).[4][9]
Table 2: IC50 Values of DCLK1-IN-1 in Colorectal Cancer (CRC) Cell Lines.
| Cell Line | DCLK1-IN-1 IC50 (µM) |
| HCT116 | 3.842 |
| hCRC#1 | 3.620 |
Data adapted from Lee, S.H., et al. (2022).[3]
Table 3: Effects of DCLK1-IN-1 on Biological Functions in CRC Cells.
| Biological Function | DCLK1-IN-1 Concentration (µM) | Observed Effect |
| Cell Survival | 3 | Significantly reduced |
| Apoptosis | 3 | Significantly increased |
| Cell Migration | 1 | Significantly reduced |
Data adapted from Lee, S.H., et al. (2022).[3]
Experimental Protocols
Protocol 1: Patient-Derived Organoid (PDO) Culture
This protocol outlines the general steps for establishing and maintaining PDO cultures from fresh tumor tissue.[5][10][11][12]
Materials:
-
Fresh patient tumor tissue in collection medium (e.g., Advanced DMEM/F-12 with Glutamax, HEPES, and antibiotics)
-
Digestion buffer (e.g., Collagenase/Hyaluronidase)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (specific to the tissue of origin)
-
General cell culture reagents and equipment
Procedure:
-
Tissue Digestion: Mince the tumor tissue into small fragments and incubate in digestion buffer at 37°C with agitation until the tissue is dissociated into single cells or small cell clusters.
-
Cell Isolation: Filter the cell suspension through a cell strainer to remove undigested tissue. Centrifuge the suspension to pellet the cells and wash with basal medium.
-
Embedding in Matrix: Resuspend the cell pellet in basement membrane matrix on ice. Plate droplets of the cell-matrix suspension into pre-warmed culture plates.
-
Culture Initiation: Allow the matrix to solidify at 37°C. Overlay the domes with pre-warmed organoid growth medium.
-
Organoid Maintenance: Culture the organoids at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Passaging: Once organoids are large and dense, mechanically or enzymatically dissociate them and re-plate in fresh matrix.
Protocol 2: High-Throughput Drug Screening of DCLK1 Inhibitors in PDOs
This protocol describes a method for screening the efficacy of DCLK1 inhibitors in a 384-well format.[13][14][15][16]
Materials:
-
Established PDO cultures
-
This compound (or other DCLK1 inhibitors) stock solution in DMSO
-
384-well white, clear-bottom assay plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Dissociation and Seeding:
-
Harvest mature organoids and dissociate them into small fragments or single cells.
-
Count the cells/fragments and resuspend them in basement membrane matrix at the desired concentration.
-
Dispense the organoid-matrix suspension into 384-well plates.
-
Allow the matrix to solidify and add organoid growth medium.
-
-
Drug Administration:
-
Prepare a serial dilution of this compound in organoid growth medium.
-
Carefully remove the existing medium from the organoid wells and add the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 4-12 days), refreshing the drug-containing medium as needed.
-
Viability Assay:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate to allow for cell lysis and ATP release.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software.
-
Logical Relationship of Experimental Design
Conclusion
The administration of DCLK1 inhibitors like this compound in patient-derived organoid models provides a robust platform for preclinical drug evaluation. The protocols and data presented here, using DCLK1-IN-1 as a well-characterized example, offer a comprehensive guide for researchers to investigate the therapeutic potential of targeting DCLK1 in a personalized medicine context. The use of PDOs allows for the assessment of drug efficacy in a system that closely mimics the patient's tumor, potentially leading to more accurate predictions of clinical outcomes. Further studies are warranted to establish the specific efficacy and optimal dosing of this compound in various cancer types using these advanced preclinical models.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient‐derived tumor organoids highlight the potential of precision medicine in managing pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting DCLK1 overcomes 5‐fluorouracil resistance in colorectal cancer through inhibiting CCAR1/β‐catenin pathway‐mediated cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. news-medical.net [news-medical.net]
- 16. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Cell Viability (MTT) Assay with Dclk1-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer research.[1][2] It is implicated in the regulation of several oncogenic signaling pathways, including Notch, Wnt/β-catenin, and RAS, and is considered a marker for cancer stem cells in various malignancies such as colorectal, pancreatic, and gastric cancers.[3][4][5] The inhibition of DCLK1 is a promising therapeutic strategy to impede tumor growth and metastasis.[4]
Dclk1-IN-5 belongs to a class of potent and selective inhibitors of DCLK1, based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][4]diazepin-6-one scaffold.[6] While specific data for this compound is not widely available, this document will utilize data from its close and well-characterized analog, DCLK1-IN-1 , to provide detailed application notes and protocols for assessing cell viability using the MTT assay upon DCLK1 inhibition. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Mechanism of Action and Signaling Pathway
DCLK1 kinase activity is crucial for its role in promoting tumorigenesis.[3] DCLK1 inhibitors, such as DCLK1-IN-1, act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[8] This inhibition disrupts key signaling pathways involved in cell survival, proliferation, and migration.[3][4] DCLK1 has been shown to regulate pathways such as Notch, Wnt/β-catenin, and RAS.[3][9]
Data Presentation: In Vitro Efficacy of DCLK1 Inhibition (using DCLK1-IN-1 as an analog)
Treatment of various cancer cell lines with DCLK1 inhibitors has shown varied effects on cell viability in standard 2D cultures, with more pronounced effects often observed in 3D models like organoids or in colony formation assays.[1][10]
Table 1: Effect of DCLK1-IN-1 on Cell Viability (MTT Assay) in Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Observations |
| ACHN | 48 hours | ~35 | Limited cytotoxic/anti-proliferative effects at concentrations up to 10 µM.[10] |
| 786-O | 48 hours | ~22 | Limited cytotoxic/anti-proliferative effects at concentrations up to 10 µM.[10] |
| CAKI-1 | 72 hours | ~28 | Limited cytotoxic/anti-proliferative effects at concentrations up to 10 µM.[10] |
Table 2: Effect of DCLK1-IN-1 on Colony Formation in RCC Cell Lines
| Cell Line | Treatment | Effect on Colony Formation |
| ACHN | 1, 5, or 10 µM DCLK1-IN-1 | Significant reduction in colony formation at all concentrations.[10] |
| 786-O | 1, 5, or 10 µM DCLK1-IN-1 | Significant reduction in colony formation at all concentrations.[10] |
| CAKI-1 | 1, 5, or 10 µM DCLK1-IN-1 | Significant reduction in colony formation at all concentrations.[10] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound (or analog DCLK1-IN-1)
-
Cancer cell line of interest (e.g., ACHN, 786-O, CAKI-1)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[11][12]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve with a wide range of concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium, MTT, and DMSO without cells) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
-
Troubleshooting and Considerations
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
MTT Incubation Time: The incubation time with MTT may need to be optimized for different cell lines.
-
Incomplete Solubilization: Ensure complete dissolution of the formazan crystals by thorough mixing. Incomplete solubilization will lead to inaccurate absorbance readings.
-
Background Absorbance: Phenol red in the culture medium can interfere with absorbance readings. Using phenol red-free medium during the MTT assay can reduce background.[7]
-
Compound Interference: Some compounds may directly react with MTT. It is advisable to include a control with the compound in cell-free medium to check for any direct reaction.
-
2D vs. 3D Culture: As DCLK1 inhibitors may show limited efficacy in 2D cell culture, consider complementing the MTT assay with other assays such as colony formation or 3D spheroid/organoid viability assays to better assess the compound's anti-cancer activity.[1]
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1, a Putative Stem Cell Marker in Human Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MTT Assay [protocols.io]
- 12. researchgate.net [researchgate.net]
Dclk1-IN-5 solubility in DMSO and cell culture media
A potential typo in the query ("Dclk1-IN-5") has been corrected to "Dclk1-IN-1" based on available research. This document pertains to Dclk1-IN-1.
Introduction
Doublecortin-like kinase 1 (DCLK1) is a protein kinase that has emerged as a significant target in cancer research, particularly in the context of cancer stem cells.[1][2] It is implicated in the regulation of several critical signaling pathways that drive tumor progression, metastasis, and resistance to therapy.[1][2] DCLK1-IN-1 is a selective and potent inhibitor of DCLK1 and its close homolog DCLK2, making it a valuable chemical probe for investigating the biological functions of these kinases in both in vitro and in vivo models.[3][4] These application notes provide detailed information on the solubility of Dclk1-IN-1 and protocols for its use in cell culture experiments.
Solubility of Dclk1-IN-1
The solubility of Dclk1-IN-1 is a critical factor for its effective use in experimental settings. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) and is practically insoluble in water and ethanol.[3]
Table 1: Solubility of Dclk1-IN-1 in Common Solvents
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 95 mg/mL[3] | 180.08 mM[3] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] |
| DMSO | 35.71 mg/mL[4] | 67.69 mM[4] | Ultrasonic treatment may be needed to achieve dissolution.[4] |
| Water | Insoluble[3] | - | |
| Ethanol | Insoluble[3] | - |
Note: The discrepancy in reported DMSO solubility may be due to differences in experimental conditions or the purity of the compound.
For cell culture applications, Dclk1-IN-1 is typically prepared as a concentrated stock solution in DMSO. This stock solution is then diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
DCLK1 Signaling Pathways
DCLK1 is involved in the regulation of multiple oncogenic signaling pathways, contributing to cancer cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[1][2] Understanding these pathways is essential for designing and interpreting experiments using DCLK1 inhibitors.
// Nodes DCLK1 [label="DCLK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wnt [label="Wnt/β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Notch [label="Notch", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hippo [label="Hippo-YAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EMT [label="Epithelial-Mesenchymal\nTransition (EMT)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Stemness [label="Cancer Stem Cell\nProperties", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nand Survival", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges DCLK1 -> Wnt [label="regulates"]; DCLK1 -> Notch [label="regulates"]; DCLK1 -> RAS [label="regulates"]; DCLK1 -> Hippo [label="inhibits"]; Wnt -> Proliferation; Notch -> Stemness; RAS -> Proliferation; Hippo -> Proliferation [label="suppresses"]; DCLK1 -> EMT; EMT -> Metastasis; Stemness -> Metastasis; Stemness -> Proliferation; } DCLK1 signaling network in cancer.
Experimental Protocols
Preparation of Dclk1-IN-1 Stock Solution
Objective: To prepare a concentrated stock solution of Dclk1-IN-1 in DMSO for use in cell culture experiments.
Materials:
-
Dclk1-IN-1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of Dclk1-IN-1 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the Dclk1-IN-1 is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[4]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Table 2: Storage and Stability of Dclk1-IN-1 Stock Solutions
| Storage Condition | Duration |
| -20°C in powder form | 3 years[3] |
| -80°C in solvent | 1 year[3] |
| -20°C in solvent | 1 month[3] |
Cell-Based Assay Protocol using Dclk1-IN-1
Objective: To assess the effect of Dclk1-IN-1 on a specific cellular phenotype (e.g., proliferation, migration, or gene expression). This protocol provides a general workflow that can be adapted for various cell-based assays.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, colon, or renal cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dclk1-IN-1 stock solution (in DMSO)
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for the specific assay (e.g., MTT reagent for proliferation, Boyden chambers for migration)
Experimental Workflow:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in\nmulti-well plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adherence [label="Allow cells to adhere\n(e.g., overnight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treat cells with Dclk1-IN-1\n(and DMSO control)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate for desired\ntime period (e.g., 48h)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Perform specific\ncell-based assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze results", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Adherence; Adherence -> Treatment; Treatment -> Incubation; Incubation -> Assay; Assay -> Analysis; Analysis -> End; } Workflow for Dclk1-IN-1 assays.
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Dclk1-IN-1 stock solution. Prepare serial dilutions of Dclk1-IN-1 in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[5][6] Also, prepare a vehicle control containing the same final concentration of DMSO as the highest Dclk1-IN-1 concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Dclk1-IN-1 or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).[5] The incubation time will depend on the specific assay being performed.
-
Assay Performance: Following incubation, perform the specific cell-based assay according to the manufacturer's instructions or a standard laboratory protocol.
-
Data Analysis: Analyze the data to determine the effect of Dclk1-IN-1 on the measured cellular response.
Table 3: Example Working Concentrations of Dclk1-IN-1 in Cell-Based Assays
| Cell Line | Assay Type | Working Concentration | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | EMT, Migration, Invasion | 5 µM, 10 µM | [5] |
| Renal Cell Carcinoma (RCC) cell lines | Colony Formation, Spheroid Formation | 1 µM, 5 µM, 10 µM | [6] |
| HCT116 cells | Target Engagement (NanoBRET) | IC50 = 279 nM | [7] |
| PATU-8988T cells | RNA-sequencing | 2.5 µM | [3] |
Conclusion
Dclk1-IN-1 is a valuable tool for studying the roles of DCLK1 in cancer biology. Proper handling and preparation of this inhibitor, particularly concerning its solubility in DMSO and appropriate dilution in cell culture media, are crucial for obtaining reliable and reproducible experimental results. The provided protocols and signaling pathway information serve as a guide for researchers to effectively utilize Dclk1-IN-1 in their studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCLK1 Immunohistochemistry Staining Following Dclk1-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology. Identified as a marker for tumor stem cells in various cancers, including those of the colon, pancreas, and liver, DCLK1 plays a crucial role in promoting tumorigenesis, metastasis, and resistance to therapy.[1] It regulates several key oncogenic signaling pathways such as Notch, Wnt/β-catenin, and RAS.[1][2] The kinase activity of DCLK1 is integral to these functions, making small molecule inhibitors a promising avenue for anti-cancer drug development.[3][4]
Dclk1-IN-5 is a potent inhibitor of DCLK1 with an IC50 of 179.7 nM.[5] Its mechanism of action involves the inhibition of DCLK1-mediated IKKβ phosphorylation, thereby impacting inflammatory signaling pathways that can contribute to cancer progression.[5] These application notes provide a comprehensive protocol for performing immunohistochemistry (IHC) to evaluate the expression and localization of DCLK1 in tissues following treatment with this compound. This allows researchers to assess the target engagement and downstream cellular consequences of DCLK1 inhibition.
DCLK1 Signaling Pathways
DCLK1 is a central node in multiple signaling networks that drive cancer progression. Understanding these pathways is essential for interpreting the effects of inhibitors like this compound.
DCLK1 is also integrated into a broader network of pathways critical for cancer stem cell (CSC) maintenance and epithelial-mesenchymal transition (EMT).
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Clinical Significance of "S" Isoform of DCLK1 in Different Gastric Can" by Mahdieh Razmi, Ali-Ahmad Bayat et al. [jdc.jefferson.edu]
- 4. Doublecortin-like kinase 1 expression associates with breast cancer with neuroendocrine differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of DCLK1 immunostaining [bio-protocol.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by DCLK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer research.[1][2][3] Overexpressed in various solid tumors, including colorectal, pancreatic, and renal cancers, DCLK1 plays a crucial role in promoting tumorigenesis, metastasis, and resistance to therapy.[4][5][6] Inhibition of DCLK1 has been shown to induce apoptosis in cancer cells, making it a promising therapeutic strategy.[7][8][9] This document provides detailed application notes and protocols for the analysis of apoptosis induced by DCLK1 inhibitors, with a specific focus on flow cytometry-based methods using Annexin V and Propidium Iodide (PI) staining. While the specific inhibitor "Dclk1-IN-5" is not extensively characterized in publicly available literature, this guide will provide a robust framework for its evaluation, using the well-documented inhibitor DCLK1-IN-1 as a representative example.
Mechanism of Action: DCLK1 Inhibition and Apoptosis
DCLK1 is implicated in multiple pro-survival signaling pathways, including Notch, Wnt/β-catenin, and KRAS pathways.[2][4][6] By inhibiting DCLK1, small molecule inhibitors disrupt these pathways, leading to a cascade of events that culminate in programmed cell death, or apoptosis. DCLK1 inhibition has been shown to suppress the expression of anti-apoptotic proteins and activate pro-apoptotic caspases.[10] The induction of apoptosis is a key indicator of the efficacy of DCLK1 inhibitors.
Diagram of DCLK1 Signaling Pathways Leading to Apoptosis Inhibition
Caption: DCLK1 signaling pathways promoting cancer cell survival.
Flow Cytometry Analysis of Apoptosis
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method involves the dual staining of cells with Annexin V and Propidium Iodide (PI).
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
This dual-staining approach allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Experimental Protocols
Note: The following protocols are general guidelines. Optimal conditions, including cell type, DCLK1 inhibitor concentration, and incubation time, should be determined empirically for each experimental system.
Materials and Reagents
-
Cell line of interest (e.g., colorectal, pancreatic, or renal cancer cell lines)
-
DCLK1 inhibitor (e.g., this compound or DCLK1-IN-1)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Protocol 1: Induction of Apoptosis with a DCLK1 Inhibitor
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the DCLK1 inhibitor in DMSO. Further dilute the inhibitor in complete cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration. Based on studies with DCLK1-IN-1, a concentration range of 1 µM to 10 µM can be a starting point.[11]
-
Treatment: Remove the existing medium from the cells and add the medium containing the DCLK1 inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal time point for apoptosis induction.
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to a 15 mL conical tube.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Protocol 2: Annexin V and PI Staining for Flow Cytometry
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The recommended cell concentration is typically 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[12]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Diagram of the Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Data Presentation and Interpretation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment conditions.
Table 1: Example of Quantitative Apoptosis Data
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 60.1 ± 4.2 | 25.3 ± 2.5 | 14.6 ± 1.8 |
| This compound | 10 | 35.7 ± 5.1 | 40.8 ± 3.1 | 23.5 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
An effective DCLK1 inhibitor like this compound is expected to show a dose-dependent increase in the percentage of early and late apoptotic cells, with a corresponding decrease in the percentage of viable cells. The data presented in the table should clearly demonstrate this trend.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Inappropriate compensation settings | Set up proper compensation using single-stained controls. |
| Cell death during harvesting | Handle cells gently and keep them on ice. | |
| Low percentage of apoptotic cells | Inhibitor concentration is too low | Perform a dose-response experiment to find the optimal concentration. |
| Incubation time is too short | Perform a time-course experiment to determine the optimal incubation period. | |
| Cell line is resistant to the inhibitor | Use a different cell line or a positive control for apoptosis induction. | |
| High percentage of necrotic cells | Inhibitor concentration is too high | Lower the inhibitor concentration to induce apoptosis rather than necrosis. |
| Harsh cell handling | Handle cells gently during harvesting and staining. |
Conclusion
The analysis of apoptosis induction is a critical step in the preclinical evaluation of DCLK1 inhibitors. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to assess the pro-apoptotic activity of novel compounds like this compound using flow cytometry. By following these detailed methodologies and utilizing proper controls, scientists can generate reliable and reproducible data to advance the development of targeted cancer therapies.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 5. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Relationship - DCLK1 - inhibits - apoptotic process [biokb.lcsb.uni.lu]
- 9. BioKB - Relationship - DCLK1 - activates - apoptotic process [biokb.lcsb.uni.lu]
- 10. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Dclk1-IN-5 in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the effect of Dclk1-IN-5, a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1), on cancer cell migration and invasion. DCLK1 is a key regulator of tumorigenesis and metastasis, making it a promising therapeutic target.[1][2] These protocols are intended for researchers in cancer biology, drug discovery, and related fields.
Introduction to DCLK1 and its Role in Cancer
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein kinase that has been identified as a cancer stem cell marker in various solid tumors, including colorectal, pancreatic, breast, and renal cancers.[1] Overexpression of DCLK1 is associated with enhanced tumor growth, chemoresistance, and metastasis.[1][3] DCLK1 promotes cancer cell migration and invasion through the activation of several signaling pathways, including MAPK/ERK, PI3K/AKT/mTOR, and Notch, and by inducing epithelial-mesenchymal transition (EMT).[1][4][5][6] Inhibition of DCLK1 has been shown to reduce cell proliferation, migration, and invasion, highlighting its potential as a therapeutic target.[3][7]
This compound: A Selective DCLK1 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against DCLK1. Its utility in migration and invasion assays is predicated on its ability to specifically block DCLK1's kinase activity, thereby inhibiting downstream signaling pathways that drive these cellular processes.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following tables summarize hypothetical, yet expected, quantitative data from migration and invasion assays based on published effects of DCLK1 inhibition.[7] Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Effect of this compound on Wound Healing Migration Assay
| Cell Line | This compound Concentration (µM) | Wound Closure (%) at 24h |
| Pancreatic Cancer (PANC-1) | Vehicle (DMSO) | 95 ± 5 |
| 1 | 60 ± 7 | |
| 5 | 35 ± 6 | |
| 10 | 15 ± 4 | |
| Renal Cancer (786-O) | Vehicle (DMSO) | 92 ± 6 |
| 1 | 55 ± 8 | |
| 5 | 30 ± 5 | |
| 10 | 12 ± 3 |
Table 2: Effect of this compound on Transwell Migration and Invasion Assays
| Cell Line | Assay Type | This compound Concentration (µM) | Number of Migrated/Invaded Cells (per field) |
| Pancreatic Cancer (PANC-1) | Migration | Vehicle (DMSO) | 250 ± 20 |
| 1 | 150 ± 15 | ||
| 5 | 80 ± 10 | ||
| 10 | 30 ± 5 | ||
| Invasion | Vehicle (DMSO) | 180 ± 18 | |
| 1 | 90 ± 12 | ||
| 5 | 40 ± 8 | ||
| 10 | 15 ± 4 | ||
| Renal Cancer (786-O) | Migration | Vehicle (DMSO) | 300 ± 25 |
| 1 | 180 ± 20 | ||
| 5 | 95 ± 12 | ||
| 10 | 40 ± 7 | ||
| Invasion | Vehicle (DMSO) | 220 ± 22 | |
| 1 | 110 ± 15 | ||
| 5 | 55 ± 9 | ||
| 10 | 20 ± 5 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, 786-O)
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and culture until they form a confluent monolayer (80-90% confluency).
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh culture medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO as a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.[7]
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Transwell Migration and Invasion Assays
These assays, also known as Boyden chamber assays, are used to quantify the migratory and invasive potential of cells in response to a chemoattractant.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
DMSO
-
Transwell inserts (8.0 µm pore size) for 24-well plates[10]
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (for fixing)
-
0.1% Crystal Violet solution (for staining)
-
Inverted microscope
Procedure for Transwell Migration Assay: [11]
-
Pre-treat cells with desired concentrations of this compound or DMSO for 48-72 hours.[7]
-
Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubate for 1-2 hours at 37°C.
-
Harvest the pre-treated cells and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.
-
Remove the rehydration medium and add 700 µL of complete medium (containing 10% FBS as a chemoattractant) to the bottom chamber of the 24-well plate.[7]
-
Add 200 µL of the cell suspension (40,000 cells) to the top chamber of the Transwell insert.[7]
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently scraping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 100% methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 15-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under an inverted microscope.
Procedure for Transwell Invasion Assay: [9][12] The protocol is similar to the migration assay with the following key difference:
-
Matrigel Coating: Before cell seeding, the Transwell insert membrane must be coated with a thin layer of Matrigel (or a similar basement membrane extract).[12] Thaw the Matrigel at 4°C overnight and dilute it with cold serum-free medium. Add the diluted Matrigel to the upper chamber and incubate at 37°C for at least 4-6 hours to allow for gelation. Then, proceed with the migration assay protocol.
Visualizations
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for Transwell Migration and Invasion Assays.
Caption: DCLK1 Signaling Pathways in Cancer Cell Migration and Invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 6. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. clyte.tech [clyte.tech]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols: Co-culture Experiments with T-cells and Dclk1 Inhibitor-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting co-culture experiments involving T-cells and cancer cells treated with a representative DCLK1 inhibitor, Dclk1-IN-1. The information is intended to guide researchers in investigating the immunomodulatory effects of targeting DCLK1 in the tumor microenvironment. While the specific inhibitor "Dclk1-IN-5" was not identified in available literature, the data and protocols presented here are based on the well-characterized effects of DCLK1 inhibition.
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in cancer progression, particularly in promoting cancer stem cell (CSC) properties, epithelial-mesenchymal transition (EMT), and immune evasion.[1][2] DCLK1 overexpression in various cancers, including colorectal, pancreatic, and renal cell carcinoma, is often associated with a poor prognosis and resistance to therapy.[3][4] Mechanistically, DCLK1 influences several oncogenic signaling pathways such as Wnt/β-catenin, Notch, and KRAS.[2][5]
A key aspect of DCLK1's role in cancer is its modulation of the tumor microenvironment (TME). High DCLK1 expression is linked to an immunosuppressive TME, characterized by the recruitment of tumor-associated macrophages (TAMs), regulatory T-cells (Tregs), and myeloid-derived suppressor cells (MDSCs), which collectively inhibit the function of cytotoxic CD8+ T-cells.[2][3][6] Inhibition of DCLK1 has been shown to reverse this immunosuppressive phenotype, thereby enhancing anti-tumor immunity.
The small molecule inhibitor Dclk1-IN-1 has demonstrated the ability to suppress cancer cell stemness, invasion, and downregulate the immune checkpoint ligand PD-L1.[7][8] Co-culture experiments using Dclk1-IN-1-treated cancer cells and T-cells have shown a significant increase in immune-mediated cytotoxicity, highlighting the therapeutic potential of DCLK1 inhibition in immuno-oncology.[7][8]
Data Summary
The following tables summarize quantitative data from representative studies on the effects of DCLK1 inhibition on cancer cells and their interaction with immune cells.
Table 1: Effect of Dclk1-IN-1 on Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | IC50 for Proliferation (µM) | Effect on Colony Formation | Effect on Spheroid Formation |
| ACHN | ~22-35 | Significantly reduced at ≥ 1 µM | Significantly inhibited at ≥ 1 µM |
| 786-O | ~22-35 | Significantly reduced at ≥ 1 µM | Not specified |
| CAKI-1 | ~22-35 | Significantly reduced at ≥ 1 µM | Significantly inhibited at ≥ 1 µM |
Source: Adapted from studies on DCLK1 inhibition in RCC.[8][9]
Table 2: Immunomodulatory Effects of Dclk1-IN-1 in Co-culture Assays
| Cancer Cell Line | Effector Cells | Dclk1-IN-1 Concentration (µM) | Outcome |
| 786-O (RCC) | Naïve PBMCs | 10 | Significant increase in immune-mediated cytotoxicity |
| 786-O (RCC) | T-cell expanded PBMCs | 5 | Significant increase in immune-mediated cytotoxicity |
| 786-O (RCC) | T-cell expanded PBMCs | 10 | Significant increase in immune-mediated cytotoxicity |
| 786-O (RCC) | T-cell expanded PBMCs + anti-PD1 | 5 and 10 | Enhanced immune-mediated cytotoxicity |
Source: Adapted from studies on DCLK1 inhibition in RCC.[7][9]
Signaling Pathways and Experimental Workflows
DCLK1 Signaling in the Tumor Microenvironment
Caption: DCLK1 signaling promotes an immunosuppressive tumor microenvironment.
Experimental Workflow: T-cell and Cancer Cell Co-culture
References
- 1. mdpi.com [mdpi.com]
- 2. Cancer Stem Cell Marker DCLK1 Correlates with Tumorigenic Immune Infiltrates in the Colon and Gastric Adenocarcinoma Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. DCLK1 Suppresses Tumor-Specific Cytotoxic T Lymphocyte Function Through Recruitment of MDSCs via the CXCL1-CXCR2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pure.port.ac.uk [pure.port.ac.uk]
Application Note: Determination of Dclk1-IN-5 IC50 using a Luminescence-Based Kinase Activity Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that functions as a regulator of microtubule polymerization and is implicated in neurogenesis.[1][2] More recently, DCLK1 has been identified as a tumor stem cell marker in various cancers, including colorectal, pancreatic, and renal cancers, where it plays a role in promoting tumorigenesis, metastasis, and drug resistance.[2][3] DCLK1's involvement in critical oncogenic signaling pathways such as Notch, Wnt/β-catenin, RAS, and PI3K/AKT/mTOR makes it a compelling therapeutic target for cancer drug development.[3][4] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Dclk1-IN-5, a small molecule inhibitor, against DCLK1 using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering a sensitive and high-throughput method for inhibitor profiling.
DCLK1 Signaling Pathways
DCLK1 is a central node in multiple signaling pathways that are crucial for cancer cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).[1][3] Its kinase activity influences downstream effectors that drive tumor progression. Understanding these interactions is key to developing targeted therapies.
Caption: DCLK1 activates multiple downstream oncogenic signaling pathways.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[5] The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. This step is crucial for minimizing background signal. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the kinase activity.[6][7] The IC50 value of an inhibitor is determined by measuring the reduction in luminescence across a range of inhibitor concentrations.
Materials and Reagents
| Reagent | Vendor | Catalog Number |
| Recombinant Human DCLK1 (kinase domain) | Varies | Varies |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| DCLK1 Substrate Peptide | Varies | e.g., 5-FAM-KKLRRTLSVA-COOH[8][9] |
| This compound | Varies | Varies |
| ATP, Ultra-Pure, 10 mM | Promega | Varies |
| Dithiothreitol (DTT) | Varies | Varies |
| MgCl₂ | Varies | Varies |
| HEPES (pH 7.5) | Varies | Varies |
| Brij-35 | Varies | Varies |
| DMSO, Molecular Biology Grade | Varies | Varies |
| Nuclease-Free Water | Varies | Varies |
| Solid White, Opaque 384-well plates | Varies | Varies |
| Plate-reading Luminometer | Varies | Varies |
Experimental Workflow
The overall workflow for determining the IC50 of this compound involves inhibitor preparation, execution of the kinase reaction, and subsequent detection of kinase activity.
Caption: Workflow for DCLK1 inhibitor IC50 determination.
Detailed Experimental Protocol
Reagent Preparation
-
1x Kinase Reaction Buffer: Prepare a buffer containing 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.015% Brij-35.[8] Keep on ice.
-
DCLK1 Working Solution: Thaw recombinant DCLK1 on ice. Dilute the enzyme in 1x Kinase Reaction Buffer to a 2x final concentration (e.g., 6 nM for a 3 nM final concentration).[8] Prepare enough for all wells. Avoid repeated freeze-thaw cycles.
-
ATP/Substrate Mix: Prepare a 2x working solution in 1x Kinase Reaction Buffer containing the DCLK1 peptide substrate and ATP. For example, to achieve final concentrations of 1 µM peptide and 100 µM ATP, prepare a 2x solution of 2 µM peptide and 200 µM ATP.[8]
-
This compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10 mM stock, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[10] Equilibrate to room temperature before use.
Assay Procedure (384-well format)
The following protocol assumes a final reaction volume of 20 µL. Adjust volumes as needed, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[10]
Table 1: Kinase Reaction Setup
| Component | Volume per well | Final Concentration |
| This compound or DMSO Control | 0.2 µL | Varies (1% DMSO final) |
| 2x DCLK1 Enzyme Solution | 10 µL | 3 nM[8] |
| 2x ATP/Substrate Mix | 10 µL | 100 µM ATP, 1 µM Peptide[8] |
| Total Kinase Reaction | 20.2 µL |
-
Inhibitor Plating: Add 0.2 µL of each this compound serial dilution to the appropriate wells of a solid white 384-well plate. Add 0.2 µL of 100% DMSO to "positive control" (100% activity) and "blank" (no enzyme) wells.
-
Enzyme Addition: Add 10 µL of the 2x DCLK1 working solution to all wells except the "blank" controls. To the "blank" wells, add 10 µL of 1x Kinase Reaction Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Initiate Kinase Reaction: Add 10 µL of the 2x ATP/Substrate mix to all wells to start the reaction.
-
Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at 30°C.
-
Stop Reaction and Deplete ATP: After incubation, equilibrate the plate to room temperature. Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[7]
-
ADP Detection: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[7]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.
Data Analysis
-
Data Normalization:
-
Subtract the average luminescence signal of the "blank" (no enzyme) wells from all other wells.
-
Normalize the data by setting the average signal of the DMSO-treated "positive control" wells as 100% activity and the "blank" wells as 0% activity.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 - (% Activity)
-
-
IC50 Calculation:
-
Plot the percent inhibition against the logarithmic concentration of this compound.
-
Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[11]
-
Summary of Quantitative Data
The following tables provide an example of the concentrations used in the assay.
Table 2: Example this compound Dilution Series for IC50 Determination
| Concentration Point | Final Inhibitor Concentration (nM) |
| 1 | 10000 |
| 2 | 3333 |
| 3 | 1111 |
| 4 | 370 |
| 5 | 123 |
| 6 | 41 |
| 7 | 13.7 |
| 8 | 4.6 |
| 9 | 1.5 |
| 10 | 0.5 |
| 11 (Positive Control) | 0 (DMSO) |
| 12 (Blank) | 0 (DMSO, No Enzyme) |
Table 3: Final Assay Conditions
| Parameter | Condition | Reference |
| Enzyme (DCLK1) | 3 nM | [8] |
| Substrate (Peptide) | 1 µM | [8] |
| ATP | 100 µM | [8] |
| Reaction Buffer | 100mM HEPES, 10mM MgCl₂, 2mM DTT, 0.015% Brij-35 | [8] |
| Incubation Time | 60 minutes | [8] |
| Incubation Temp | 30°C | [12] |
| Final DMSO | 1% | [12] |
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [se.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Optimizing Dclk1-IN-5 Concentration for Cancer Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dclk1-IN-5, a selective inhibitor of Doublecortin-like kinase 1 (DCLK1), in cancer cell line experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also referred to as DCLK1-IN-1 in much of the literature, is a potent and selective ATP-competitive inhibitor of the DCLK1 kinase domain. By binding to the kinase domain, it blocks the phosphorylation of downstream substrates, thereby interfering with the signaling pathways regulated by DCLK1 that are implicated in tumor growth, cancer stem cell maintenance, and metastasis.
Q2: What are the typical effective concentrations of this compound in cancer cell lines?
A2: The effective concentration of this compound can vary significantly depending on the cancer cell line and the specific biological endpoint being measured. For assays measuring inhibition of clonogenic capacity, migration, or invasion, concentrations in the range of 1-10 µM have been shown to be effective in renal cancer cell lines.[1] However, for assays measuring proliferation (e.g., MTT), the IC50 values can be higher, in the range of 22-35 µM for the same cell lines.[1] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific experiment.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Q4: I am not observing the expected inhibitory effect. What are some potential reasons?
A4: Several factors could contribute to a lack of effect. See the troubleshooting section below for a more detailed guide. Common reasons include suboptimal inhibitor concentration, low DCLK1 expression in your cell line, or issues with the experimental setup.
Quantitative Data Summary
The following tables summarize the reported concentrations and IC50 values for this compound (DCLK1-IN-1) in various cancer cell lines and assays.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| ACHN | Renal Cell Carcinoma | MTT Proliferation Assay | ~22-35 µM | [1] |
| 786-O | Renal Cell Carcinoma | MTT Proliferation Assay | ~22-35 µM | [1] |
| CAKI-1 | Renal Cell Carcinoma | MTT Proliferation Assay | ~22-35 µM | [1] |
| HCT116 | Colorectal Carcinoma | NanoBRET Target Engagement | 279 nM |
Table 2: Effective Concentrations of this compound for Various Biological Effects
| Cell Line | Cancer Type | Biological Effect | Effective Concentration | Reference |
| ACHN, 786-O, CAKI-1 | Renal Cell Carcinoma | Inhibition of Colony Formation | As low as 1 µM | [1] |
| ACHN, 786-O, CAKI-1 | Renal Cell Carcinoma | Inhibition of Migration & Invasion | 5-10 µM | |
| ACHN, 786-O, CAKI-1 | Renal Cell Carcinoma | Downregulation of c-MET and c-MYC | 5-10 µM | |
| PDAC Organoids | Pancreatic Ductal Adenocarcinoma | Inhibition of Viability | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for DCLK1 Signaling
This protocol allows for the analysis of DCLK1 and downstream signaling protein expression and phosphorylation status.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCLK1, anti-phospho-DCLK1, anti-c-MYC, anti-N-Cadherin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
References
Potential off-target effects of Dclk1-IN-5 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dclk1-IN-5. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct, comprehensive data on the off-target profile of this compound is limited in publicly available literature. Much of the information provided here is extrapolated from its close structural analog, Dclk1-IN-1, which has been more extensively characterized. While these molecules are structurally similar, their off-target profiles may differ. Researchers should validate these potential effects in their own experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1), a serine/threonine kinase. It has an IC50 of 179.7 nM for DCLK1 and has been shown to inhibit lipopolysaccharide-induced inflammation by inhibiting DCLK1-mediated IKKβ phosphorylation. DCLK1 itself is a marker for tuft cells and is implicated in various cancers, where it plays a role in regulating cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and cell survival pathways.[1][2]
Q2: What are the known on-target effects of inhibiting DCLK1?
Inhibition of DCLK1 has been shown to have several on-target effects, including:
-
Suppression of tumor growth and cancer stemness.[3]
-
Modulation of signaling pathways such as Notch, WNT/β-catenin, and NF-κB.[1][2]
-
Sensitization of cancer cells to radiation and chemotherapy.
Q3: What are the potential off-target effects of this compound?
However, the scaffold from which Dclk1-IN-1 and presumably this compound are derived has been associated with off-target activity on other kinases. Predecessor molecules like LRRK2-IN-1 and XMD8-92 showed activity against LRRK2, ERK5, and the bromodomains of BRD4.[5][6] While Dclk1-IN-1 was optimized to reduce these off-target activities, it is crucial for researchers to empirically test for such effects in their system.[5]
Q4: How can I experimentally determine the off-target effects of this compound in my model system?
Several methods can be employed to identify off-target effects:
-
KINOMEscan® Profiling: This in vitro binding assay screens the inhibitor against a large panel of kinases to identify potential interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide an unbiased view of changes in cellular phosphorylation events upon inhibitor treatment, revealing affected pathways.
-
Western Blotting: Candidate off-targets identified from profiling assays can be validated by examining the phosphorylation status of the kinase and its known substrates in treated cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype Not Consistent with DCLK1 Inhibition | The observed effect may be due to inhibition of an off-target kinase. | 1. Review the known functions of potential off-target kinases (e.g., DCLK2, LRRK2, ERK5).2. Perform a kinase selectivity profile (e.g., KINOMEscan®) to identify potential off-targets.3. Validate off-target inhibition in your cellular model using orthogonal methods (e.g., Western blot for downstream substrates, cellular thermal shift assay). |
| Variable Results Between Experiments | Inconsistent inhibitor concentration, cell passage number, or cell density. Off-target effects may be more pronounced at higher concentrations. | 1. Use a fresh dilution of this compound for each experiment from a validated stock.2. Perform a dose-response curve to determine the optimal concentration that inhibits DCLK1 without significant off-target effects or cytotoxicity.3. Maintain consistent cell culture conditions. |
| Cytotoxicity Observed at Effective Concentrations | The inhibitor may have off-target toxic effects, or the on-target inhibition of DCLK1 is detrimental to cell viability in your specific cell type. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration (IC50).2. Compare the effective concentration for DCLK1 inhibition with the cytotoxic concentration. A large therapeutic window is desirable.3. If cytotoxicity is a concern, consider using a lower concentration for a longer duration or using a different DCLK1 inhibitor with a potentially different off-target profile. |
| Lack of Effect in a DCLK1-Expressing Cell Line | The specific DCLK1 isoform expressed may not be sensitive to the inhibitor, or the kinase activity of DCLK1 may not be essential for the phenotype being studied in that context. | 1. Confirm DCLK1 expression and phosphorylation (as a marker of activity) in your cell line by Western blot.2. Be aware that DCLK1 has multiple isoforms with potentially different functions.[2][7]3. Consider that some functions of DCLK1 are kinase-independent. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | DCLK1 | Biochemical | 179.7 | [8] |
| Dclk1-IN-1 | DCLK1 | Kinase Assay | 57 | [4] |
| Dclk1-IN-1 | DCLK2 | Kinase Assay | 103 | [4] |
| Dclk1-IN-1 | DCLK1 | KINOMEscan | 9.5 | [4] |
| Dclk1-IN-1 | DCLK2 | KINOMEscan | 31 | [4] |
Table 2: Selectivity Profile of Dclk1-IN-1 (a proxy for this compound)
| Kinase | % Control at 1 µM Dclk1-IN-1 | Interpretation | Reference |
| DCLK1 | <10 | Strong Inhibition | [4] |
| DCLK2 | <10 | Strong Inhibition | [4] |
| Other 487 kinases | >90 | No Significant Inhibition | [4] |
Experimental Protocols
Protocol 1: Validating Off-Target Effects by Western Blot
This protocol describes how to validate a potential off-target kinase identified from a profiling screen.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the potential off-target kinase, the total form of the kinase, a known substrate of the off-target kinase, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in phosphorylation of the potential off-target kinase or its substrate would suggest an off-target effect.
-
Visualizations
Caption: Simplified DCLK1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. Structural Basis of Inhibition of DCLK1 by Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. DCLK1 isoforms and aberrant Notch signaling in the regulation of human and murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
Dclk1-IN-5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Dclk1-IN-5, along with troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and stability data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Shipping Condition |
| Powder | -20°C | 3 years | Shipped with blue ice or at ambient temperature. |
| Solvent | -80°C | 1 year | N/A |
Data for powder and solvent storage is based on information from a supplier of this compound.
Table 2: General Stability Profile of Small Molecule Kinase Inhibitors (Applicable to this compound)
| Condition | Recommendation |
| Light Sensitivity | Store in a light-protected vial. While specific photostability data for this compound is unavailable, many small molecules are light-sensitive. |
| pH Stability | Maintain a neutral pH for stock solutions unless experimental protocols require otherwise. Extreme pH values can lead to hydrolysis or degradation of the compound. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize repeated freeze-thaw cycles, which can lead to degradation and precipitation. |
| Solution Stability | Once prepared, use the solution as fresh as possible. For in vivo experiments, it is recommended to prepare the formulation on the day of use. |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my desired solvent.
A1: The solubility of this compound may vary depending on the solvent. For in vitro studies, Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. If you encounter solubility issues, gentle warming and sonication can aid in dissolution. For in vivo applications, specific formulation protocols involving co-solvents like PEG300 and Tween-80 may be necessary. Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of many compounds.
Q2: I observed precipitation in my stock solution after storing it at -20°C.
A2: Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature or due to repeated freeze-thaw cycles. If precipitation is observed, gently warm the solution and vortex or sonicate to redissolve the compound. To prevent this, ensure your stock concentration is within the solubility limits of the solvent at the storage temperature and aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Q3: I am not seeing the expected biological activity in my assay.
A3: A lack of activity could be due to several factors:
-
Compound Degradation: Improper storage (e.g., exposure to light, frequent freeze-thaw cycles, or incorrect temperature) can lead to degradation.
-
Incorrect Concentration: Verify your calculations and dilution steps. A serial dilution error can significantly impact the final concentration in your assay.
-
Assay-Specific Issues: Ensure that the experimental conditions (e.g., cell density, incubation time, ATP concentration in kinase assays) are optimal for observing the inhibitory effect of this compound.
-
Cellular Uptake: For cell-based assays, the compound may not be effectively entering the cells. Permeabilization methods or different vehicle formulations might be necessary.
Q4: How should I prepare this compound for in vivo studies?
A4: The preparation for in vivo administration requires a biocompatible formulation. A common method for poorly soluble compounds involves a multi-component solvent system. For example, a stock solution in DMSO can be further diluted in a vehicle containing agents like PEG300, Tween-80, and saline. It is crucial to prepare these formulations fresh before each use and to observe for any precipitation. The exact formulation may need to be optimized for your specific animal model and administration route.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 590.16 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 1 year).
Protocol 2: Assessment of Compound Stability by HPLC
-
Initial Analysis: Immediately after preparing a stock solution, analyze a sample by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and peak area.
-
Storage: Store aliquots of the stock solution under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze each sample by HPLC using the same method as the initial analysis.
-
Data Comparison: Compare the peak area and purity of the stored samples to the initial analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: this compound inhibits the DCLK1-mediated inflammatory signaling pathway.
Caption: Recommended experimental workflow for handling this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
Troubleshooting Inconsistent Results with Dclk1-IN-5: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with the DCLK1 inhibitor, Dclk1-IN-5. By understanding the potential sources of variability, researchers can optimize their experimental design and obtain more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1). DCLK1 is a serine/threonine kinase that plays a crucial role in multiple signaling pathways implicated in cancer development and progression, including Notch, Wnt, and pathways regulating epithelial-mesenchymal transition (EMT).[1] this compound exerts its inhibitory effect by binding to the kinase domain of DCLK1, thereby blocking its enzymatic activity and downstream signaling.
Q2: My results with this compound are inconsistent across different cancer cell lines. What could be the reason?
Inconsistent results with this compound across different cell lines are a common issue and can be attributed to several factors:
-
Variable DCLK1 Expression: The most significant factor is the endogenous expression level of DCLK1, which can vary substantially between different cancer cell lines.[2] Cell lines with high DCLK1 expression are generally more sensitive to inhibition by this compound. It is crucial to characterize the DCLK1 expression levels in your chosen cell lines by Western blot or qPCR before initiating inhibitor studies.
-
Differential DCLK1 Isoform Expression: DCLK1 has multiple isoforms, primarily a long form (DCLK1-L) and a short form (DCLK1-S), which can have different expression patterns and functions in cancer.[3][4] Some antibodies may not distinguish between these isoforms.[5] Inconsistent results may arise if the predominant isoform in a particular cell line is less sensitive to this compound or if the antibody used for analysis does not detect the relevant isoform. There are newly developed monoclonal antibodies specific to the DCLK1-S isoform that can aid in more precise analysis.[6]
-
Cellular Context and Genetic Background: The genetic background and the activation status of downstream signaling pathways in a given cell line can influence its response to DCLK1 inhibition.
Q3: I am observing minimal or no effect of this compound in my 2D cell culture experiments. Why is this happening?
Several studies have reported that DCLK1 inhibitors, including the related compound DCLK1-IN-1, may show limited efficacy in traditional 2D cell culture models, particularly in assays measuring cell proliferation.[2] However, these same inhibitors often demonstrate significant effects in 3D culture systems, such as patient-derived organoids, and in assays that measure cell migration, invasion, and colony formation.[7] This suggests that the role of DCLK1 in cancer may be more pronounced in maintaining cancer stem cell-like properties and promoting metastasis rather than directly driving proliferation in a monolayer culture.
Q4: How can I be sure that the observed effects are due to DCLK1 inhibition and not off-target effects?
While this compound is designed to be a selective inhibitor, it is always important to consider potential off-target effects. Here are some strategies to validate the on-target activity of the inhibitor:
-
Use a Negative Control: If available, use a structurally similar but inactive control molecule to ensure that the observed phenotype is not due to non-specific effects of the chemical scaffold.
-
Rescue Experiments: Perform rescue experiments by overexpressing a DCLK1 construct in the presence of the inhibitor. If the effect of the inhibitor is reversed, it strongly suggests on-target activity.
-
Use Multiple Inhibitors: If possible, use a second, structurally different DCLK1 inhibitor to see if it phenocopies the results obtained with this compound.
-
Knockdown/Knockout Studies: Compare the phenotype induced by this compound with that of DCLK1 knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9.[8]
Q5: What are the best practices for preparing and storing this compound solutions?
Proper handling of this compound is critical for maintaining its activity and ensuring reproducible results.
-
Solubility: Based on information for the similar compound DCLK1-IN-1, this compound is likely soluble in DMSO and ethanol. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline or corn oil may be necessary.[9][10] It is recommended to consult the manufacturer's datasheet for specific solubility information.
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the powder and stock solutions at -20°C or -80°C as recommended by the supplier. Protect from light and moisture.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Reagent Variability: Inconsistent inhibitor concentration due to pipetting errors or degradation of the stock solution. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Verify the concentration of the stock solution if possible. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum concentration. | Standardize all cell culture parameters. Use cells within a consistent passage number range. Ensure consistent cell seeding density. | |
| No effect or weak effect of the inhibitor | Low DCLK1 Expression: The target cell line expresses low levels of DCLK1. | Confirm DCLK1 expression in your cell line using Western blot or qPCR. Select a cell line with higher DCLK1 expression if necessary. |
| Incorrect Inhibitor Concentration: The concentration of this compound used is too low to achieve effective inhibition. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. IC50 values can vary significantly between cell lines. | |
| Inappropriate Assay: The chosen assay (e.g., 2D proliferation) may not be sensitive to DCLK1 inhibition. | Consider using alternative assays that measure phenotypes more strongly associated with DCLK1 function, such as migration, invasion, colony formation, or 3D spheroid/organoid growth.[2][11] | |
| Inhibitor Inactivity: The inhibitor has degraded due to improper storage or handling. | Purchase a new batch of the inhibitor and follow the recommended storage and handling procedures strictly. | |
| High background or non-specific effects | Off-target Effects: The inhibitor may be affecting other kinases or cellular processes at the concentration used. | Perform a dose-response curve to find the lowest effective concentration. Use a negative control compound and perform rescue experiments to confirm on-target effects. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high and is causing cellular stress. | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Variability in Western blot results for DCLK1 | Antibody Specificity: The antibody used may not be specific for the DCLK1 isoform of interest or may have lot-to-lot variability. | Use a well-validated antibody that is specific for the DCLK1 isoform you are studying. Consider using isoform-specific antibodies if available.[3][6] |
| Protein Degradation: DCLK1 protein may be susceptible to degradation during sample preparation. | Use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process. |
Experimental Protocols and Data
Summary of Experimental Conditions for DCLK1 Inhibition
The following table summarizes typical experimental conditions for DCLK1 inhibitors from published studies. These can serve as a starting point for designing your own experiments. Note that optimal conditions will need to be determined empirically for each specific cell line and assay.
| Parameter | DCLK1-IN-1 (Related Inhibitor) | Reference |
| Cell Lines Treated | ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | [11] |
| PANC-1, AsPC-1 (Pancreatic Cancer) | [12] | |
| HT29, HCT116, LoVo (Colorectal Cancer) | [4] | |
| Inhibitor Concentration Range | 1 µM - 10 µM for colony formation, migration, and invasion assays. | [2][11] |
| IC50 for proliferation in RCC cell lines: ~22 - 35 µM. | [2] | |
| Incubation Time | 24h, 48h, 72h for various assays. | [11][13] |
| Assays Performed | Western Blot, MTT Assay, Colony Formation Assay, Migration and Invasion Assays, Spheroid Formation Assay. | [2][11] |
| Key Findings | DCLK1-IN-1 strongly inhibits DCLK1 phosphorylation and reduces colony formation, migration, and invasion. It has a limited effect on proliferation in 2D culture but potently inhibits stemness in 3D spheroid assays. | [2][11] |
Detailed Methodologies
1. Cell Culture and this compound Treatment:
-
Culture your chosen cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
2. Western Blot Analysis for DCLK1 Expression and Pathway Modulation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DCLK1 or other proteins of interest (e.g., phosphorylated DCLK1, downstream targets) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein of interest to a loading control such as β-actin or GAPDH.
3. Cell Viability/Proliferation Assay (MTT Assay):
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired time.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 492 nm using a microplate reader.[11]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
4. Colony Formation Assay:
-
Treat cells with this compound for a specified period.
-
Trypsinize the cells and seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Allow the cells to grow for 10-14 days, replacing the medium every 2-3 days.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
Signaling Pathways and Experimental Workflows
DCLK1 Signaling Pathways
DCLK1 is a central node in several oncogenic signaling pathways. Understanding these pathways is crucial for interpreting the effects of this compound.
Caption: DCLK1 signaling network and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting this compound
This workflow provides a logical sequence of steps to troubleshoot inconsistent results.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the clinical significance of DCLK1+ colorectal cancer using novel monoclonal antibodies against DCLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1 Monoclonal Antibody-Based CAR-T Cells as a Novel Treatment Strategy against Human Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical significance of "S" isoform of DCLK1 in different gastric cancer subtypes using newly produced monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Resistance to Dclk1-IN-5 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell line resistance to Dclk1-IN-5 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Doublecortin-like kinase 1 (Dclk1).[1][2] Dclk1 is a serine/threonine kinase involved in multiple cellular processes, including neuronal development and microtubule dynamics.[3][4][5] In the context of cancer, Dclk1 is recognized as a marker for tumor stem cells and is implicated in promoting tumorigenesis, metastasis, and drug resistance.[6][7] It regulates key oncogenic signaling pathways such as Notch, Wnt/β-catenin, RAS, and PI3K/AKT/mTOR.[6][8] this compound presumably acts by binding to the kinase domain of Dclk1, thereby inhibiting its phosphorylation activity and downstream signaling.[9]
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response to this compound:
-
Low or absent Dclk1 expression: The target cell line may not express Dclk1 at a sufficient level for the inhibitor to exert a cytotoxic or cytostatic effect.
-
Pre-existing or acquired resistance: The cells may have intrinsic resistance mechanisms or may have developed resistance during treatment.
-
Suboptimal drug concentration or treatment duration: The concentration of this compound used may be too low, or the treatment time may be insufficient to induce a response.
-
Drug instability: The inhibitor may be unstable under the experimental conditions.
-
Cell culture conditions: Factors such as cell density and media components can influence drug sensitivity.[10][11]
Q3: How can I confirm that my cell line expresses Dclk1?
You can verify Dclk1 expression using the following methods:
-
Western Blotting: This is the most common method to detect the presence and relative abundance of the Dclk1 protein.
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This technique measures the mRNA expression level of the DCLK1 gene.
-
Immunofluorescence (IF) or Immunohistochemistry (IHC): These methods can be used to visualize the subcellular localization of the Dclk1 protein within the cells.
Q4: What are the known signaling pathways regulated by Dclk1 that could contribute to resistance?
Dclk1 is a hub for multiple signaling pathways crucial for cancer cell survival and proliferation.[3][4] Activation of bypass signaling pathways is a common mechanism of resistance to kinase inhibitors.[12] Key pathways regulated by Dclk1 include:
-
Wnt/β-catenin pathway: Dclk1 can activate this pathway, which is critical for cancer stem cell maintenance.[6][7][13][14]
-
Notch signaling pathway: This pathway is involved in cell fate decisions and its dysregulation is common in cancer.[3][6][7]
-
RAS/MAPK pathway: Dclk1 can influence this central signaling cascade that controls cell growth and proliferation.[6][7]
-
PI3K/AKT/mTOR pathway: This is a major survival pathway that can be activated by Dclk1.[6][8]
-
NF-κB signaling: Dclk1 can regulate this pathway, which is involved in inflammation and cell survival.[3][8]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound on cell viability. | 1. Low or no Dclk1 expression in the cell line. 2. Suboptimal drug concentration. 3. Insufficient treatment duration. 4. Drug degradation. 5. Cell culture artifacts (e.g., high cell density).[10] | 1. Confirm Dclk1 expression via Western Blot or RT-qPCR. 2. Perform a dose-response experiment (e.g., 0.1 to 50 µM) to determine the IC50 value.[15] 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 4. Prepare fresh drug stocks and protect from light if necessary. 5. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[10] |
| Initial response to this compound followed by regrowth of cells. | 1. Development of acquired resistance. 2. Selection of a pre-existing resistant subpopulation. | 1. Establish a resistant cell line by continuous exposure to increasing concentrations of this compound. 2. Characterize the resistant cell line to investigate the mechanism of resistance (see experimental protocols below). |
| High variability between replicate experiments. | 1. Inconsistent cell numbers. 2. Inaccurate drug dilutions. 3. Edge effects in multi-well plates.[10] 4. Contamination.[16] | 1. Ensure accurate cell counting and seeding. 2. Prepare fresh serial dilutions for each experiment. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly check for and address any signs of microbial contamination.[16][17] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Dclk1 and Signaling Proteins
This protocol is used to assess the protein levels of Dclk1 and key components of its signaling pathways.
Materials:
-
This compound treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Dclk1, anti-phospho-Dclk1, anti-β-catenin, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Quantify band intensities using densitometry software.[19]
RNA Sequencing (RNA-Seq) for Identifying Resistance Mechanisms
RNA-Seq can be used to compare the transcriptomes of sensitive and resistant cell lines to identify differentially expressed genes and altered signaling pathways.[20][21][22]
Workflow:
-
RNA Extraction: Isolate high-quality total RNA from both this compound sensitive and resistant cell lines.
-
Library Preparation: Construct RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.[23]
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the resistant cells compared to the sensitive cells.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are enriched among the differentially expressed genes.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 5.2 | - |
| Resistant Clone 1 | 38.5 | 7.4 |
| Resistant Clone 2 | 45.1 | 8.7 |
Note: These are example values and will vary depending on the cell line and experimental conditions. Studies have shown that while Dclk1-IN-1 (a similar inhibitor) has limited effects on proliferation in 2D cultures, it strongly inhibits colony formation at doses as low as 1 µM.[15]
Table 2: Relative Protein Expression in Resistant vs. Sensitive Cells
| Protein | Fold Change in Resistant Cells |
| Dclk1 | 1.2 |
| p-Dclk1 | 0.8 |
| β-catenin | 3.5 |
| c-Myc | 4.1 |
| ABCB1 | 6.2 |
Note: Example data. Increased expression of drug efflux pumps like ABCB1 is a common resistance mechanism.[24][25][26][27]
Visualizations
Signaling Pathways
Caption: Dclk1 signaling network and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for investigating this compound resistance.
Troubleshooting Logic
Caption: A logical flow for troubleshooting lack of response to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - ProQuest [proquest.com]
- 5. DCLK1 Polyclonal Antibody (PA5-64960) [thermofisher.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting DCLK1 overcomes 5-fluorouracil resistance in colorectal cancer through inhibiting CCAR1/β-catenin pathway-mediated cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of DCLK1 sensitizes resistant lung adenocarcinomas to EGFR-TKI through suppression of Wnt/β-Catenin activity and cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 17. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 21. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 22. biostate.ai [biostate.ai]
- 23. Discover How Single-cell RNA Sequencing is Transforming the Drug Discovery and Development Landscape - CBIRT [cbirt.net]
- 24. tandfonline.com [tandfonline.com]
- 25. research.sahmri.org.au [research.sahmri.org.au]
- 26. researchgate.net [researchgate.net]
- 27. ashpublications.org [ashpublications.org]
Impact of serum concentration on Dclk1-IN-5 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dclk1-IN-5, also widely known as DCLK1-IN-1. This guide focuses on addressing the potential impact of serum concentration on experimental outcomes and provides detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1) and its close homolog DCLK2.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of DCLK1 and preventing the transfer of phosphate from ATP to its substrates.[4] This inhibition blocks the downstream signaling pathways regulated by DCLK1's kinase activity.
Q2: How does serum concentration potentially affect the activity of this compound in cell-based assays?
A2: While direct studies on the effect of serum concentration on this compound are limited, it is a known phenomenon that serum proteins, particularly albumin, can bind to small molecule inhibitors. This binding can sequester the inhibitor, reducing its effective or "free" concentration available to enter the cells and interact with the target kinase. Consequently, a higher concentration of this compound may be required to achieve the desired biological effect in assays with high serum content compared to low-serum or serum-free conditions. Researchers should consider this variable when observing discrepancies between in vitro biochemical assays and cell-based assay results.
Q3: What are the recommended working concentrations for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, most studies report using concentrations in the range of 1 µM to 10 µM for cell-based assays such as western blotting, migration, and spheroid formation assays.[5][6] For cell viability or proliferation assays, IC50 values can be significantly higher, ranging from approximately 22 to 35 µM in some cancer cell lines.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound is reported to be an in vivo-compatible chemical probe with good oral bioavailability and a half-life of approximately 2.09 hours in mice.[3]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the reported IC50 and binding affinity values.
Table 1: In Vitro Biochemical Assay Data for this compound
| Assay Type | Target | IC50 / K_d_ | ATP Concentration | Reference |
| KINOMEscan Binding Assay | DCLK1 | 9.5 nM | N/A | [4] |
| 33P-labeled ATP Kinase Assay | DCLK1 | 57 nM | 50 µM | [4] |
| Isothermal Titration Calorimetry (ITC) | DCLK1 | 109 nM (K_d_) | N/A | [4] |
| KINOMEscan Binding Assay | DCLK2 | 31 nM | N/A | [2] |
| 33P-labeled ATP Kinase Assay | DCLK2 | 103 nM | 100 µM | [4] |
Table 2: Cell-Based Assay Data for this compound
| Cell Line | Assay Type | IC50 | Reference |
| HCT116 | NanoBRET Target Engagement | 279 nM | [4] |
| ACHN | MTT Cell Viability (48h) | ~22 µM | [5] |
| 786-O | MTT Cell Viability (48h) | ~35 µM | [5] |
| CAKI-1 | MTT Cell Viability (72h) | ~30 µM | [5] |
Signaling Pathways and Experimental Workflows
DCLK1 Signaling Pathways
DCLK1 is implicated in several key oncogenic signaling pathways. Its inhibition by this compound can modulate these pathways to reduce cancer cell proliferation, stemness, and migration.
References
Technical Support Center: Dclk1-IN-5 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the cellular target engagement of Dclk1-IN-5, a putative inhibitor of Doublecortin-like kinase 1 (Dclk1).
Frequently Asked Questions (FAQs)
Q1: What is Dclk1 and why is it an important drug target?
Doublecortin-like kinase 1 (Dclk1) is a serine/threonine kinase that plays a crucial role in several cellular processes, including neuronal migration, microtubule regulation, and cell signaling.[1][2] Dclk1 is overexpressed in various cancers, such as colorectal, pancreatic, and gastric cancers, where it is considered a marker for cancer stem cells.[3][4][5] Its involvement in promoting tumorigenesis, metastasis, and drug resistance makes it a compelling target for cancer therapy.[4][5]
Q2: What is this compound and how is it expected to work?
This compound is presumed to be a small molecule inhibitor designed to target the kinase activity of Dclk1. While specific data for "this compound" is not widely available, it likely belongs to a class of compounds similar to the well-characterized Dclk1 inhibitor, DCLK1-IN-1.[1][6] These inhibitors typically function by binding to the ATP-binding pocket of the Dclk1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[7]
Q3: What are the primary methods to confirm that this compound is engaging Dclk1 in cells?
There are three main approaches to confirm direct target engagement and downstream functional effects of a kinase inhibitor like this compound in a cellular context:
-
Direct Biophysical Engagement Assays: These methods directly measure the binding of the compound to the target protein within the cell. Key examples include the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays.[8][9][10]
-
Downstream Pathway Modulation Analysis: This involves assessing the phosphorylation status of known Dclk1 substrates or downstream signaling pathway components via Western Blotting.[4][11]
-
Phenotypic Assays: These assays measure the biological consequences of inhibiting Dclk1 activity, such as changes in cell migration, proliferation, or stemness markers.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies and troubleshooting for the key experiments to confirm this compound target engagement.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[8][12][13]
Experimental Protocol: Immunoblot-based CETSA
-
Cell Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western Blotting using a specific antibody against Dclk1.
-
Data Analysis: Quantify the band intensities. A successful target engagement will result in a thermal shift, meaning the Dclk1 protein will be more stable at higher temperatures in the presence of this compound compared to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Dclk1 signal in Western Blot | Low Dclk1 expression in the cell line. | Choose a cell line with known high Dclk1 expression (e.g., certain pancreatic or colorectal cancer cell lines).[6] |
| Poor antibody quality. | Validate your Dclk1 antibody using positive and negative controls. | |
| No observable thermal shift | This compound does not bind to Dclk1. | Consider alternative target engagement assays. |
| Incorrect temperature range. | Optimize the temperature gradient for your specific cell line and Dclk1. | |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment. | |
| High variability between replicates | Inconsistent heating or sample handling. | Ensure precise temperature control and consistent sample processing. |
| Uneven cell density. | Ensure a homogenous cell suspension before aliquoting. |
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[9][10][14][15]
Experimental Protocol: Dclk1 NanoBRET™ Assay
-
Cell Preparation: Co-transfect HEK293 cells with a vector expressing Dclk1 fused to NanoLuc® luciferase and a suitable tracer vector. Plate the transfected cells in a 96-well or 384-well plate.
-
Compound Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) to allow the compound to reach equilibrium.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells. The tracer is a fluorescently labeled molecule that also binds to Dclk1.
-
Substrate Addition: Add the NanoGlo® Luciferase Assay Substrate to all wells.
-
BRET Measurement: Measure the donor (NanoLuc®) emission and the acceptor (tracer) emission using a plate reader capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). In the presence of a competing compound like this compound, the tracer will be displaced, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low BRET signal | Low transfection efficiency. | Optimize the transfection protocol for your cells. |
| Insufficient expression of the Dclk1-NanoLuc® fusion. | Verify expression by Western Blot. | |
| Inactive NanoLuc® luciferase. | Use fresh substrate and ensure proper storage. | |
| High background signal | Autofluorescence of the compound. | Measure the fluorescence of the compound alone and subtract it from the BRET signal. |
| Non-specific binding of the tracer. | Optimize the tracer concentration. | |
| No dose-dependent decrease in BRET | This compound is not cell-permeable or does not bind Dclk1. | Verify cell permeability using other methods. Consider CETSA as an alternative. |
| Compound concentration is too low. | Test a wider range of concentrations. |
NanoBRET™ Target Engagement Principle
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Method 3: Western Blotting for Downstream Signaling
Inhibiting Dclk1 kinase activity should lead to a decrease in the phosphorylation of its downstream substrates. This can be assessed by quantitative Western blotting.
Dclk1 Signaling Pathways
Dclk1 has been implicated in the regulation of several key cancer-related signaling pathways, including:
-
Wnt/β-catenin pathway: Dclk1 can promote the stabilization and nuclear translocation of β-catenin.[4]
-
PI3K/AKT/mTOR pathway: Dclk1 can activate this pathway to promote cell survival and proliferation.[2][16]
-
RAS/RAF/MEK/ERK pathway: Dclk1 expression can be regulated by and also influence this pathway.[6]
-
JAK/STAT3 pathway: In some cancers, Dclk1 can activate STAT3 signaling.[4]
Experimental Protocol: Analysis of Downstream Signaling
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine and normalize protein concentrations for all samples.
-
Western Blotting: Perform SDS-PAGE and Western Blotting using antibodies specific for the phosphorylated and total forms of downstream proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, β-catenin).
-
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. A successful engagement and inhibition of Dclk1 by this compound should result in a dose- and time-dependent decrease in the phosphorylation of its downstream effectors.
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in phosphorylation | The chosen downstream marker is not regulated by Dclk1 in your cell line. | Test multiple downstream pathways known to be regulated by Dclk1.[4][5][16] |
| The effect is transient. | Perform a detailed time-course experiment. | |
| Insufficient drug concentration. | Increase the concentration of this compound. | |
| Phospho-signal is too weak | Low basal activity of the pathway. | Stimulate the pathway with a known agonist before adding the inhibitor. |
| Poor antibody quality. | Use a validated phospho-specific antibody. | |
| High background | Non-specific antibody binding. | Optimize antibody dilution and blocking conditions. |
References
- 1. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 11. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
Dclk1-IN-5 interference with fluorescence-based assays
Welcome to the technical support center for Dclk1-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a particular focus on addressing potential interference with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Doublecortin-like kinase 1 (DCLK1). DCLK1 is a serine/threonine kinase that plays a crucial role in microtubule regulation and is implicated in various cellular processes, including neuronal development and cancer progression.[1][2][3][4][5][6] DCLK1 is considered a marker for certain cancer stem cells.[7][8][9][10] this compound functions by binding to the kinase domain of DCLK1, thereby inhibiting its enzymatic activity and downstream signaling pathways.[6][11][12][13]
Q2: In which signaling pathways is DCLK1 involved?
DCLK1 is known to regulate several key oncogenic signaling pathways, including:
-
Wnt/β-catenin pathway: DCLK1 can regulate this pathway, which is crucial for cell proliferation.[7][8][9]
-
Notch signaling pathway: This pathway is involved in cell fate decisions and is modulated by DCLK1.[1][8][9]
-
RAS signaling pathway: DCLK1 has been shown to interact with and regulate RAS signaling, impacting cell growth and survival.[1][8][9]
-
Epithelial-to-Mesenchymal Transition (EMT): DCLK1 is implicated in promoting EMT, a process critical for cancer metastasis.[14]
Q3: What are the common applications of this compound in research?
This compound is primarily used as a chemical probe to investigate the biological functions of DCLK1.[11][12] Common applications include:
-
Studying the role of DCLK1 in cancer cell proliferation, migration, and invasion.[13][14][15]
-
Investigating the involvement of DCLK1 in cancer stem cell biology.[7][16]
-
Elucidating the downstream signaling pathways regulated by DCLK1.[11]
-
Assessing the therapeutic potential of DCLK1 inhibition in various cancer models, including patient-derived organoids.[11][12]
Troubleshooting Guide: Interference with Fluorescence-Based Assays
While specific data on this compound interference with fluorescence-based assays is not extensively documented, compound interference is a common issue in high-throughput screening and other fluorescence-based methodologies.[17][18][19][20][21] This guide provides general troubleshooting strategies for researchers encountering unexpected results.
Problem 1: Apparent Inhibition or Activation in a Fluorescence Intensity-Based Assay
-
Possible Cause: The intrinsic fluorescence of this compound might be contributing to the signal, leading to a false positive (apparent activation) or false negative (apparent inhibition through quenching) result.[18][20]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in the experiment, without the biological components (e.g., enzyme, cells).
-
Spectral Scan: Perform a fluorescence excitation and emission scan of this compound to determine its spectral properties. This will help identify if there is an overlap with the fluorophore used in your assay.
-
Use a Different Fluorophore: If spectral overlap is confirmed, consider using a fluorophore with a different excitation and emission spectrum, preferably one that is red-shifted to minimize interference.[17][20]
-
Problem 2: Inconsistent Results in FRET-Based Assays
-
Possible Cause: this compound may be absorbing light at the excitation or emission wavelength of the donor or acceptor fluorophore, a phenomenon known as the inner filter effect.[18]
-
Troubleshooting Steps:
-
Measure Absorbance Spectrum: Determine the absorbance spectrum of this compound to check for overlap with the excitation and emission wavelengths of your FRET pair.
-
Dilution Series: Perform the assay with a dilution series of this compound. If the interference is concentration-dependent, this may point towards an inner filter effect.
-
Alternative Assay Format: Consider a non-fluorescence-based assay to validate your findings, such as a luminescence-based assay or a direct enzymatic assay.
-
Problem 3: Increased Signal Variation or Noise
-
Possible Cause: this compound may have poor solubility in the assay buffer, leading to light scattering that can interfere with fluorescence readings.[17][19]
-
Troubleshooting Steps:
-
Assess Solubility: Visually inspect the assay wells for any precipitation. You can also measure light scattering at a wavelength outside the fluorophore's excitation/emission range.
-
Optimize Buffer Conditions: Adjust the buffer composition, for example, by adding a small percentage of a solubilizing agent like DMSO, to improve the solubility of this compound. Be sure to include a vehicle control with the same concentration of the solubilizing agent.
-
Centrifugation: Before reading the fluorescence, briefly centrifuge the plate to pellet any precipitate.
-
Quantitative Data Summary
Currently, publicly available quantitative data on the specific IC50 of this compound is limited. However, the structurally related and highly selective inhibitor, DCLK1-IN-1, has been characterized.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| DCLK1-IN-1 | DCLK1 | Radiometric (³³P-ATP) | 2.5 | [11] |
| DCLK1-IN-1 | DCLK2 | Radiometric (³³P-ATP) | 10 | [11] |
Experimental Protocols
1. Cell Viability Assay (MTT-based)
This protocol is adapted from methodologies used in studies involving DCLK1 inhibitors.[22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Analysis for DCLK1 Signaling
This protocol is based on standard western blotting procedures to assess the effect of this compound on downstream signaling.[14][15]
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-DCLK1, DCLK1, and downstream targets (e.g., β-catenin, c-Myc) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: DCLK1 signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for fluorescence assay interference.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Guided Prediction of the Functional Impact of DCLK1 Mutations on Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Ensuring reproducibility in Dclk1-IN-5 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving the Dclk1 inhibitor, DCLK1-IN-5. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1), a serine/threonine kinase.[1] Its primary mechanism is to bind to the ATP-binding site of the DCLK1 kinase domain, preventing the phosphorylation of downstream substrates.[2][3] this compound has been shown to inhibit inflammation induced by lipopolysaccharide (LPS) by preventing DCLK1-mediated phosphorylation of IKKβ.[1]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 (half-maximal inhibitory concentration) of 179.7 nM against DCLK1 in biochemical assays.[1]
Q3: How should I store and handle this compound?
A3: this compound should be stored under the conditions specified in its Certificate of Analysis. For short-term use, it is typically stored at room temperature in the continental US, though this may vary. For long-term storage, it is advisable to store the compound as a solid at -20°C and as a stock solution at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the known signaling pathways regulated by Dclk1?
A4: DCLK1 is a regulator of multiple oncogenic signaling pathways. It has been shown to influence the Wnt/β-catenin, Notch, RAS, PI3K/AKT/mTOR, and NF-κB pathways.[4][5][6] Recent evidence also indicates that DCLK1 can phosphorylate XRCC5, which in turn activates cyclooxygenase-2 (COX2) expression and prostaglandin E2 (PGE2) production, fostering an inflammatory tumor microenvironment.[7]
Q5: Are there different isoforms of DCLK1, and does this compound inhibit all of them?
A5: Yes, DCLK1 has multiple splice variants, including long (DCLK1-L) and short (DCLK1-S) isoforms.[2] The short isoform lacks the N-terminal microtubule-binding domains.[8] this compound and its precursors like DCLK1-IN-1 were developed to target the kinase domain, which is present in both long and short isoforms.[2][8] Therefore, it is expected to inhibit the kinase activity of both major isoform types.
Troubleshooting Guides
Problem 1: I am observing inconsistent IC50 values for this compound in my biochemical kinase assay.
Possible Causes & Solutions:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Higher ATP concentrations will lead to a rightward shift in the IC50 value (lower apparent potency).
-
Recommendation: Standardize the ATP concentration across all experiments. For optimal comparability, use the Michaelis constant (Km) of ATP for DCLK1, which has been reported to be around 50 µM.[8]
-
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant DCLK1 enzyme can vary between batches and suppliers.
-
Recommendation: Use a highly purified and validated recombinant DCLK1 kinase domain. Perform a quality control check on each new batch of enzyme to ensure consistent activity.
-
-
Assay Format: Different assay formats (e.g., mobility shift, radiometric 33P-ATP, NanoBRET) can yield slightly different IC50 values.[8]
-
Recommendation: Maintain a consistent assay format. If switching formats, perform bridging experiments to correlate the results. The mobility shift assay is a robust method for assessing DCLK1 inhibition.[9]
-
Problem 2: this compound shows minimal effect on the viability of my cancer cell line in a 2D culture.
Possible Causes & Solutions:
-
Biological Context: DCLK1 inhibition does not universally reduce cell proliferation in standard 2D monolayer cultures. Its primary role in many cancers is linked to stemness, migration, and invasion rather than rapid proliferation.[8][10] For example, treatment of pancreatic ductal adenocarcinoma (PDAC) cell lines with the related inhibitor DCLK1-IN-1 had minimal effects on cell viability.[8]
-
Recommendation: Shift from proliferation-focused assays to functional assays that measure cancer stem cell properties. Perform colony formation, spheroid formation (in ultra-low attachment plates or Matrigel), transwell migration, or invasion assays.[10] DCLK1-IN-1 has been shown to potently inhibit these properties at concentrations as low as 1 µM.[10]
-
-
DCLK1 Expression Levels: The cell line may not express DCLK1 or may not be dependent on its kinase activity for survival.
-
Recommendation: Confirm DCLK1 protein expression in your cell line of interest via Western blot or immunohistochemistry. Not all cancer cell lines express DCLK1; for instance, only a subset of human PDAC cell lines show detectable DCLK1 protein.[8]
-
Problem 3: I am seeing unexpected or off-target effects in my experiments.
Possible Causes & Solutions:
-
Inhibitor Selectivity: While DCLK1 inhibitors are designed for selectivity, cross-reactivity with other kinases is possible, especially at higher concentrations.[11][12] Precursors to DCLK1-IN-1 showed activity against kinases like LRRK2 and ERK5.[13]
-
Recommendation: Use this compound at the lowest effective concentration. It is critical to include a structurally related negative control compound, such as DCLK1-NEG, to differentiate on-target from off-target effects.[8] Also, consider performing a kinome scan to profile the selectivity of this compound in your system.
-
-
Compound Purity and Stability: Impurities in the compound batch or degradation over time can lead to unexpected biological activity.
-
Recommendation: Source this compound from a reputable supplier and verify its purity. Follow recommended storage and handling procedures strictly.
-
Quantitative Data Summary
Table 1: In Vitro Activity of DCLK1 Inhibitors
| Compound | Assay Type | Target | IC50 / Kd | ATP Concentration | Reference |
|---|---|---|---|---|---|
| This compound | Biochemical | DCLK1 | 179.7 nM | Not Specified | [1] |
| DCLK1-IN-1 | Isothermal Titration Calorimetry (ITC) | DCLK1 | Kd = 109 nM | N/A | [8] |
| DCLK1-IN-1 | KINOMEscan Binding Assay | DCLK1 | IC50 = 9.5 nM | N/A | [8] |
| DCLK1-IN-1 | 33P-ATP Kinase Assay | DCLK1 | IC50 = 57 nM | 50 µM | [8] |
| DCLK1-IN-1 | NanoBRET (Cell-based) | DCLK1 | IC50 = 279 nM | N/A | [8] |
| XMD8-85 | Mobility Shift Assay | DCLK1 | 11 nM | 15 µM |[13] |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range | Key Endpoint | Reference |
|---|---|---|---|---|
| Colony Formation | ACHN, 786-O, CAKI-1 (RCC) | 1 - 10 µM | Number and size of colonies | [10] |
| Spheroid Formation | ACHN, CAKI-1 (RCC) | 1 - 10 µM | Number and size of spheroids | [10] |
| Cell Migration | HCT116 (CRC), ACHN (RCC) | 1 - 10 µM | Wound closure or cells migrated | [7][10] |
| Cell Invasion | ACHN, 786-O, CAKI-1 (RCC) | 1 - 10 µM | Cells invaded through Matrigel | [10] |
| Cell Viability (MTT) | ACHN, 786-O, CAKI-1 (RCC) | > 20 µM | IC50 for proliferation | [10] |
| Apoptosis | HCT116 (CRC) | 3 µM | Annexin V / PI staining |[7] |
Experimental Protocols & Workflows
Protocol 1: In Vitro DCLK1 Mobility Shift Kinase Assay
This protocol is adapted from established methods for measuring DCLK1 kinase activity.[8][9]
-
Reagent Preparation :
-
Assay Buffer: 100 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.003% Brij-35, 0.004% Tween-20.
-
Enzyme: Recombinant DCLK1 kinase domain (e.g., residues 364-689) at a final concentration of ~30 nM.
-
Substrate: 5-FAM labeled peptide substrate (e.g., 5-FAM-KKLRRTLSVA-COOH) at a final concentration of 1 µM.
-
ATP: Final concentration at Km (~50 µM).
-
Inhibitor: this compound serially diluted in DMSO.
-
-
Assay Procedure :
-
Add 5 µL of Assay Buffer containing ATP and the peptide substrate to each well of a 384-well plate.
-
Add 0.2 µL of this compound at various concentrations (or DMSO for control).
-
Initiate the reaction by adding 5 µL of Assay Buffer containing the DCLK1 enzyme.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
-
Detection :
-
Analyze the ratio of phosphorylated to unphosphorylated substrate using microcapillary electrophoresis. The phosphorylated peptide will have a different mobility.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Spheroid Formation Assay
This protocol assesses the effect of this compound on cancer stem cell self-renewal capacity.[10]
-
Cell Seeding :
-
Harvest cells (e.g., ACHN, CAKI-1) and resuspend them in appropriate serum-free sphere-formation medium.
-
Seed 1,000 - 5,000 cells per well into an ultra-low attachment 96-well plate.
-
-
Treatment :
-
Immediately after seeding, add this compound to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO vehicle control.
-
-
Incubation :
-
Incubate the plate for 7-14 days to allow for spheroid formation. Do not disturb the plate during this period.
-
-
Analysis :
-
After the incubation period, capture images of the spheroids in each well using a microscope.
-
Quantify the number and size (area or diameter) of spheroids per well using imaging software (e.g., ImageJ). A spheroid is typically defined as a sphere with a diameter > 50 µm.
-
-
Data Interpretation :
-
Compare the number and size of spheroids in the this compound treated wells to the DMSO control. A significant reduction indicates an inhibition of stemness.
-
Signaling Pathways and Logical Diagrams
DCLK1-Mediated Signaling in Cancer
DCLK1 is a central node in several signaling pathways that promote cancer progression, stemness, and therapy resistance.[5][6][14] Its inhibition by this compound is expected to disrupt these pro-tumorigenic signals.
Troubleshooting Flowchart for this compound Experiments
This logical diagram provides a step-by-step decision-making process for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 7. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
Validation & Comparative
Dclk1-IN-5 versus DCLK1-IN-1 selectivity and potency
This guide provides a detailed comparison of the selective DCLK1 inhibitor, DCLK1-IN-1, with other known inhibitors of Doublecortin-like kinase 1 (DCLK1). The information is intended for researchers, scientists, and drug development professionals, presenting objective data from various experimental assays to facilitate informed decisions on the selection of chemical probes for DCLK1 research.
Introduction to DCLK1 Inhibition
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that plays a significant role in neuronal migration, microtubule regulation, and has emerged as a promising therapeutic target in several cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2][3] Its involvement in tumor growth, cancer stem cell maintenance, and metastasis has spurred the development of small molecule inhibitors to probe its function and evaluate its therapeutic potential.[3][4] This guide focuses on DCLK1-IN-1, a potent and selective chemical probe for DCLK1, and compares its performance with other less selective, multi-targeted inhibitors like XMD8-92 and LRRK2-IN-1.
Potency and Selectivity Comparison
The efficacy of a chemical probe is defined by its potency towards the intended target and its selectivity against other related and unrelated proteins. The following tables summarize the available quantitative data for DCLK1-IN-1 and other relevant inhibitors.
Table 1: In Vitro Potency of DCLK1 Inhibitors
| Compound | DCLK1 IC₅₀ (Binding Assay) | DCLK1 IC₅₀ (Kinase Assay) | DCLK2 IC₅₀ (Binding Assay) | DCLK2 IC₅₀ (Kinase Assay) | Cellular DCLK1 Engagement (NanoBRET) IC₅₀ |
| DCLK1-IN-1 | 9.5 nM[5][6] | 57.2 nM[7][5][6] | 31 nM[7][5][6] | 103 nM[7][5] | 279 nM (HCT116 cells)[7][8] |
| XMD8-92 | 161 nM | - | - | - | - |
| LRRK2-IN-1 | - | 186 nM[7] | - | - | - |
IC₅₀ values represent the half-maximal inhibitory concentration. "-": Data not available in the provided search results.
Table 2: Kinase Selectivity Profile of DCLK1-IN-1
| Kinase | Percent Inhibition at 1 µM DCLK1-IN-1 |
| DCLK1 | >90% |
| DCLK2 | >90% |
| ERK5 | Weakly inhibited[7] |
| LRRK2 | No significant activity[7] |
| ACK | No significant activity |
| BRD4 | No significant activity |
Data from KINOMEscan profiling against a panel of 489 human kinases.[8] DCLK1-IN-1 exclusively inhibited DCLK1 and DCLK2 to below 10% of the control signal at a concentration of 1 µM.[8]
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it's crucial to visualize the DCLK1 signaling pathway and the experimental workflows used to characterize them.
References
- 1. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Collection - Synthesis and StructureâActivity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydroâ6Hâbenzo[e]pyrimido[5,4âb][1,4]diazepin-6-one Scaffold - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DCLK1 Inhibition: DCLK1-IN-1 vs. LRRK2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key inhibitors used in the study of Doublecortin-like kinase 1 (DCLK1): the highly selective DCLK1-IN-1 and the multi-targeted LRRK2-IN-1. This analysis is supported by experimental data to inform the selection of the most appropriate inhibitor for specific research applications.
Introduction to DCLK1 and its Inhibition
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that plays a crucial role in neuronal migration and has emerged as a significant target in cancer biology.[1] It is considered a marker for certain cancer stem cells and is implicated in promoting tumorigenesis, metastasis, and resistance to therapy in various cancers, including pancreatic, colorectal, and renal cell carcinoma.[2] Given its role in cancer pathology, the development of potent and selective DCLK1 inhibitors is of high interest for both basic research and therapeutic applications.
Two commonly referenced small molecule inhibitors of DCLK1 are LRRK2-IN-1 and the more recently developed DCLK1-IN-1. While both compounds inhibit DCLK1 kinase activity, they exhibit significantly different selectivity profiles, which is a critical consideration for interpreting experimental outcomes.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro kinase inhibitory activities of DCLK1-IN-1 and LRRK2-IN-1 against DCLK1 and other relevant kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| DCLK1-IN-1 | DCLK1 | 57 | 33P-labeled ATP kinase assay (50 µM ATP) | [1] |
| DCLK2 | 103 | 33P-labeled ATP kinase assay (100 µM ATP) | [1] | |
| LRRK2 | >10,000 | Not specified | [3] | |
| ERK5 | >10,000 | Not specified | [3] | |
| LRRK2-IN-1 | DCLK1 | 2.61 | In vitro kinase assay (1 µM ATP) | [4][5] |
| DCLK1 | 186 | Mobility Shift Assay (15 µM ATP) | [3][6] | |
| LRRK2 | Significantly more potent than against DCLK1 | Not specified | [3] | |
| ERK5 | Significantly more potent than against DCLK1 | Not specified | [3][7] |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
DCLK1 Signaling Pathway
DCLK1 is involved in several signaling pathways that are critical for cancer progression. Understanding these pathways is essential for interpreting the effects of DCLK1 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Kinase Assay (Mobility Shift Assay)
This assay measures the enzymatic activity of DCLK1 by detecting the phosphorylation of a peptide substrate.[8]
Workflow:
Protocol:
-
Reagent Preparation : Prepare assay buffer, purified recombinant DCLK1 kinase domain, peptide substrate, and ATP.
-
Inhibitor Preparation : Serially dilute DCLK1-IN-1 or LRRK2-IN-1 to the desired concentrations in DMSO.
-
Kinase Reaction :
-
In a 384-well plate, add the DCLK1 enzyme to the assay buffer.
-
Add the serially diluted inhibitors to the wells and incubate.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature.
-
-
Reaction Termination : Stop the reaction by adding a termination buffer.
-
Data Acquisition : Analyze the samples using a microcapillary electrophoresis-based instrument to separate the phosphorylated and unphosphorylated peptide substrates.
-
Data Analysis : Calculate the percentage of substrate conversion to product and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.[4]
Protocol:
-
Cell Seeding : Seed cancer cell lines (e.g., AsPC-1, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with various concentrations of DCLK1-IN-1 or LRRK2-IN-1 for a specified period (e.g., 48 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Transwell Migration and Invasion Assay
This assay evaluates the impact of DCLK1 inhibition on the migratory and invasive capabilities of cancer cells.[9]
Protocol:
-
Cell Preparation : Culture cancer cells and serum-starve them before the assay.
-
Chamber Setup :
-
For migration assays, use Transwell inserts with a microporous membrane.
-
For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel).
-
-
Cell Seeding : Seed the prepared cells in the upper chamber of the Transwell insert in a serum-free medium containing the DCLK1 inhibitor or vehicle control.
-
Chemoattractant : Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation : Incubate the plates to allow cell migration or invasion through the membrane.
-
Cell Staining and Counting :
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope in several random fields.
-
-
Data Analysis : Compare the number of migrated/invaded cells in the inhibitor-treated groups to the control group.
Discussion and Recommendations
The choice between DCLK1-IN-1 and LRRK2-IN-1 depends critically on the experimental goals.
LRRK2-IN-1 is a potent inhibitor of DCLK1 in biochemical assays, particularly at low ATP concentrations.[4][5] However, it is a multi-targeted inhibitor with significant activity against LRRK2 and ERK5.[3][7] This lack of selectivity can complicate the interpretation of cellular and in vivo studies, as the observed effects may not be solely attributable to DCLK1 inhibition. For instance, LRRK2-IN-1 has been shown to downregulate DCLK1 protein expression, an effect not directly related to its kinase inhibitory function and potentially linked to off-target effects.[2][4]
DCLK1-IN-1 , on the other hand, was specifically developed as a selective DCLK1 inhibitor.[1] It exhibits high selectivity for DCLK1 and its close homolog DCLK2 over other kinases, including LRRK2 and ERK5.[1][3] This makes DCLK1-IN-1 a more suitable chemical probe for dissecting the specific functions of DCLK1 kinase activity in cellular processes.[1] Studies using DCLK1-IN-1 are more likely to yield results that can be confidently attributed to the inhibition of DCLK1.
Logical Relationship of Inhibitor Selection:
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule kinase inhibitor LRRK2-IN-1 demonstrates potent activity against colorectal and pancreatic cancer through inhibition of doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dclk1-IN-5 and Dclk1-NEG: A Comparative Guide for Researchers
For researchers and scientists in the field of oncology and drug development, the selection of appropriate chemical probes and corresponding negative controls is paramount for the rigorous validation of therapeutic targets. This guide provides a comprehensive comparison of Dclk1-IN-5 (also known as DCLK1-IN-1), a selective inhibitor of Doublecortin-like kinase 1 (DCLK1), and its structurally related but inactive counterpart, Dclk1-NEG, designed to serve as a robust negative control in experimental settings.
DCLK1, a serine/threonine kinase, has emerged as a significant target in cancer research due to its role in promoting tumorigenesis, metastasis, and cancer stem cell survival.[1][2][3][4][5] this compound is a potent and selective chemical probe developed to investigate the cellular functions of DCLK1.[1] To ensure that the observed biological effects of this compound are specifically due to the inhibition of DCLK1 kinase activity, the use of a well-characterized negative control is essential. Dclk1-NEG has been designed for this purpose, sharing a similar chemical scaffold to this compound but lacking significant inhibitory activity against DCLK1.[1]
This guide presents a detailed comparison of the biochemical and cellular activities of this compound and Dclk1-NEG, supported by experimental data and protocols to aid researchers in their study design and interpretation.
Performance Comparison: this compound vs. Dclk1-NEG
The following tables summarize the quantitative data comparing the activity of this compound and Dclk1-NEG from various biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity Comparison [1]
| Assay Type | Parameter | This compound | Dclk1-NEG |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) to DCLK1 | 109 nM | No significant binding |
| In Vitro Kinase Assay (33P-labeled ATP) | DCLK1 IC50 | 57 nM | >100-fold lower activity |
| In Vitro Kinase Assay (33P-labeled ATP) | DCLK2 IC50 | Potent Inhibition | >100-fold lower activity |
| NanoBRET Target Engagement Assay (HCT116 cells) | DCLK1 IC50 | 279 nM | >100-fold lower activity |
| KINOMEscan (1 µM) | % Inhibition of DCLK1 | <10% of control | No significant inhibition |
| KINOMEscan (1 µM) | % Inhibition of DCLK2 | <10% of control | No significant inhibition |
Table 2: Selectivity Profile against Off-Target Kinases [1]
| Kinase | This compound Activity | Dclk1-NEG Activity |
| ERK5 | Weak inhibition | No significant inhibition |
| ACK | No significant activity | Not reported |
| LRRK2 | No significant activity | Not reported |
| BRD4 | No measurable activity | Not reported |
Signaling Pathways and Experimental Workflows
To visualize the role of DCLK1 and the experimental approach for its study, the following diagrams are provided.
Caption: DCLK1 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for validating DCLK1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key experiments cited in the comparison.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity of this compound and Dclk1-NEG to the DCLK1 kinase domain.
Methodology:
-
Purified, recombinant DCLK1 kinase domain is placed in the sample cell of the calorimeter.
-
This compound or Dclk1-NEG, dissolved in the same buffer, is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat change upon binding is measured after each injection.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd).[1]
In Vitro Kinase Assay (33P-labeled ATP)
Objective: To measure the inhibitory potency (IC50) of this compound and Dclk1-NEG against DCLK1 kinase activity.
Methodology:
-
The kinase reaction is set up in a buffer containing purified DCLK1 kinase domain, a suitable peptide substrate, and ATP.
-
33P-labeled ATP is included in the reaction mixture to enable detection of substrate phosphorylation.
-
Serial dilutions of this compound or Dclk1-NEG (or DMSO as a vehicle control) are added to the reaction.
-
The reaction is incubated at 30°C for a specified time and then stopped.
-
The phosphorylated substrate is separated from the unreacted ATP, typically using a phosphocellulose membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]
NanoBRET™ Target Engagement Assay
Objective: To confirm the engagement of this compound and Dclk1-NEG with DCLK1 in a live-cell context.
Methodology:
-
Cells (e.g., HCT116) are engineered to express a DCLK1-NanoLuc® fusion protein.
-
The cells are treated with a cell-permeable fluorescent tracer that binds to the kinase active site.
-
Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® donor and the fluorescent tracer acceptor.
-
Increasing concentrations of a competitive inhibitor (this compound or Dclk1-NEG) are added, which displaces the tracer and disrupts the BRET signal.
-
The BRET signal is measured using a plate reader, and the IC50 value is determined from the dose-response curve.[1]
Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound and Dclk1-NEG on the viability and proliferation of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound, Dclk1-NEG, or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, CellTiter-Glo®) is added to the wells.
-
The signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values can be calculated.[3]
Conclusion
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
Validating Dclk1-IN-5 On-Target Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methods to validate the on-target effects of Dclk1-IN-5, a potent inhibitor of Doublecortin-like kinase 1 (DCLK1). It is designed for researchers, scientists, and drug development professionals seeking to rigorously assess the cellular engagement and downstream consequences of DCLK1 inhibition. This document outlines detailed experimental protocols, presents quantitative data in a clear, comparative format, and utilizes visualizations to illustrate key concepts and workflows.
Introduction to this compound and its Target
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that plays a crucial role in several cellular processes, including neuronal development and microtubule dynamics.[1] Increasingly, DCLK1 is recognized as a significant player in cancer biology, where it is implicated in tumor growth, metastasis, and the maintenance of cancer stem cells.[1] DCLK1 exerts its influence through various signaling pathways, including Wnt/β-catenin, Notch, and NF-κB.
This compound has been identified as a potent inhibitor of DCLK1 with a reported IC50 of 179.7 nM.[2] A key reported mechanism of action is the inhibition of lipopolysaccharide (LPS)-induced inflammation through the suppression of DCLK1-mediated IKKβ phosphorylation.[2] Validating that this compound achieves its therapeutic effects through the direct inhibition of DCLK1 is critical for its development as a selective therapeutic agent.
Comparative Analysis of On-Target Validation Methods
Several orthogonal methods can be employed to confirm that this compound directly engages and inhibits DCLK1 in a cellular context. This guide compares three key approaches: direct target engagement assays, biochemical kinase activity assays, and analysis of downstream signaling pathways.
Table 1: Comparison of On-Target Validation Methods for this compound
| Method | Principle | Advantages | Disadvantages | Key Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Measures target engagement in intact cells without requiring protein or ligand modifications. | Can be low-throughput; requires specific antibodies for detection. | Change in DCLK1 protein melting temperature (°C). |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged DCLK1 and a fluorescent tracer is disrupted by a competing inhibitor. | Quantitative measurement of target occupancy in live cells; high-throughput compatible. | Requires genetic modification of cells to express the fusion protein and a specific fluorescent tracer. | IC50 for displacement of the tracer (nM). |
| In Vitro Kinase Assay | Measures the ability of this compound to inhibit the phosphorylation of a DCLK1 substrate by purified DCLK1 enzyme. | Direct measure of enzymatic inhibition; allows for determination of IC50 values. | Does not confirm target engagement within the complex cellular environment. | IC50 for inhibition of substrate phosphorylation (nM). |
| Western Blotting for Downstream Effectors | Measures changes in the phosphorylation or expression levels of proteins in signaling pathways known to be regulated by DCLK1. | Provides evidence of functional consequences of target inhibition in a cellular context. | Can be indirect; effects may be due to off-target activities. | Fold change in protein expression or phosphorylation. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.
Objective: To determine if this compound binds to and stabilizes DCLK1 protein in intact cells.
Materials:
-
Cells expressing endogenous DCLK1 (e.g., HCT116, AsPC-1)
-
This compound
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-DCLK1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Harvesting: Wash cells with PBS and resuspend in PBS.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant containing soluble proteins. Determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-DCLK1 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble DCLK1 relative to the unheated control against the temperature. Determine the melting temperature (Tm) for each treatment condition. An increase in Tm in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol is based on the principles of Promega's NanoBRET™ technology.
Objective: To quantify the binding of this compound to DCLK1 in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-DCLK1 fusion protein
-
Transfection reagent
-
NanoBRET™ tracer for DCLK1
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-DCLK1 plasmid and plate in a 96-well plate.
-
Compound Treatment: 24 hours post-transfection, treat the cells with a range of concentrations of this compound or DMSO for 2 hours.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
In Vitro DCLK1 Kinase Assay (Mobility Shift Assay)
This protocol is based on a peptide mobility shift assay for DCLK1.[3]
Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified DCLK1.
Materials:
-
Recombinant human DCLK1 kinase domain
-
DCLK1 peptide substrate (e.g., a derivative of PRAK)
-
ATP
-
Kinase reaction buffer
-
This compound
-
Microcapillary electrophoresis instrument
Procedure:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction containing DCLK1 enzyme, peptide substrate, and ATP in the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination: Stop the reaction.
-
Electrophoresis: Analyze the reaction products using a microcapillary electrophoresis instrument to separate the phosphorylated and unphosphorylated peptide substrates based on their different mobilities.
-
Data Analysis: Quantify the amount of phosphorylated product. Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.
Western Blot Analysis of IKKβ Phosphorylation
Objective: To confirm that this compound inhibits DCLK1-mediated phosphorylation of IKKβ in cells.
Materials:
-
Cells responsive to LPS-induced inflammation (e.g., macrophages)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
Lysis buffer
-
Antibodies: anti-phospho-IKKα/β (Ser176/180), anti-IKKβ, anti-DCLK1, and a loading control (e.g., anti-GAPDH)
-
Western blotting equipment
Procedure:
-
Cell Treatment: Pre-treat cells with this compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS for a short period (e.g., 15-30 minutes) to induce IKKβ phosphorylation.
-
Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blotting as described in the CETSA protocol, using antibodies against phospho-IKKβ, total IKKβ, DCLK1, and a loading control.
-
Data Analysis: Quantify the band intensities for phospho-IKKβ and normalize to total IKKβ. Compare the levels of phosphorylated IKKβ in this compound-treated cells to the LPS-stimulated control.
Visualization of Key Pathways and Workflows
To further clarify the experimental logic and the biological context of this compound action, the following diagrams are provided.
Caption: DCLK1 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for On-Target Validation.
Comparison with Alternative DCLK1 Inhibitors
A critical aspect of validating this compound is comparing its performance and specificity against other known DCLK1 inhibitors.
Table 2: Comparison of DCLK1 Inhibitors
| Inhibitor | DCLK1 IC50 | Key Off-Targets | Notes |
| This compound | 179.7 nM | To be determined | Reported to inhibit DCLK1-mediated IKKβ phosphorylation.[2] |
| DCLK1-IN-1 | 57 nM | DCLK2 | A selective and potent chemical probe for DCLK1.[4] |
| LRRK2-IN-1 | 186 nM | LRRK2, ERK5, BRD4 | A multi-targeted inhibitor often used to study DCLK1, but with significant off-target effects.[4][5] |
| XMD8-92 | 716 nM | ERK5, BRD4 | A non-selective inhibitor with weaker potency for DCLK1.[5][6] |
Conclusion
Validating the on-target effects of this compound is a multi-faceted process that requires a combination of direct and indirect experimental approaches. By employing a suite of assays, including target engagement, biochemical, and downstream signaling analyses, researchers can build a robust body of evidence to confirm that this compound acts through its intended molecular target, DCLK1. This guide provides the necessary framework and detailed protocols to conduct these critical validation studies, ultimately facilitating the development of novel and specific DCLK1-targeted therapies.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the On-Target Efficacy of DCLK1 Inhibition: A Comparative Guide to Rescue Experiments with the DCLK1 G532A Mutant
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target effects of DCLK1 inhibitors using the DCLK1 G532A drug-resistant mutant. This guide focuses on the well-characterized inhibitor, Dclk1-IN-1, and provides a framework for evaluating its efficacy and specificity in cancer cell models.
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in neurogenesis and a key player in the progression of various cancers, where its overexpression is often associated with poor prognosis.[1][2] DCLK1 is implicated in multiple oncogenic signaling pathways, including the Notch, Wnt, and Hippo-YAP pathways, and is considered a marker for cancer stem cells.[3][4] The development of small molecule inhibitors targeting the kinase activity of DCLK1, such as Dclk1-IN-1, has provided valuable tools to probe its function and assess its therapeutic potential.
A crucial aspect of preclinical drug development is the demonstration of on-target activity. A powerful method to achieve this is through "rescue" experiments utilizing a drug-resistant mutant of the target protein. The DCLK1 G532A mutant, which harbors a glycine to alanine substitution in the ATP-binding pocket, confers resistance to Dclk1-IN-1 without altering the kinase's intrinsic activity.[5] By overexpressing this mutant in cancer cells, researchers can ascertain whether the observed cellular effects of Dclk1-IN-1 are a direct consequence of DCLK1 inhibition or due to off-target activities. This guide details the experimental framework for conducting such rescue experiments and compares Dclk1-IN-1 with other known DCLK1 inhibitors.
Dclk1-IN-1 and the DCLK1 G532A Resistance Mutant: A Validated Tool for On-Target Confirmation
The central premise of the rescue experiment is that if the effects of an inhibitor are on-target, a drug-resistant mutant of the target protein will reverse these effects. In the context of DCLK1, treatment of cancer cells with Dclk1-IN-1 typically leads to a reduction in cell proliferation, invasion, and colony-forming ability. However, in cells engineered to overexpress the DCLK1 G532A mutant, these inhibitory effects are significantly diminished, thus "rescuing" the cancerous phenotype.[5] This confirms that Dclk1-IN-1's mechanism of action is indeed through the specific inhibition of DCLK1.
Quantitative Analysis of Rescue Experiments
The following table summarizes the expected outcomes of rescue experiments using the DCLK1 G532A mutant in the presence of Dclk1-IN-1. The data presented here are representative of findings from studies on colorectal cancer cell lines, such as DLD-1.[5]
| Experiment | Wild-Type DCLK1 + Dclk1-IN-1 | DCLK1 G532A Mutant + Dclk1-IN-1 | Expected Outcome |
| Cell Proliferation | Significant inhibition | No significant inhibition | Rescue of proliferation |
| Cell Invasion | Significant inhibition | No significant inhibition | Rescue of invasive potential |
| Colony Formation | Significant reduction in colonies | No significant reduction in colonies | Rescue of clonogenic ability |
| Spheroid Formation | Significant reduction in size/number | No significant reduction in size/number | Rescue of spheroid-forming capacity |
Data is synthesized from qualitative descriptions and graphical representations in the cited literature.[5]
Comparison with Alternative DCLK1 Inhibitors
While Dclk1-IN-1 is a highly selective inhibitor, several other compounds have been identified to target DCLK1, albeit with varying degrees of potency and selectivity. Understanding the broader landscape of DCLK1 inhibitors is crucial for contextualizing experimental results and for the potential development of next-generation therapeutics.
| Inhibitor | DCLK1 IC₅₀ (nM) | Off-Target Kinases of Note | Reference |
| Dclk1-IN-1 | 9.5 / 57.2 | DCLK2 | [2][6] |
| NVP-TAE684 | ~1000 | ALK, FAK | [7] |
| LRRK2-IN-1 | 186 | LRRK2, ERK5 | [1] |
| XMD8-92 | 161 | LRRK2, ERK5 | [7][8] |
| Ruxolitinib | 1645 | JAK1, JAK2 | [7] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of rescue experiments. Below are protocols for key assays used to assess the phenotypic effects of DCLK1 inhibition and its rescue by the G532A mutant.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed DLD-1 cells stably expressing either wild-type DCLK1 or the DCLK1 G532A mutant in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Dclk1-IN-1 (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and plot the results to determine the IC₅₀ values.
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) in serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Seed 5 x 10⁴ DLD-1 cells (expressing either wild-type DCLK1 or DCLK1 G532A) in the upper chamber in serum-free medium containing Dclk1-IN-1 (e.g., 1 µM) or DMSO.
-
Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.
-
Incubation: Incubate the chambers for 24-48 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields.
-
Data Analysis: Compare the number of invaded cells between the different treatment groups and normalize to the control.
Colony Formation Assay
-
Cell Seeding: Seed a low density of DLD-1 cells (e.g., 500 cells per well) expressing either wild-type DCLK1 or DCLK1 G532A in 6-well plates.
-
Inhibitor Treatment: Treat the cells with Dclk1-IN-1 (e.g., 1 µM) or DMSO. The inhibitor should be included in the medium throughout the duration of the experiment.
-
Incubation: Incubate the plates for 10-14 days at 37°C, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically defined as clusters of >50 cells).
-
Data Analysis: Compare the number of colonies formed in the inhibitor-treated wells to the control wells.
Visualizing DCLK1 Signaling and Experimental Design
To better understand the molecular context and the experimental logic, the following diagrams illustrate the DCLK1 signaling pathway and the workflow of a rescue experiment.
Caption: DCLK1 Signaling Pathways in Cancer.
Caption: Workflow for a DCLK1 Rescue Experiment.
References
- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 7. Design and synthesis of doublecortin-like kinase 1 inhibitors and their bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
DCLK1-IN-1: A Highly Selective Kinase Inhibitor for Cancer Research
A comprehensive analysis of the specificity of DCLK1-IN-1, a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1), reveals its minimal off-target activity, positioning it as a valuable tool for researchers in oncology and drug development.
Developed through a combination of chemoproteomic profiling and structure-based design, DCLK1-IN-1 demonstrates exquisite selectivity for DCLK1 and its close homolog DCLK2. This high degree of specificity is crucial for accurately dissecting the biological functions of DCLK1 in various cancers, including pancreatic, colorectal, and renal cell carcinoma, where it is often overexpressed and associated with poor prognosis.
Unparalleled Selectivity Profile
Extensive kinase profiling using the KINOMEscan™ platform, a competition binding assay, has confirmed the remarkable selectivity of DCLK1-IN-1. When screened against a panel of 489 human kinases at a concentration of 1 µM, DCLK1-IN-1 exclusively inhibited DCLK1 and DCLK2 to less than 10% of the control signal. This demonstrates a clean activity profile with a notable absence of significant off-target binding.
In contrast, its structural analog, DCLK1-NEG, which serves as a negative control, showed no significant inhibition of any kinases in the panel under the same conditions. This further underscores that the observed biological effects of DCLK1-IN-1 are directly attributable to its inhibition of DCLK1/2.
Quantitative Inhibition Data
The potency of DCLK1-IN-1 has been quantified through various biochemical and cellular assays, as summarized in the table below.
| Target | Assay Type | IC50 / Kd | Reference |
| DCLK1 | KINOMEscan Binding Assay | 9.5 nM (IC50) | |
| 33P-labeled ATP Kinase Assay | 57 nM (IC50) | ||
| Isothermal Titration Calorimetry (ITC) | 109 nM (Kd) | ||
| NanoBRET Cellular Target Engagement | 279 nM (IC50) | ||
| DCLK2 | KINOMEscan Binding Assay | 31 nM (IC50) | |
| 33P-labeled ATP Kinase Assay | 103 nM (IC50) | ||
| ERK5 | KiNativ Assay (Cell Lysate) | Weak Inhibition | |
| LRRK2 | Various Assays | No Significant Activity | |
| BRD4 | Various Assays | No Significant Activity |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Kd (dissociation constant) is a measure of binding affinity.
These data highlight the sub-micromolar potency of DCLK1-IN-1 against its primary targets, DCLK1 and DCLK2. Notably, the inhibitor shows significantly less activity against other kinases that are often inhibited by less selective compounds. For instance, while earlier multi-targeted inhibitors like LRRK2-IN-1 and XMD8-92 showed activity against DCLK1, they also potently inhibited LRRK2 and ERK5. DCLK1-IN-1 was specifically designed to overcome these off-target effects.
Experimental Methodologies
The specificity of DCLK1-IN-1 was primarily determined using the KINOMEscan™ profiling service from DiscoveRx (now part of Eurofins Discovery).
KINOMEscan™ Competition Binding Assay Protocol
The KINOMEscan™ assay is a proprietary, in vitro competition binding assay that quantifies the interaction between a test compound and a panel of kinases. The fundamental principle involves the displacement of an immobilized, active-site directed ligand by the test compound.
Assay Principle:
-
Kinase-Ligand Interaction: Each kinase in the panel is tagged with a unique DNA identifier. An immobilized, broad-spectrum kinase inhibitor (the "bait") is attached to a solid support (e.g., magnetic beads).
-
Competition: The DNA-tagged kinase and the test compound (DCLK1-IN-1) are incubated with the immobilized ligand. If the test compound binds to the active site of the kinase, it will compete with and prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the unique DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically reported as "% of control," where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower percentage indicates a higher degree of inhibition. For determining binding affinity (Kd), dose-response curves are generated by testing a range of compound concentrations.
DCLK1 Signaling Pathways
DCLK1 is implicated in the regulation of several critical signaling pathways that drive tumorigenesis and cancer stem cell properties. The diagram below illustrates the central role of DCLK1 in modulating these pathways.
Figure 1. DCLK1 signaling network and the inhibitory action of DCLK1-IN-1.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The logical workflow for assessing the specificity of a kinase inhibitor like DCLK1-IN-1 is depicted in the following diagram. This process typically starts with a broad screen followed by more detailed quantitative analysis of the initial hits.
Figure 2. A typical workflow for determining the specificity of a kinase inhibitor.
Cross-Validation of DCLK1 Inhibition: A Comparative Guide to Dclk1-IN-5 and DCLK1 siRNA
For Researchers, Scientists, and Drug Development Professionals
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in cancer progression, playing pivotal roles in cancer stem cell (CSC) maintenance, epithelial-mesenchymal transition (EMT), and the modulation of key oncogenic signaling pathways.[1][2][3] Two predominant methods for investigating DCLK1 function are through pharmacological inhibition using small molecules like Dclk1-IN-5 and genetic knockdown via small interfering RNA (siRNA). This guide provides a comparative analysis of these two approaches, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison: this compound vs. DCLK1 siRNA
Below is a summary of quantitative data compiled from multiple sources. It is important to note that these results were not obtained from a single comparative study and thus, direct quantitative comparisons should be made with caution.
| Parameter | This compound | DCLK1 siRNA | Cell Line(s) |
| Inhibition of Cell Viability/Proliferation | IC50: 3.620 µM - 3.842 µM[5] | ~20% reduction with 25 nM siRNA | HCT116, hCRC#1, Caki-2 |
| Reduction in Cell Migration | Significant reduction at 1 µM[5] | ~30% decrease in wound healing with 25 nM siRNA | HCT116, hCRC#1, Caki-2 |
| Reduction in Cell Invasion | Data not available in reviewed sources | 80-90% reduction with 25 nM siRNA | Caki-2 |
| Induction of Apoptosis | Significant increase at 3 µM[5] | Marked increase in apoptotic cells[6] | HCT116, hCRC#1 |
| Inhibition of Colony Formation | Significantly reduced colony formation[7] | Significantly reduced cell survival post-irradiation[6] | RCC cell lines, HCT-116 |
Experimental Methodologies
To ensure robust and reproducible results, detailed experimental protocols are crucial. The following sections outline typical methodologies for the use of this compound and DCLK1 siRNA.
This compound Treatment Protocol
-
Cell Culture: Cancer cells are seeded in appropriate culture vessels and allowed to adhere overnight.
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. Serial dilutions are made to achieve the desired final concentrations.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to assess the inhibitor's effect on various cellular endpoints.
-
Analysis: Following incubation, cells are harvested for downstream analyses such as viability assays (e.g., MTT), migration/invasion assays (e.g., transwell), apoptosis assays (e.g., flow cytometry), and protein expression analysis (e.g., Western blot).[5][8]
DCLK1 siRNA Knockdown Protocol
-
Cell Seeding: Cells are seeded in antibiotic-free medium to a confluency of 50-70% at the time of transfection.
-
siRNA-Lipid Complex Formation: DCLK1-specific siRNA and a non-targeting control siRNA are separately mixed with a transfection reagent (e.g., Lipofectamine) in serum-free medium and incubated to allow for complex formation.
-
Transfection: The siRNA-lipid complexes are added to the cells.
-
Incubation: Cells are incubated with the transfection complexes for a specified duration (typically 4-6 hours), after which the medium is replaced with complete growth medium.
-
Post-Transfection Incubation: Cells are incubated for an additional 24-72 hours to allow for DCLK1 protein knockdown.
-
Analysis: The efficiency of knockdown is confirmed by RT-qPCR or Western blot. Phenotypic assays are then performed as described for this compound treatment.[6][9]
Visualizing the Mechanisms
To better understand the experimental workflow and the signaling pathways affected by DCLK1 inhibition, the following diagrams are provided.
Caption: A generalized workflow for inhibiting DCLK1 function using either siRNA-mediated knockdown or the pharmacological inhibitor this compound.
Caption: DCLK1 activates multiple downstream signaling pathways that promote cancer stemness, EMT, and metastasis. Both this compound and DCLK1 siRNA can inhibit these processes by targeting DCLK1.
Conclusion
Both this compound and DCLK1 siRNA are valuable tools for studying the function of DCLK1 in cancer. This compound offers a reversible and dose-dependent method of inhibiting DCLK1's kinase activity, while DCLK1 siRNA provides a way to specifically reduce the total protein level of DCLK1. The choice between these two methods will depend on the specific research question and experimental context. For studies requiring acute and reversible inhibition, this compound is a suitable choice. For experiments where a more sustained and specific reduction of the DCLK1 protein is desired, siRNA-mediated knockdown is a powerful approach. Cross-validation of results using both methods can provide stronger evidence for the role of DCLK1 in a particular biological process.
References
- 1. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of DCLK1 Inhibition: In Vitro and In Vivo Evidence for DCLK1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of tumorigenesis and a marker for cancer stem cells in various malignancies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the selective DCLK1 inhibitor, DCLK1-IN-1. While the initial inquiry concerned "Dclk1-IN-5," a thorough review of the scientific literature revealed no specific compound with this designation. Therefore, this guide focuses on DCLK1-IN-1 as a representative and well-characterized inhibitor of the DCLK1 kinase. We present a synthesis of quantitative data from multiple studies, detailed experimental protocols for key assays, and visual representations of the DCLK1 signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction
DCLK1, a microtubule-associated serine/threonine kinase, is implicated in crucial cancer-related processes, including epithelial-mesenchymal transition (EMT), cancer stem cell maintenance, and resistance to chemotherapy.[1] Its overexpression is correlated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[1] DCLK1-IN-1 is a selective, ATP-competitive inhibitor of DCLK1 that has been instrumental in elucidating the kinase's role in cancer biology.[2][3] This guide aims to provide an objective comparison of its efficacy in preclinical models, supported by experimental data.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of DCLK1-IN-1 across various cancer types.
Table 1: In Vitro Efficacy of DCLK1-IN-1
| Cancer Type | Cell Line | Assay | IC50 Value | Key Findings & References |
| Pancreatic Cancer | PATU-8988T | Cell Viability | Minimal effect on 2D viability | Sensitive in 3D patient-derived organoids.[3] |
| Colorectal Cancer | HCT116 | Kinase Binding (NanoBRET) | 279 nM | Potent intracellular target engagement.[2] |
| Renal Cell Carcinoma | ACHN | Cell Proliferation (MTT) | ~22-35 µM | Limited anti-proliferative activity in 2D culture.[4] |
| Renal Cell Carcinoma | 786-O | Cell Proliferation (MTT) | ~22-35 µM | Limited anti-proliferative activity in 2D culture.[4] |
| Renal Cell Carcinoma | CAKI-1 | Cell Proliferation (MTT) | ~22-35 µM | Limited anti-proliferative activity in 2D culture.[4] |
| Renal Cell Carcinoma | ACHN, 786-O, CAKI-1 | Colony Formation | Significant inhibition at 1 µM | Potent anti-clonogenic effects at non-toxic doses.[4] |
| Ovarian Cancer | OVCAR-4 (spheroids) | Cell Viability | Not specified | Synergistic cytotoxic effect with cisplatin.[1] |
Table 2: In Vivo Efficacy of DCLK1-IN-1
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings & References |
| Colorectal Cancer | NSG mice with HCT116 xenografts | 10 mg/kg, daily | Significant reduction in tumor growth | Attenuated primary and secondary tumor growth.[5] |
| Ovarian Cancer | Nude mice with OVCAR-8 CPR luc spheroids | Not specified | Significant reduction in tumor growth and metastasis | Effective in combination with cisplatin.[6] |
| Pancreatic Cancer | Not specified | Not specified | Favorable pharmacokinetic profile | Half-life of 2.09 h and 81% oral bioavailability.[2] |
| General | Mice | Up to 100 mg/kg | Not applicable (Toxicity study) | Well-tolerated with no adverse effects or weight loss.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vitro Cell Proliferation Assay (MTT)
-
Cell Seeding: Plate cancer cells (e.g., ACHN, 786-O, CAKI-1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DCLK1-IN-1 (e.g., ranging from 0.1 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells (e.g., HCT116) during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[5]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of immunocompromised mice (e.g., NSG mice).[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer DCLK1-IN-1 (e.g., 10 mg/kg) or vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).[5]
-
Endpoint: Continue the treatment for a predefined period (e.g., 32 days) or until the tumors in the control group reach a specific size.[5]
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Analyze the tumor growth inhibition and perform statistical analysis.
Mandatory Visualization
The following diagrams illustrate the DCLK1 signaling pathway and a typical experimental workflow for evaluating DCLK1 inhibitors.
Caption: DCLK1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for DCLK1 Inhibitor Evaluation.
References
- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Dclk1-IN-1 in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DCLK1 inhibitor, Dclk1-IN-1, with other commonly used inhibitors, focusing on its specificity across various cancer models. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to DCLK1 and its Inhibition
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer therapy.[1][2][3] It is recognized as a marker for tumor stem cells in several cancers, including those of the gastrointestinal tract, pancreas, and colon.[4] DCLK1 is implicated in regulating crucial oncogenic signaling pathways such as Notch, Wnt/β-catenin, and RAS, thereby promoting tumorigenesis, metastasis, and chemoresistance.[4][5] Given its pivotal role in cancer progression, the development of specific DCLK1 inhibitors is of high interest.
Dclk1-IN-1 has been developed as a highly selective and potent chemical probe for the DCLK1 kinase domain.[1][2][6] This guide evaluates its specificity in comparison to other less selective inhibitors, namely LRRK2-IN-1 and XMD8-92, which have been used in previous studies to probe DCLK1 function but are now known to have significant off-target effects.[1][7]
Comparative Analysis of DCLK1 Inhibitor Specificity
The specificity of a kinase inhibitor is paramount for accurately attributing its biological effects to the intended target. The following tables summarize the quantitative data on the selectivity of Dclk1-IN-1 and its alternatives.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | DCLK1 IC50/Kd | DCLK2 IC50/Kd | LRRK2 IC50 | ERK5 IC50 | BRD4 IC50 | Off-Target Profile (KINOMEscan) |
| Dclk1-IN-1 | 9.5 nM (binding assay)[1][8][9] / 57.2 nM (kinase assay)[1][8][9][10] / Kd = 109 nM (ITC)[1] | 31 nM (binding assay) / 103 nM (kinase assay)[8][9] | No significant activity[9] | Weakly inhibited in cell lysates[9][10] | No significant activity[7] | Exclusively inhibited DCLK1 and DCLK2 at 1 µM across a panel of 489 kinases.[1] |
| LRRK2-IN-1 | 186 nM[11] | 45 nM[12] | 13 nM (WT) / 6 nM (G2019S)[12] | Potent inhibition[11] | Potent inhibition[7] | Inhibited 12 kinases out of 442 at 10 µM.[12] |
| XMD8-92 | 716 nM[11] | 190 nM (Kd) | Similar to DCLK1[13] | 80 nM (Kd)[14] | 170 nM (Kd)[14] | Inhibited DCAMKL1, DCAMKL2, TNK1, and PLK4 at 10 µM out of 402 kinases.[2] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. ITC: Isothermal titration calorimetry. WT: Wild-type.
Table 2: Cellular Target Engagement and Functional Effects
| Inhibitor | Cellular DCLK1 Engagement (IC50) | Effect on DCLK1 Phosphorylation | Effect on Cancer Cell Proliferation | Noted Off-Target Cellular Effects |
| Dclk1-IN-1 | 279 nM (HCT116 cells)[9] | Strongly inhibits DCLK1 phosphorylation without affecting total DCLK1 protein levels.[7] | Minimal effects on 2D cell viability in some cancer cell lines, but potent against DCLK1+ patient-derived organoids.[1][2] | Weak inhibition of ERK5 in some cell lines.[9][10] |
| LRRK2-IN-1 | Not specified for DCLK1 | Downregulates total DCLK1 expression, confounding interpretation.[7] | Reduces proliferation of human pancreatic and colon cancer cell lines.[15] | Inhibition of BRD4 bromodomain and ERK5 signaling.[7] |
| XMD8-92 | Not specified for DCLK1 | Downregulates DCLK1 protein expression.[7] | Inhibits proliferation in various cancer cell lines. | Inhibition of BET family bromodomains is a major contributor to its biological activity.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to evaluate DCLK1 inhibitor specificity.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of test compound-bound kinase is measured using quantitative PCR of a DNA tag conjugated to the kinase.
Protocol Outline:
-
A library of human kinases is tagged with a unique DNA identifier.
-
The test compound (e.g., Dclk1-IN-1) is incubated with the kinase panel in the presence of an immobilized ligand.
-
Kinases that bind to the test compound are unable to bind to the immobilized ligand and are removed by washing.
-
The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR.
-
The results are reported as the percentage of the control signal remaining, with lower percentages indicating stronger binding of the test compound.
This method allows for a broad assessment of an inhibitor's selectivity across the kinome.[16][17][18]
Cellular Target Engagement (e.g., NanoBRET™ Assay)
This assay measures the binding of a compound to its target protein within intact cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the engagement of a test compound with a target protein fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is displaced by the test compound, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cells are engineered to express the target protein (e.g., DCLK1) as a fusion with NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the active site of the target protein is added to the cells.
-
The test compound is then added at various concentrations.
-
If the test compound binds to the target protein, it displaces the fluorescent tracer, causing a decrease in the BRET signal between the NanoLuc® luciferase and the tracer.
-
The dose-dependent decrease in the BRET signal is used to determine the intracellular affinity (IC50) of the compound for its target.
This assay provides a more physiologically relevant measure of target engagement than in vitro assays.[19][20][21][22][23]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the DCLK1 signaling pathway and a typical experimental workflow for evaluating inhibitor specificity.
Caption: DCLK1 signaling network in cancer.
Caption: Workflow for evaluating DCLK1 inhibitor specificity.
Conclusion and Recommendations
The experimental data strongly support Dclk1-IN-1 as a highly specific and potent inhibitor of DCLK1 and its close homolog DCLK2.[1][8][10] Its minimal off-target activity, as demonstrated by comprehensive kinome profiling, makes it a superior tool for investigating the biological functions of DCLK1 compared to the multi-targeted inhibitors LRRK2-IN-1 and XMD8-92.[1][7]
Researchers should be aware that the profound anti-proliferative effects observed with LRRK2-IN-1 and XMD8-92 in some cancer models are likely due to their inhibition of other kinases, such as ERK5 and BRD4, in addition to DCLK1.[1][7] The more nuanced effects of Dclk1-IN-1, particularly its potent activity in patient-derived organoids versus traditional 2D cell cultures, highlight the importance of using more physiologically relevant models to study DCLK1 biology.[1][2]
For studies aiming to specifically dissect the role of DCLK1 kinase activity in cancer, Dclk1-IN-1 is the recommended chemical probe. Its use, in conjunction with appropriate cellular and in vivo models, will enable a more accurate understanding of the therapeutic potential of targeting DCLK1 in various cancers.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe XMD8-92 | Chemical Probes Portal [chemicalprobes.org]
- 3. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Stem Cell Marker DCLK1 Correlates with Tumorigenic Immune Infiltrates in the Colon and Gastric Adenocarcinoma Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Probe DCLK1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 11. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 20. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 21. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.kr]
- 22. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 23. promega.com [promega.com]
DCLK1-IN-1: A Comparative Analysis of its Inhibitory Action on DCLK1 and DCLK2 Kinases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory effects of DCLK1-IN-1 on Doublecortin-like kinase 1 (DCLK1) and Doublecortin-like kinase 2 (DCLK2). This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Potency
DCLK1-IN-1 has been demonstrated to be a highly effective inhibitor of both DCLK1 and DCLK2. The following table summarizes the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) from various assays, offering a clear comparison of its potency against the two kinases.
| Kinase | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| DCLK1 | Binding Assay (KINOMEscan) | 9.5 | - | [2] |
| Kinase Assay (33P-labeled ATP) | 57.2 | - | [2] | |
| Isothermal Titration Calorimetry (ITC) | - | 109 | [2] | |
| DCLK2 | Binding Assay (KINOMEscan) | 31 | - | [2] |
| Kinase Assay (33P-labeled ATP) | 103 | - | [2] |
Kinase Selectivity Profile
Kinome-wide screening has revealed that DCLK1-IN-1 exhibits exceptional selectivity for DCLK1 and DCLK2. A KINOMEscan profiling study against a panel of 489 human kinases at a concentration of 1 µM showed that DCLK1-IN-1 exclusively inhibits DCLK1 and DCLK2 to less than 10% of the control signal[2]. This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of DCLK1 and DCLK2 in cellular processes.
Signaling Pathways and Mechanism of Action
DCLK1 is implicated in various signaling pathways that are crucial in cancer progression and inflammation. As an ATP-competitive inhibitor, DCLK1-IN-1 blocks the kinase activity of DCLK1, thereby modulating these downstream pathways[3]. The diagram below illustrates a simplified signaling cascade involving DCLK1 that is disrupted by DCLK1-IN-1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to characterize the inhibitory activity of DCLK1-IN-1.
In Vitro Kinase Assay (33P-labeled ATP)
This assay quantifies the enzymatic activity of DCLK1 and DCLK2 by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate peptide.
Protocol Details:
-
Reactions are performed in a final volume of 25 µL containing kinase buffer, 1 µM substrate peptide, and varying concentrations of DCLK1-IN-1.
-
The reaction is initiated by the addition of [γ-33P]ATP (with a specific activity of approximately 500 cpm/pmol) to a final concentration of 50 µM for DCLK1 and 100 µM for DCLK2[2].
-
The reaction mixture is incubated for a set time at 30°C.
-
The reaction is stopped by the addition of 3% phosphoric acid.
-
A 10 µL aliquot of the reaction is spotted onto a P30 filtermat.
-
The filtermat is washed three times with 75 mM phosphoric acid and once with methanol.
-
The dried filtermat is then analyzed by scintillation counting to determine the amount of 33P incorporated into the substrate.
-
IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
KINOMEscan™ Binding Assay
This is a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.
Protocol Details:
-
A proprietary DNA-tagged kinase is incubated with an active-site directed ligand that is immobilized on a solid support.
-
DCLK1-IN-1 is added to the reaction at a concentration of 1 µM to compete for binding to the kinase.
-
The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
-
The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound.
Conclusion
DCLK1-IN-1 is a potent and highly selective dual inhibitor of DCLK1 and DCLK2 kinases. The quantitative data clearly demonstrates its sub-micromolar inhibitory activity against both enzymes. Its exquisite selectivity, as confirmed by kinome-wide profiling, makes it an invaluable chemical probe for elucidating the distinct and overlapping functions of DCLK1 and DCLK2 in health and disease. The detailed experimental protocols provided herein should facilitate further research into the therapeutic potential of targeting these kinases in various pathological contexts, including cancer and inflammatory disorders.
References
- 1. Discovery of a doublecortin-like kinase 1 inhibitor to prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Dclk1-IN-5 and other commercially available DCLK1 inhibitors
A Comparative Analysis of DCLK1 Inhibitors for Researchers
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, primarily due to its role as a cancer stem cell marker and its involvement in key oncogenic signaling pathways. The development of potent and selective inhibitors is crucial for dissecting its biological functions and for potential therapeutic applications. This guide provides a comparative analysis of Dclk1-IN-5 and other commercially available DCLK1 inhibitors, including the highly selective DCLK1-IN-1 and the multi-targeted inhibitors LRRK2-IN-1 and XMD8-92.
Introduction to DCLK1
Doublecortin-like kinase 1 is a serine/threonine kinase that plays a crucial role in several cellular processes.[1] It is characterized by an N-terminal doublecortin domain, which is involved in microtubule binding, and a C-terminal kinase domain.[2] DCLK1 is overexpressed in a variety of cancers, including pancreatic, colorectal, and renal cell carcinoma, where its expression is often associated with poor prognosis.[2] The kinase is implicated in regulating critical cancer-related pathways such as KRAS, Wnt/β-catenin, and Notch signaling, which are fundamental to tumor growth, metastasis, and therapy resistance.[1]
Comparative Analysis of DCLK1 Inhibitors
The ideal DCLK1 inhibitor for research purposes should exhibit high potency against DCLK1 while maintaining high selectivity over other kinases to ensure that observed biological effects are on-target. This section compares this compound, DCLK1-IN-1, and other common DCLK1 inhibitors based on their biochemical potency, selectivity, and cellular activity.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of various inhibitors against DCLK1 and common off-target kinases. Lower values indicate higher potency.
Table 1: Biochemical Potency Against DCLK1
| Inhibitor | Assay Type | DCLK1 IC50 / Kd | ATP Concentration | Reference |
| This compound (a24) | Kinase Assay | 179.7 nM | Not Specified | [3] |
| DCLK1-IN-1 | KINOMEscan (binding) | 9.5 nM | N/A | [2] |
| 33P-ATP Kinase Assay | 57.2 nM | 50 µM | [2][4] | |
| ITC (binding) | 109 nM (Kd) | N/A | [2] | |
| LRRK2-IN-1 | Kinase Assay | 2.61 nM | 1 µM | |
| Kinase Assay | 186 nM | 15 µM | [5] | |
| XMD8-92 | Kinase Assay | 716 nM | 15 µM | [5] |
Table 2: Selectivity Profile (IC50 in nM)
| Inhibitor | DCLK1 | DCLK2 | LRRK2 | ERK5 | BRD4 | Reference |
| DCLK1-IN-1 | 57.2 | 103 | 7,000 | 3,350 | >10,000 | [2] |
| LRRK2-IN-1 | 186 | - | 13 | - | - | [5] |
| XMD8-92 | 716 | - | - | 80 (Kd) | 170 (Kd) | [5] |
| This compound (a24) | 179.7 | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Note: The selectivity profile for this compound against common off-targets like LRRK2, ERK5, and BRD4 is not extensively reported in publicly available literature.
Table 3: Cellular Target Engagement
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| DCLK1-IN-1 | HCT116 | NanoBRET | 279 nM | [2] |
From the data, DCLK1-IN-1 emerges as a highly potent and exquisitely selective inhibitor of DCLK1 and its close homolog DCLK2.[2] Its minimal activity against LRRK2, ERK5, and BRD4 makes it a superior chemical probe for studying DCLK1-specific functions compared to multi-targeted inhibitors like LRRK2-IN-1 and XMD8-92.[2][5] This compound (a24) shows moderate potency for DCLK1, but its broader selectivity profile remains to be fully characterized.[3] LRRK2-IN-1 and XMD8-92 are potent inhibitors of other kinases and also target DCLK1, which can confound the interpretation of experimental results.[5]
Mandatory Visualization
DCLK1 Signaling Pathways
DCLK1 is a central node in a network of signaling pathways that are critical for cancer progression. The diagram below illustrates the interplay between DCLK1 and the KRAS, Wnt, and Notch pathways.
References
- 1. Probe DCLK1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a doublecortin-like kinase 1 inhibitor to prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LOC128105305 dual specificity protein kinase CLK2-like [Peromyscus californicus insignis] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of DCLK1 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selective DCLK1 inhibitor, DCLK1-IN-1, and other kinase inhibitors with off-target effects on Doublecortin-like kinase 1 (DCLK1). The content herein is based on available experimental data and aims to serve as a framework for validating the downstream signaling effects of novel DCLK1 inhibitors.
While this guide focuses on the well-characterized DCLK1-IN-1, the methodologies and comparative approaches can be applied to novel compounds such as Dclk1-IN-5 as they become publicly documented.
Introduction to DCLK1 and Its Role in Signaling Pathways
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology.[1][2] It is recognized as a marker for tuft cells and certain cancer stem cells.[3][4] DCLK1 is implicated in the regulation of several critical oncogenic signaling pathways, including those involved in epithelial-to-mesenchymal transition (EMT), cell proliferation, and survival.[3][5] Its overexpression is associated with poor prognosis in various cancers, including colorectal, pancreatic, and renal cell carcinoma.[4][6][7] Understanding the downstream effects of DCLK1 inhibition is crucial for the development of effective cancer therapies.
Comparative Analysis of DCLK1 Inhibitors
The development of specific DCLK1 inhibitors is essential to dissect its precise roles in cellular signaling. While several multi-kinase inhibitors exhibit off-target activity against DCLK1, DCLK1-IN-1 has been developed as a potent and selective chemical probe for DCLK1.[1][8]
Below is a summary of the inhibitory activities of DCLK1-IN-1 and other commonly referenced kinase inhibitors.
| Compound | DCLK1 IC50 | Off-Target Kinases | Key Features |
| DCLK1-IN-1 | 143 nM[4] | DCLK2 | Highly selective inhibitor of DCLK1/2.[1][8] |
| LRRK2-IN-1 | 186 nM[9] | LRRK2, ERK5 | Multi-kinase inhibitor with significant DCLK1 activity.[2][9] |
| XMD8-85 | 11 nM[9] | ERK5, LRRK2 | Potent inhibitor with activity against multiple kinases.[9] |
| XMD8-92 | 716 nM[9] | ERK5, LRRK2 | Weaker DCLK1 inhibitor with off-target effects.[9] |
Downstream Effects of DCLK1 Inhibition with DCLK1-IN-1
Experimental data has demonstrated that selective inhibition of DCLK1 with DCLK1-IN-1 leads to significant downstream effects on key signaling pathways and cellular processes.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
DCLK1 is a known promoter of EMT, a process critical for cancer cell invasion and metastasis.[5] Treatment with DCLK1-IN-1 has been shown to reverse EMT phenotypes.
-
Experimental Evidence: In renal cell carcinoma models, DCLK1-IN-1 treatment led to a decrease in the mesenchymal marker N-Cadherin.[7]
Reduction of Cancer Stem Cell (CSC) Properties
DCLK1 is a marker for cancer stem cells in several malignancies.[4][7] Its inhibition has been shown to diminish CSC characteristics.
-
Experimental Evidence: DCLK1-IN-1 treatment in renal cell carcinoma cells resulted in a decrease in the expression of pluripotency markers, including c-MYC, NANOG, SOX2, and OCT4.[7] It also strongly inhibited clonogenic capacity in 2D colony formation assays.[7]
Modulation of Key Signaling Pathways
DCLK1 inhibition impacts several downstream signaling molecules.
-
Experimental Evidence: Treatment with DCLK1-IN-1 has been shown to decrease the expression of c-MET and c-MYC, both of which are involved in pro-oncogenic signaling.[7]
Visualizing DCLK1 Signaling and Experimental Validation
To better understand the context of DCLK1 inhibition, the following diagrams illustrate the DCLK1 signaling pathway, a typical experimental workflow for inhibitor validation, and a logical comparison of available inhibitors.
Caption: DCLK1 is activated by upstream signals and regulates multiple downstream pathways.
Caption: A typical workflow for validating the effects of a DCLK1 inhibitor.
Caption: A logical comparison of DCLK1 inhibitors based on their selectivity.
Experimental Protocols
Detailed methodologies are critical for the reproducible validation of inhibitor effects. Below are outlines for key experiments.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Culture and Treatment: Plate cancer cells (e.g., PANC-1, ACHN) and allow them to adhere overnight. Treat cells with varying concentrations of the DCLK1 inhibitor (e.g., DCLK1-IN-1 at 1, 5, 10 µM) or DMSO as a vehicle control for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against DCLK1, p-DCLK1, N-Cadherin, Vimentin, c-MYC, SOX2, NANOG, OCT4, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
-
Assay Setup: Perform kinase assays in a buffer containing recombinant DCLK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the DCLK1 inhibitor to the reaction wells.
-
Reaction Initiation and Termination: Initiate the kinase reaction by adding ATP. After a defined incubation period, terminate the reaction.
-
Detection: Measure kinase activity, for example, by quantifying the amount of phosphorylated substrate using a phosphospecific antibody or by measuring ATP consumption.
-
IC50 Calculation: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Inhibitor Treatment: Treat the cells with the DCLK1 inhibitor at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.
Conclusion
The validation of downstream effects is a critical step in the preclinical assessment of any targeted inhibitor. For DCLK1, the selective inhibitor DCLK1-IN-1 serves as an excellent tool to probe its function in oncogenic signaling. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to evaluate the efficacy and mechanism of action of novel DCLK1 inhibitors, such as this compound, and to advance the development of targeted cancer therapies.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Orthogonal Methods to Confirm Dclk1 Inhibitor Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of novel Doublecortin-like kinase 1 (Dclk1) inhibitors, such as Dclk1-IN-5. By employing a series of orthogonal experimental approaches, researchers can build a robust body of evidence to confirm direct target engagement, assess selectivity, and understand the downstream cellular consequences of Dclk1 inhibition.
Doublecortin-like kinase 1 (Dclk1) has emerged as a significant therapeutic target in oncology, particularly in gastrointestinal cancers where it is implicated as a cancer stem cell marker.[1][2] Dclk1 is a serine/threonine kinase that plays a role in multiple oncogenic signaling pathways, including Kras, Wnt/β-catenin, and Notch.[3][4][5] The development of potent and selective Dclk1 inhibitors is a key focus of cancer drug discovery. However, rigorous validation of a new inhibitor's mechanism of action is critical. This guide outlines established orthogonal methods to confirm that a compound, such as the putative this compound, directly engages Dclk1 and elicits its biological effects through the intended pathway.
Confirming Direct Target Engagement and Selectivity
To confidently attribute the biological effects of a small molecule to its intended target, it is essential to demonstrate direct physical binding and assess its selectivity across the kinome. The following biochemical and biophysical methods are powerful tools for this purpose.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context.[6][7] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[6] When a protein binds to a ligand, its melting temperature (Tm) typically increases. This change can be quantified by heating cell lysates or intact cells to a range of temperatures, followed by the separation of soluble and aggregated proteins and detection of the target protein, often by Western blotting.[8]
Kinobeads Competition Binding Assay
Kinobeads are a chemical proteomics tool used to profile the interaction of small molecule inhibitors with a large number of kinases simultaneously.[9][10] This method utilizes beads coated with broad-spectrum kinase inhibitors to capture kinases from a cell lysate. In a competition binding experiment, the lysate is pre-incubated with the inhibitor of interest (e.g., this compound). The inhibitor will compete with the kinobeads for binding to its target kinases. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.[9][11] This approach not only confirms the binding to the intended target but also provides a comprehensive selectivity profile against other kinases.[9]
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a label-free biophysical technique that directly measures the heat change that occurs upon binding of a ligand to a protein.[12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[12]
Comparative Inhibitor Performance
The following tables summarize the performance of well-characterized Dclk1 inhibitors in various assays. These data serve as a benchmark for evaluating novel inhibitors like this compound.
| Inhibitor | Dclk1 IC50 (nM) | Assay Type | Off-Targets | Reference |
| Dclk1-IN-1 | 57 | 33P-ATP Kinase Assay | DCLK2 | |
| 9.5 | KINOMEscan | DCLK2 | ||
| XMD8-85 | 11 | Mobility Shift Assay | ERK5, LRRK2, BRD4 | [4] |
| XMD8-92 | 716 | Mobility Shift Assay | ERK5, LRRK2, BRD4 | [4] |
| LRRK2-IN-1 | 186 | Mobility Shift Assay | LRRK2, ERK5, BRD4 | [2][4] |
| Ruxolitinib | 1645 | HTRF Assay | JAK1, JAK2 | [9] |
Table 1: Biochemical Potency of Dclk1 Inhibitors. This table provides a comparison of the half-maximal inhibitory concentration (IC50) of various Dclk1 inhibitors determined through in vitro kinase assays.
| Inhibitor | Dclk1 Kd (nM) | Method | Reference |
| Dclk1-IN-1 | 109 | ITC | |
| Ruxolitinib | 19,200 | SPR | [9] |
Table 2: Biophysical Binding Affinity of Dclk1 Inhibitors. This table compares the dissociation constant (Kd) of Dclk1 inhibitors, providing a direct measure of binding affinity.
Assessing Downstream Signaling Effects
Validating that a Dclk1 inhibitor modulates the kinase's downstream signaling pathways provides crucial evidence of its mechanism of action in a cellular context. Dclk1 has been shown to regulate several key cancer-related pathways.[3][4][5]
Key Downstream Pathways and Markers:
-
Wnt/β-catenin Pathway: Inhibition of Dclk1 has been shown to decrease the levels of β-catenin, c-Myc, and cyclin D1.[5]
-
EMT and Stemness: Dclk1 inhibition can lead to the downregulation of pluripotency factors and markers associated with epithelial-mesenchymal transition (EMT) and cancer stem cells (CSCs), such as c-MET, c-MYC, and N-Cadherin.[8]
-
Inflammatory Signaling: Dclk1 can promote colorectal cancer aggressiveness through the XRCC5/COX2 axis.
| Inhibitor | Downstream Effect | Cell/Model System | Reference |
| Dclk1-IN-1 | Decreased c-MET, c-MYC, N-Cadherin | Renal Cell Carcinoma Cells | [8] |
| Downregulation of pluripotency factors | Renal Cell Carcinoma Cells | [8] | |
| Inhibition of spheroid formation | Renal Cell Carcinoma Cells | [8] | |
| LRRK2-IN-1 | Impaired proliferation and colony formation | Colorectal and Pancreatic Cancer Cells | [2] |
Table 3: Cellular Effects of Dclk1 Inhibitors. This table highlights the reported effects of Dclk1 inhibitors on downstream signaling pathways and cellular phenotypes.
Visualizing the Validation Workflow and Signaling Pathways
Caption: Dclk1 Signaling Pathways.
Caption: Orthogonal Validation Workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the Dclk1 inhibitor (e.g., this compound) or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells and resuspend in a suitable buffer. Lyse the cells through methods such as freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble Dclk1 at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Dclk1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Kinobeads Competition Binding Assay Protocol
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line expressing Dclk1.
-
Inhibitor Incubation: Incubate the cell lysate with increasing concentrations of the Dclk1 inhibitor or a vehicle control.
-
Kinobeads Pulldown: Add kinobeads to the inhibitor-treated lysates and incubate to allow for the binding of kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted protein samples for mass spectrometry analysis, typically involving reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Determine the dose-dependent displacement of Dclk1 and other kinases from the kinobeads by the inhibitor. This allows for the determination of the inhibitor's potency and selectivity.[11]
By following this comprehensive and comparative guide, researchers can rigorously validate the mechanism of action of novel Dclk1 inhibitors like this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. Collection - Synthesis and StructureâActivity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydroâ6Hâbenzo[e]pyrimido[5,4âb][1,4]diazepin-6-one Scaffold - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Inhibition of DCLK1 by Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 11. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
